Boc-aminooxy-PEG1-propargyl
Description
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-aminooxy-PEG1-propargyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and development.
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool featuring three key components:
-
Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides stability to the highly reactive aminooxy moiety. This group can be selectively removed under acidic conditions to reveal the aminooxy group, which then readily reacts with aldehydes or ketones to form a stable oxime bond.
-
Propargyl Group: The terminal alkyne functionality serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of azide-modified molecules.
-
PEG1 Spacer: A single polyethylene glycol unit enhances the aqueous solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules, which can reduce steric hindrance.[1]
This unique combination of functionalities makes this compound an ideal linker for the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
Physicochemical and Structural Properties
The key properties of this compound are summarized in the tables below, providing essential data for experimental design and execution.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (2-(prop-2-yn-1-yloxy)ethoxy)carbamate | [4] |
| Synonyms | t-Boc-aminooxy-PEG1-propargyl | [1][4] |
| CAS Number | 1895922-72-1 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Exact Mass | 215.11575802 Da | [4] |
| Purity | Typically ≥95% or ≥98% | [5][6] |
| Appearance | White to off-white solid or oil | - |
| Storage | Store at -20°C for long-term stability | [7] |
Table 2: Inferred Solubility Profile
Based on the properties of structurally similar PEGylated molecules, the solubility of this compound can be inferred as follows:
| Solvent Class | Solvent | Inferred Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble | The PEG component and overall polarity are compatible.[8] |
| Chlorinated | Dichloromethane (DCM) | Soluble | The Boc group and PEG chain contribute to solubility.[8] |
| Alcohols | Methanol, Ethanol | Soluble | The hydrophilic PEG chain allows for solubility.[8] |
| Aqueous Buffers | Water, PBS | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1] |
| Non-Polar Aliphatic | Hexane, Diethyl Ether | Insoluble | Often used for precipitation of PEGylated compounds.[8] |
Key Reaction Mechanisms and Signaling Pathways
This compound is utilized in a sequential manner, typically involving Boc deprotection followed by oxime ligation and/or a CuAAC reaction.
Caption: Reaction pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Caption: Workflow for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.[9][10]
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v mixture of TFA:DCM).[9][11]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group.[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.[10] The resulting deprotected aminooxy-PEG1-propargyl (as a TFA salt) can often be used directly in the next step.[12]
Table 3: Boc Deprotection Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc deprotection. | [9] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred. | [9] |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 TFA:DCM solution is a common starting point. | [10] |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then warmed. | [10] |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for completion. | [9] |
Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG1-propargyl to an aldehyde- or ketone-containing molecule.
Caption: Workflow for oxime ligation.
Materials:
-
Deprotected aminooxy-PEG1-propargyl (TFA salt)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Sodium Acetate, pH 4.5-5.5)[13]
-
Aniline (optional, as catalyst)[14]
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the appropriate reaction buffer.
-
Dissolve the deprotected aminooxy-PEG1-propargyl (from Protocol 4.1) in the same reaction buffer.
-
Add the deprotected linker solution to the carbonyl-containing molecule solution. A 1.5 to 10-fold molar excess of the aminooxy linker is recommended to drive the reaction to completion.[14]
-
For reactions at or near neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.[14][15]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.[14]
-
Monitor the formation of the oxime conjugate by LC-MS or, for protein conjugates, by SDS-PAGE.[9]
-
Upon completion, purify the conjugate using a method appropriate for the molecule (e.g., size-exclusion chromatography for proteins, reverse-phase HPLC for small molecules).[9]
Table 4: Oxime Ligation Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| pH | 4.5-5.5 (uncatalyzed) or 6.5-7.5 (catalyzed) | Optimal pH depends on the presence of a catalyst. | [9][13] |
| Catalyst | Aniline or its derivatives (10-100 mM) | Significantly accelerates the reaction at neutral pH. | [14][15] |
| Temperature | 25°C - 37°C | Reaction proceeds well at room or physiological temperature. | [15] |
| Reactant Ratio | 1.5-10x excess of aminooxy reagent | A higher excess can drive the reaction to completion. | [14] |
| Reaction Time | 2-16 hours | Dependent on substrate reactivity and reaction conditions. | [14] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the propargyl group of the linker with an azide-containing molecule. This can be performed on the Boc-protected linker or after oxime ligation.
Caption: Workflow for CuAAC "click" reaction.
Materials:
-
Propargyl-functionalized linker (e.g., this compound or an oxime conjugate)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., degassed PBS)
-
Copper(II) sulfate (CuSO₄)
-
Cu(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, prepare fresh)
-
Purification system
Procedure:
-
In a suitable reaction vessel, combine the propargyl-containing molecule and the azide-containing molecule in the reaction buffer. Typically, a slight excess (1.2-1.5 equivalents) of one reactant is used.[16]
-
In a separate tube, prepare the copper-ligand complex by mixing CuSO₄ and the THPTA ligand. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[17]
-
Add the copper-ligand complex to the reaction mixture. The final concentration of copper is typically 50-250 µM.[18]
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18]
-
Incubate the reaction at room temperature for 1-4 hours.[16]
-
Monitor the reaction progress by LC-MS or HPLC.[16]
-
Upon completion, the product can be purified from the catalyst and excess reagents using methods such as size-exclusion chromatography or dialysis.[17]
Table 5: CuAAC Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| Copper Source | Copper(II) sulfate (CuSO₄) | Reduced in situ to the active Cu(I) species. | [18] |
| Reducing Agent | Sodium Ascorbate (1-5 mM) | Must be prepared fresh. | [18] |
| Ligand | THPTA | Stabilizes the Cu(I) catalyst and prevents biomolecule damage. | [18] |
| Cu:Ligand Ratio | 1:5 | A common ratio to ensure full complexation of the copper ion. | [17] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. | [18] |
| Reaction Time | 1-4 hours | Generally a rapid and high-yielding reaction. | [16] |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. By understanding its chemical properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this tool for a wide range of applications in drug discovery and chemical biology. The sequential and orthogonal nature of its reactive handles provides a robust platform for developing next-generation therapeutics and research probes.
References
- 1. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker of significant interest in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, comprising a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group, enables a sequential and orthogonal conjugation strategy. This allows for the precise assembly of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.
Core Mechanism of Action
The utility of this compound stems from its three key functional components, each with a distinct role in the conjugation process:
-
Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy functionality. This protection is stable under a variety of reaction conditions, allowing for the selective reaction of the propargyl group first. The Boc group is readily removed under acidic conditions to unveil the aminooxy group, which can then chemoselectively react with an aldehyde or ketone to form a stable oxime bond.[3]
-
PEG1 Spacer: The single polyethylene glycol (PEG) unit acts as a short, hydrophilic spacer. This spacer can enhance the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[4]
-
Propargyl Group: The terminal alkyne functionality is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, forming a stable triazole linkage with an azide-modified molecule.[1]
The overall mechanism of action is a two-step, orthogonal process that allows for the controlled linkage of two different molecules.
Data Presentation
The following tables summarize available quantitative data related to the performance of this compound and related chemistries.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C10H17NO4 | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| Purity | ≥95% to >98% | [6][7] |
Table 2: Representative Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range/Value | Key Considerations | Source |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of one reagent can drive the reaction to completion. | [8] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for less reactive substrates. | [8] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 mol% | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). | [8] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Ligands like THPTA stabilize the Cu(I) catalyst and accelerate the reaction. | [8] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific substrates and application. | [8] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate the reaction if substrates are stable. | [8] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS for completion. | [8] |
Table 3: Factors Influencing Oxime Ligation Kinetics
| Factor | Effect on Reaction Rate | Optimal Conditions/Notes | Source |
| pH | pH-dependent | Optimal for uncatalyzed reactions is pH 4-5. For catalyzed reactions, pH 6.5-7.5 is ideal for biomolecule stability. | [9] |
| Catalyst | Significant rate enhancement | Aniline and its derivatives are effective catalysts. | [9] |
| Carbonyl Group | Aldehydes react faster than ketones | Steric hindrance around the carbonyl group affects the reaction rate. | [10] |
Table 4: Comparative Hydrolytic Stability of Different Linkages
| Linkage Type | Relative Stability at Physiological pH | Key Considerations | Source |
| Oxime | High | Significantly more stable than hydrazones. Hydrolysis is acid-catalyzed. | [11][12][13] |
| Hydrazone | Moderate to Low | Susceptible to hydrolysis at neutral pH. | [11][13] |
| Triazole (from CuAAC) | Very High | Considered bioorthogonal and exceptionally stable. | [14] |
| Maleimide-Thiol Adduct | Moderate | Susceptible to retro-Michael addition and exchange with thiols like glutathione. | [14][15] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting product is the TFA salt of the aminooxy-PEG1-propargyl, which can often be used directly in the subsequent oxime ligation step.
-
Work-up (Neutralization - Optional): To obtain the free aminooxy compound, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-PEG1-propargyl to an aldehyde- or ketone-containing molecule.
Materials:
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Aldehyde- or ketone-containing molecule
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the reaction buffer to a desired stock concentration.
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.
-
-
Catalyst Preparation (Optional): If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Conjugation Reaction:
-
In a reaction vessel, combine the aldehyde- or ketone-containing molecule with a 10-50 fold molar excess of the deprotected aminooxy-PEG1-propargyl solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[16]
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Purify the conjugate using a suitable chromatography method to remove excess linker and other reagents.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the propargyl group of the linker and an azide-containing molecule. This can be performed before or after the oxime ligation, depending on the overall synthetic strategy.
Materials:
-
Propargyl-containing molecule (e.g., this compound or an oxime conjugate)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), or a mixture of water and a co-solvent like DMSO or t-butanol)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the propargyl- and azide-containing molecules in the chosen reaction buffer.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-containing molecule and the azide-containing molecule (a 1:1 to 1:1.5 molar ratio is common).
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution (a 1:5 molar ratio of copper to ligand is often used).[17] Let this stand for a few minutes.
-
Add the copper/ligand mixture to the reaction vessel.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM, and sodium ascorbate at 1-5 mM.[17]
-
-
Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle mixing. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Purify the triazole-linked conjugate using a suitable chromatography method to remove the copper catalyst and unreacted starting materials.
Mandatory Visualization
Caption: Structure of this compound.
Caption: Experimental workflow for sequential conjugation.
Caption: PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Boc Protecting Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread adoption stems from its remarkable stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function, mechanism of action, and practical application, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers, scientists, and drug development professionals in its effective utilization.
Core Concepts: Protection and Deprotection
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during subsequent synthetic transformations. This strategy involves two critical steps: the introduction of the Boc group (protection) and its subsequent removal (deprotection).
Boc Protection Mechanism
The most prevalent method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and easily removable byproducts, carbon dioxide and tert-butanol. The formation of these gaseous and liquid byproducts helps to drive the reaction to completion. While the reaction can proceed without a base, a mild base is often employed to neutralize the protonated amine and accelerate the reaction.
Caption: Mechanism of N-Boc protection using Boc anhydride.
Boc Deprotection Mechanism
The removal of the Boc group is typically achieved under acidic conditions. The most commonly used reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid intermediate readily decarboxylates, releasing the free amine and carbon dioxide. The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product. A potential side reaction involves the tert-butyl cation alkylating other nucleophiles; this can be mitigated by using scavengers like anisole or thioanisole.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Orthogonal Protecting Group Strategies
The true power of the Boc group is realized when it is used in conjunction with other "orthogonal" protecting groups. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other. This allows for the sequential deprotection and reaction of different functional groups within the same molecule, a critical requirement for the synthesis of complex molecules such as peptides and natural products. The Boc group, being acid-labile, forms an orthogonal pair with protecting groups that are removed under different conditions, such as base-lability, hydrogenolysis, or metal-catalyzed cleavage.
A prime example of this strategy is in Solid-Phase Peptide Synthesis (SPPS), where the Boc group is used for the temporary protection of the α-amino group of amino acids. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, more acid-stable groups, such as benzyl-based protectors, are used for the semi-permanent protection of amino acid side chains. The Boc group can be selectively removed with moderate acids like TFA, leaving the benzyl-based groups intact. These side-chain protecting groups are then typically removed at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF).
Another widely used orthogonal strategy involves the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. In this approach, the Fmoc group protects the α-amino group and is removed with a base, such as piperidine. The side chains are protected with acid-labile groups, including those based on a tert-butyl protecting group. This Fmoc/tBu strategy is considered truly orthogonal.
The carboxybenzyl (Cbz or Z) group is another important protecting group that is orthogonal to the Boc group. The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (H₂/Pd-C). This allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected amine, and vice-versa.
The allyloxycarbonyl (Alloc) group, which is removed by transition metal catalysis (typically palladium), also provides an orthogonal protection strategy in conjunction with the Boc group.
Caption: Orthogonal deprotection strategies with the Boc group.
Quantitative Data Summary
The stability of the Boc group is a critical factor in its utility. It is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. However, it is labile under acidic conditions. The rate of deprotection is dependent on the strength of the acid used and the reaction temperature.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality with Boc |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (optional) | Acid (e.g., TFA, HCl) | - |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | 20-50% Piperidine in DMF | Excellent |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C | Excellent |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base | Pd(PPh₃)₄, scavenger | Excellent |
| Deprotection Reagent | Typical Conditions | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT | 30 min - 2 h | Most common method; volatile byproducts. |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, RT | 1 - 4 h | Often precipitates the amine hydrochloride salt. |
| Trimethylsilyl Iodide (TMSI) | TMSI, then MeOH | Variable | Milder conditions for sensitive substrates. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in CH₂Cl₂ | Variable | Can offer selectivity for secondary N-Boc groups. |
| Thermal Deprotection | High Temperature (e.g., 140 °C in flow) | Minutes (in flow) | Can be used for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (NEt₃, 1.2 eq, optional, but recommended)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in THF or DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (if used) to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the reaction solvent.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the amine as its trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine salt.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group has been instrumental in the development of SPPS. The general workflow for SPPS using Boc chemistry is as follows:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc protection strategy.
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis. Its well-defined stability profile, coupled with its predictable and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection. The ability to employ the Boc group in orthogonal protection strategies further enhances its utility, enabling the efficient and elegant synthesis of complex molecules. A thorough understanding of its mechanism, stability, and the specific experimental conditions for its use and removal, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively leverage the Boc protecting group to achieve their synthetic goals with greater efficiency and success.
The Propargyl Group: A Linchpin in the Realm of Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, the pursuit of highly efficient, selective, and biocompatible reactions is paramount. The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, marked a paradigm shift towards reactions that are high-yielding, broad in scope, and generate minimal byproducts.[1] At the heart of the most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a small, yet powerful, functional moiety.[1] This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, offering insights into its reactivity, the mechanistic underpinnings of the reactions it participates in, and its diverse applications in scientific research and drug development.
The propargyl group, with its terminal alkyne (a carbon-carbon triple bond at the end of a molecule), serves as a versatile chemical handle for the covalent linkage of diverse molecular entities.[1][2][3][4] Its small size, stability, and predictable reactivity make it an ideal component for constructing complex molecular architectures with precision and efficiency.[5] This guide will delve into the core principles of propargyl group reactivity, present quantitative data to compare different click chemistry approaches, provide detailed experimental protocols, and visualize key chemical processes to offer a practical resource for professionals in the field.
The Propargyl Group in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The quintessential role of the propargyl group is demonstrated in the CuAAC reaction, a process that rapidly and regioselectively joins a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction boasts an extraordinary rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[7]
Mechanism of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. The currently accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group, forming a copper acetylide intermediate.[7][8] This step is crucial as it activates the alkyne for the subsequent reaction with the azide.
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[7]
-
Cycloaddition: A 1,3-dipolar cycloaddition reaction occurs between the azide and the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.[8]
-
Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[8]
The following diagram illustrates the catalytic cycle of the CuAAC reaction:
Propargyl Group in CuAAC vs. Strained Alkynes in SPAAC
While the propargyl group is the key reactant in CuAAC, another major class of azide-alkyne click chemistry, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes instead of terminal alkynes.[5] SPAAC reactions are notable for proceeding without the need for a copper catalyst, which can be advantageous in biological systems where copper toxicity is a concern.[5][9] However, the absence of a catalyst generally results in slower reaction kinetics compared to CuAAC.[10][11]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, considering factors like the reaction environment, desired kinetics, and the nature of the substrates.[5]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group) | Strained Cyclooctyne (e.g., DBCO, BCN)[5] |
| Catalyst | Copper(I) required[5] | None required; driven by ring strain[5] |
| Second-Order Rate Constant (k) | ~1 - 10⁴ M⁻¹s⁻¹[12] | Highly variable (e.g., BCN: ~0.14 M⁻¹s⁻¹)[12] |
| Regioselectivity | 1,4-disubstituted triazole[12] | Mixture, depends on cyclooctyne[12] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[12] | Generally considered more biocompatible for in vivo applications[10] |
Experimental Protocols
The following provides a generalized protocol for a typical solution-phase CuAAC reaction. It is important to note that optimization for specific substrates may be necessary.[5]
General Protocol for a Solution-Phase CuAAC Reaction
Materials:
-
Propargyl-functionalized substrate (1.0 equivalent)
-
Azide-functionalized substrate (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.1-0.5 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)[5]
Procedure:
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve the propargyl-functionalized substrate and the azide-functionalized substrate in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.[5]
-
-
Reaction Initiation:
-
To the solution containing the alkyne and azide, add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, the reaction mixture can be worked up using standard procedures like extraction or column chromatography to isolate the purified triazole product.[13]
-
Experimental Workflow
The following diagram outlines the general workflow for performing a CuAAC reaction.
Applications in Drug Development and Research
The versatility and robustness of the propargyl group in click chemistry have led to its widespread adoption in various scientific disciplines, particularly in drug development and bioconjugation.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the propargyl group can be introduced into an antibody or a cytotoxic drug, enabling their conjugation via CuAAC to form a stable ADC.[2] This targeted delivery approach enhances the therapeutic window of potent anticancer agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[14] The propargyl group is frequently incorporated into one of the ligands or the linker of a PROTAC, facilitating its modular synthesis through click chemistry.[2][14][15]
The diagram below illustrates a general strategy for PROTAC synthesis utilizing a propargyl-containing linker.
Bioconjugation and Labeling
The propargyl group is widely used for the site-specific modification and labeling of biomolecules such as proteins, peptides, and nucleic acids with reporter molecules like fluorescent dyes and biotin.[2][14]
Conclusion
The propargyl group stands as a cornerstone in the field of click chemistry, primarily due to its central role in the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction. Its predictable reactivity, small size, and stability have made it an indispensable tool for researchers across various scientific domains. From enabling the modular synthesis of complex drug molecules like ADCs and PROTACs to facilitating the precise labeling of biomolecules, the applications of the propargyl group continue to expand. This technical guide has provided an in-depth overview of its function, the underlying reaction mechanisms, and practical experimental guidance, underscoring the enduring importance of the propargyl group in advancing chemical synthesis and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Aminooxy Functionality for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-based bioconjugation, centered around the formation of a stable oxime bond, has emerged as a cornerstone of modern chemical biology and drug development.[1][2] This powerful technique allows for the precise and robust covalent linking of molecules under mild, aqueous conditions, making it exceptionally well-suited for modifying sensitive biological macromolecules such as proteins, peptides, and nucleic acids.[1][3] The reaction's high chemoselectivity, forming a bond between an aminooxy group and a carbonyl (aldehyde or ketone), proceeds with high efficiency and minimal side reactions, a key feature of "click chemistry".[2][4] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, ensuring the integrity of the bioconjugate in physiological environments.[5][6] This guide provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and key applications of aminooxy functionality in bioconjugation.
Core Principles of Oxime Ligation
The fundamental reaction involves the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1] This process is highly specific, avoiding cross-reactivity with other functional groups commonly found in biological systems.[6]
Reaction Mechanism
The formation of an oxime bond proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2]
-
Dehydration: This intermediate then undergoes dehydration (the elimination of a water molecule) to form the stable C=N-O oxime bond.[2]
While the reaction is reversible, the equilibrium strongly favors the formation of the highly stable oxime product.[1][2]
Reaction Kinetics and Catalysis
The rate of oxime ligation is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5).[1][7] This is due to the need for protonation of the carbonyl group to enhance its electrophilicity, while very low pH can protonate and deactivate the aminooxy nucleophile.[1] At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by the use of nucleophilic catalysts, most commonly aniline and its derivatives.[8][9] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate.[8] More efficient catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to provide even greater rate enhancements, particularly at neutral pH.[10]
Quantitative Data
The stability and reaction kinetics of oxime ligation have been quantitatively characterized, providing a basis for rational experimental design.
Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages
| Linkage | Relative Rate Constant for Hydrolysis (k⁻¹) | Notes |
| Oxime | 1 (Reference) | Exhibits very high stability, especially at neutral and acidic pH.[5] |
| Methylhydrazone | ~600-fold higher than oxime | Significantly less stable than oximes.[5][6] |
| Acetylhydrazone | ~300-fold higher than oxime | More stable than methylhydrazone, but less stable than oxime.[5][6] |
| Semicarbazone | ~160-fold higher than oxime | More stable than methylhydrazone, but less than oxime.[5][6] |
Data is based on a seminal study comparing isostructural hydrazones and an oxime, highlighting the superior stability of the oxime linkage. Absolute half-lives are dependent on the specific molecular structure and reaction conditions.[5]
Table 2: Kinetic Data for Oxime Ligation
| Reactants | Catalyst | Second-Order Rate Constant (k₁) | Equilibrium Constant (Keq) |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 M⁻¹s⁻¹ | >10⁸ M⁻¹ |
| 6-Hydrazinopyridyl-peptide + Benzaldehyde | Aniline (100 mM) | ~164 M⁻¹s⁻¹ | 10⁴ - 10⁶ M⁻¹ |
This table illustrates that while the reaction of an aminooxy group can be slower than that of a hydrazinopyridyl group, the resulting oxime bond has a significantly larger equilibrium constant, indicating much greater stability.[11]
Key Applications in Drug Development
The robustness and specificity of aminooxy bioconjugation have made it a valuable tool in the development of novel therapeutics.
-
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells.[6] Aminooxy ligation can be used to attach the drug payload to the antibody, often by first introducing an aldehyde or ketone group onto the antibody's carbohydrate domains through mild oxidation.[12]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] The stable oxime linkage is ideal for connecting the target-binding and E3 ligase-binding moieties of the PROTAC.[12]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic molecules (PEGylation) can enhance their solubility, stability, and circulation half-life.[6][13] Aminooxy-functionalized PEG reagents are widely used for this purpose.[6]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via Oxime Ligation
This protocol describes the labeling of a protein containing a carbonyl group (aldehyde or ketone) with an aminooxy-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein with an accessible aldehyde or ketone group (e.g., 1-10 mg/mL)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-Alexa Fluor™ 488)
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5[6]
-
Aniline stock solution (optional catalyst): 1 M in DMSO[6]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)[6]
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[6]
-
Reagent Preparation: Prepare a 10-100 mM stock solution of the aminooxy-functionalized molecule in a suitable solvent (e.g., water or DMSO).[6]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. For sensitive proteins, longer incubation times at 4°C are recommended (16-48 hours).[6][7] Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[7]
-
Reaction Quenching (Optional): To stop the reaction, add the quenching solution (e.g., excess acetone) to consume any unreacted aminooxy groups. Incubate for 30-60 minutes at room temperature.[6][7]
-
Purification: Remove unreacted small molecules and catalyst by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[6]
-
Characterization: Confirm the conjugation by methods such as SDS-PAGE (which will show an increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling), and mass spectrometry.[6]
Protocol 2: Generation of Aldehyde Groups on Glycoproteins for Aminooxy Labeling
This protocol describes the mild oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups for subsequent aminooxy ligation.[14][15]
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sodium meta-periodate (NaIO₄) solution: 10-100 mM in water (prepare fresh)[15][16]
-
Quenching Solution: Ethylene glycol[15]
-
Desalting column or dialysis cassettes[6]
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.
-
Oxidation:
-
Quenching: Stop the oxidation reaction by adding ethylene glycol to a final concentration of ~10-20 mM. Incubate for 10 minutes at room temperature.[15]
-
Purification of Oxidized Glycoprotein: Immediately remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into the desired Conjugation Buffer (e.g., Phosphate buffer, pH 6.5-7.5) using a desalting column or dialysis.[6]
-
Conjugation: The resulting aldehyde-containing glycoprotein is now ready for conjugation with an aminooxy-functionalized molecule as described in Protocol 1.
Visualizations
Caption: Mechanism of oxime bond formation.
Caption: Experimental workflow for glycoprotein labeling.
Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. biotium.com [biotium.com]
- 16. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Boc-aminooxy-PEG1-propargyl for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in PROTAC design, and detailed protocols for its application.
PROTACs are revolutionary therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These chimeric molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[2]
This compound is a versatile linker that offers a modular approach to PROTAC synthesis.[1] Its unique trifunctional nature—a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group—provides researchers with orthogonal handles for a stepwise and controlled assembly of the final PROTAC molecule.[]
Core Concepts and Applications
The structure of this compound allows for a flexible and efficient PROTAC synthesis strategy. The propargyl group, containing a terminal alkyne, is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This enables the facile conjugation of an azide-modified ligand, which could be either the POI binder or the E3 ligase ligand.
The Boc-protected aminooxy group provides a stable, masked reactive handle. Following deprotection under acidic conditions, the liberated aminooxy group can readily react with an aldehyde or ketone on the second ligand to form a stable oxime linkage.[] The single PEG unit enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and cell permeability.
Data Presentation
While specific quantitative data for PROTACs synthesized with the this compound linker is not extensively available in the public domain, the following tables provide illustrative data for representative PEG-based PROTACs. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase, and these values should be considered as examples of the type of data generated during PROTAC development.
Table 1: Illustrative Synthesis and Characterization Data for a Hypothetical PROTAC
| Step | Product | Expected Yield (%) | Purity (LC-MS) | Analytical Confirmation |
| 1. Click Chemistry | Intermediate 1 | 70-90 | >95% | LC-MS, ¹H NMR |
| 2. Boc Deprotection | Intermediate 2 | Quantitative | >90% | LC-MS (mass shift) |
| 3. Oxime Ligation | Final PROTAC | 40-60 | >98% (post-HPLC) | LC-MS, ¹H NMR, ¹³C NMR |
Table 2: Illustrative Biological Activity of a Hypothetical PEG-Based PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Cancer Cell Line A | POI-X | 15 | >90 | 24 |
| Cancer Cell Line B | POI-X | 25 | >95 | 24 |
| Normal Cell Line | POI-X | >1000 | <10 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized ligand to the propargyl group of the linker.
-
Materials:
-
This compound
-
Azide-functionalized ligand (e.g., Azido-Pomalidomide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF and water)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄ (0.1 eq).
-
Add the CuSO₄ solution to the main reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to unmask the aminooxy functionality.
-
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the complete removal of residual TFA. The resulting TFA salt of the aminooxy-functionalized intermediate can often be used directly in the next step.
-
Protocol 3: Oxime Ligation
This protocol describes the conjugation of the deprotected linker-ligand intermediate to a second ligand containing an aldehyde or ketone.
-
Materials:
-
Deprotected intermediate from Protocol 2
-
Aldehyde- or ketone-functionalized ligand
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Catalytic amount of acetic acid
-
-
Procedure:
-
Dissolve the deprotected intermediate and the aldehyde/ketone-containing ligand in the anhydrous solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 4: Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands and quantify the band intensities. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis.
Caption: PROTAC logical relationship.
References
The Strategic Application of Boc-aminooxy-PEG1-propargyl in Next-Generation Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy, stability, and safety of these targeted therapeutics. This technical guide delves into the application of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker designed for precise and versatile bioconjugation. We will explore its chemical properties, its role in facilitating site-specific conjugation through oxime ligation and "click chemistry," and its impact on the performance of ADCs. This document provides detailed experimental protocols, a summary of relevant performance data, and visual representations of key workflows to guide researchers in the rational design and synthesis of advanced ADCs.
Introduction: The Critical Role of Linker Technology in ADCs
Antibody-drug conjugates are a class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to a target cell. The linker, which connects the antibody to the payload, is a critical determinant of the ADC's therapeutic index. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload release at the tumor site.
This compound is a heterobifunctional linker that offers a sophisticated solution to these challenges. Its unique structure comprises three key functional components:
-
A Boc-protected Aminooxy Group: This functionality enables the formation of a stable oxime bond with an aldehyde or ketone group, which can be site-specifically introduced into the antibody. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until its desired reaction.
-
A Single Polyethylene Glycol (PEG1) Spacer: This short, hydrophilic spacer can enhance the solubility of the ADC, particularly when conjugated to hydrophobic payloads, and can influence the pharmacokinetic properties of the conjugate.
-
A Terminal Propargyl Group: This alkyne handle is poised for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, allowing for the attachment of an azide-modified cytotoxic payload.
This combination of functionalities provides a modular and controlled approach to ADC synthesis, enabling the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR).
Quantitative Data on the Impact of Short-Chain PEG Linkers
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the general impact of short-chain PEG linkers on key ADC properties, providing a valuable context for its expected performance.
Table 1: Impact of Short PEG Linker Length on ADC Stability in Plasma
| Linker Type | Incubation Time (hours) | % Free Payload in Mouse Plasma | Reference |
| PEG1 Spacer | 72 | < 5% | [1] |
| PEG4 Spacer | 72 | 25% | [1] |
| PEG8 Spacer | 24 | 12% | [2] |
Note: Data is derived from different studies and ADC constructs and is intended to show general trends.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| No PEG | Affibody-MMAE | SKOV-3 | ~1.5 | [3] |
| 4 kDa PEG | Affibody-PEG-MMAE | SKOV-3 | ~6.75 | [3] |
| 10 kDa PEG | Affibody-PEG-MMAE | SKOV-3 | ~33 | [3] |
Note: A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance.[3]
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Construct | Animal Model | Half-Life (t½) | Clearance Rate | Reference |
| No PEG | Affibody-MMAE | Mice | 19.6 min | - | [3] |
| 4 kDa PEG | Affibody-PEG-MMAE | Mice | 2.5-fold increase vs. No PEG | - | [3] |
| 10 kDa PEG | Affibody-PEG-MMAE | Mice | 11.2-fold increase vs. No PEG | - | [3] |
| < PEG8 | DM1-ADC | Rats | - | Rapidly increased | [4] |
Note: Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected aminooxy-PEG1-propargyl is typically obtained as a TFA salt and can often be used directly in the next step.
-
(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Site-Specific Generation of Aldehyde Groups on the Antibody
This protocol describes the oxidation of the antibody's glycan domains to generate aldehyde groups for oxime ligation.
-
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Propylene glycol or Ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)
-
-
Procedure:
-
Prepare a fresh stock solution of NaIO₄ in a suitable buffer.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.
-
Protect the reaction from light and incubate on ice (4°C) for 30-60 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate on ice for 10 minutes.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer.
-
Determine the concentration of the purified oxidized antibody.
-
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-linker to the oxidized antibody.
-
Materials:
-
Oxidized antibody
-
Deprotected aminooxy-PEG1-propargyl (TFA salt)
-
Aniline (as a catalyst)
-
Conjugation buffer (pH 4.5-5.5)
-
-
Procedure:
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the conjugation buffer.
-
Add the linker solution to the oxidized antibody solution to achieve a 10-50 molar excess of the linker.
-
Add aniline from a freshly prepared stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and catalyst.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized antibody and an azide-modified payload.
-
Materials:
-
Propargyl-functionalized antibody
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
-
Procedure:
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
In a reaction vessel, dissolve the propargyl-containing antibody and the azide-containing payload in the chosen solvent system. A slight molar excess (1.1 to 1.5 equivalents) of the payload is often used.
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA.
-
Purify the final ADC using appropriate chromatographic techniques such as SEC or Hydrophobic Interaction Chromatography (HIC).
-
ADC Characterization
-
Principle: HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Protocol Outline:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a high-salt mobile phase (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
HIC-HPLC: Inject the sample onto a HIC column and elute with a decreasing salt gradient.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.
-
-
Principle: SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Protocol Outline:
-
Sample Preparation: Prepare the ADC sample in a suitable mobile phase.
-
SEC-HPLC: Inject the sample onto an SEC column and elute isocratically.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to determine the percentage of each species.
-
-
Principle: LC-MS can be used to determine the molecular weights of the different ADC species, allowing for a precise DAR calculation.
-
Protocol Outline:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of interchain disulfide bonds to separate light and heavy chains.
-
LC-MS Analysis: Separate the ADC species by reversed-phase or size-exclusion chromatography coupled to a mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded species and calculate the average DAR.
-
Visualizing the Workflow and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in ADC development with this compound.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Functional components of the linker and their roles.
Conclusion
This compound represents a valuable tool in the ADC development toolkit, offering a blend of stability, versatility, and control over the conjugation process. The ability to perform site-specific modification through a stable oxime linkage, followed by the highly efficient copper-catalyzed click chemistry for payload attachment, allows for the rational design of homogeneous and well-defined ADCs. The inclusion of a short PEG spacer provides an additional lever to modulate the physicochemical properties of the final conjugate. While more direct quantitative data on PEG1-containing ADCs will further refine our understanding, the established principles of PEGylation and the robust nature of the employed conjugation chemistries underscore the potential of this linker in advancing the next generation of targeted cancer therapies. This guide provides the foundational knowledge and detailed protocols to empower researchers in harnessing the capabilities of this compound for their ADC development programs.
References
An In-depth Technical Guide to Boc-aminooxy-PEG1-propargyl (CAS: 1895922-72-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker integral to advancements in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Compound Data
This compound is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group. This unique architecture allows for sequential, orthogonal conjugation reactions, making it a valuable asset in the construction of complex biomolecular conjugates.[1][2][3] The propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the aminooxy group, upon deprotection, readily reacts with aldehydes or ketones to form stable oxime bonds.[4][5][6]
Quantitative Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1895922-72-1 | [7][8] |
| Molecular Formula | C10H17NO4 | [7][9] |
| Molecular Weight | 215.25 g/mol | [7][9] |
| Purity | ≥98% | [4][6] |
| Appearance | Solid powder | [10] |
| Solubility | Soluble in DMSO, DCM, DMF | [6][9] |
| Storage Temperature | -20°C | [6][8] |
Key Applications in Drug Development
The dual reactivity of this compound makes it a powerful linker for various bioconjugation applications.[11]
-
PROTAC Synthesis : This linker is widely used in the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][12][13] The linker bridges the target protein ligand and the E3 ligase ligand.[14]
-
Antibody-Drug Conjugate (ADC) Development : In the context of ADCs, this molecule can be used to attach cytotoxic payloads to antibodies.[10][15]
-
Bioconjugation : It serves as a general-purpose linker for conjugating various molecules to proteins, peptides, or other biomolecules that possess a suitable reactive handle.[2][15]
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol for Boc Deprotection
This procedure removes the Boc protecting group, exposing the reactive aminooxy functionality. The most common method utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][10][16]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[16]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[16]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[16]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3][16]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[16]
-
The resulting product is the TFA salt of the deprotected aminooxy-PEG1-propargyl, which can often be used directly in the subsequent oxime ligation step.[3][17]
Protocol for Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG1-propargyl to an aldehyde or ketone-containing molecule.[5]
Materials:
-
Deprotected aminooxy-PEG1-propargyl (TFA salt)
-
Aldehyde or ketone-functionalized molecule
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5 or PBS, pH 6.0)[2][3]
-
Organic co-solvent (e.g., DMSO), if required for solubility[3]
Procedure:
-
Dissolve the deprotected aminooxy-PEG1-propargyl and the aldehyde/ketone-functionalized biomolecule in the appropriate reaction buffer. A 5-20 fold molar excess of the linker is typical.[2]
-
If the reaction is slow, a catalyst such as aniline can be added to a final concentration of 10-100 mM.[2][3]
-
Incubate the reaction mixture at room temperature for 2-24 hours.[2][3]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE for protein conjugates).
-
Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography.[3]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule.[1][18]
Materials:
-
Propargyl-functionalized molecule (e.g., product from the oxime ligation)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[18]
-
Organic co-solvent (e.g., DMSO), if required[18]
Procedure:
-
Prepare stock solutions of all reagents. For example: 10 mM of the propargyl- and azide-containing molecules, 50 mM CuSO₄, 100 mM sodium ascorbate, and 50 mM THPTA.[18]
-
In a reaction tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add the propargyl-functionalized molecule to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is recommended.[18]
-
Add the THPTA ligand to the mixture.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left longer.
-
Monitor the reaction by LC-MS or other appropriate analytical techniques.
-
Purify the final conjugate using a suitable chromatography method.
Visualized Workflows and Logical Structures
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships involving this compound.
Caption: Sequential bioconjugation workflow using this compound.
Caption: Logical structure of a PROTAC and its induced protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]
- 6. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 7. echemi.com [echemi.com]
- 8. amsbio.com [amsbio.com]
- 9. This compound | 1895922-72-1 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]
- 12. amsbio.com [amsbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to Boc-aminooxy-PEG1-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Boc-aminooxy-PEG1-propargyl, a versatile heterobifunctional linker. It is a valuable tool in chemical biology and drug development, particularly in the synthesis of complex biomolecular conjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document covers its chemical properties, detailed experimental protocols for its use, and illustrates its application in logical and experimental workflows.
Core Compound Properties
This compound is a PEG-based linker featuring two distinct reactive functionalities.[1][2] The terminal propargyl group contains an alkyne, which is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction commonly known as "click chemistry".[1][3] The other end of the molecule has a Boc (tert-butyloxycarbonyl) protected aminooxy group. This protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy moiety, which can then be conjugated to molecules containing an aldehyde or ketone to form a stable oxime linkage.[3][4] The single polyethylene glycol (PEG) unit enhances the aqueous solubility of the linker and its conjugates.[3]
Quantitative Data Summary
The key quantitative and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 215.25 g/mol (also cited as 215.3) | [3][5][6] |
| Exact Mass | 215.11575802 | [5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [5] |
| CAS Number | 1895922-72-1 | [3][5] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage Condition | -20°C | [3] |
Experimental Protocols
The utility of this compound stems from its ability to undergo two distinct and sequential conjugation reactions. The following protocols provide detailed methodologies for these key transformations.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to conjugate the propargyl group of the linker with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein ligand, fluorescent dye) (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents)
-
Sodium ascorbate (0.5-1.0 equivalent)
-
Tris(benzyltriazolylmethyl)amine (TBTA), optional ligand for copper
-
Solvent: Dimethylformamide (DMF), Dichloromethane (DCM), or a mixture of water and a miscible organic solvent like t-butanol or DMSO.[7]
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent.[7]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.[7]
-
In another vial, prepare a solution of copper(II) sulfate in water. If using a ligand, pre-mix the CuSO₄ with TBTA (1.0 equivalent relative to CuSO₄).[7]
-
Add the sodium ascorbate solution to the primary reaction mixture containing the alkyne and azide.[7]
-
Initiate the reaction by adding the copper(II) sulfate solution (or the pre-mixed CuSO₄/ligand solution) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 4-24 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The product can then be purified using column chromatography or preparative HPLC.[7]
Protocol 2: Boc Deprotection and Oxime Ligation
This two-stage protocol first describes the removal of the Boc protecting group, followed by the conjugation of the resulting aminooxy group to a carbonyl-containing molecule.
A. Boc Group Deprotection
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)[8]
-
Trifluoroacetic acid (TFA)[9]
-
Saturated sodium bicarbonate (NaHCO₃) solution for neutralization
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).[8][9]
-
Add an equal volume of TFA to the solution.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours.[8][9]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[8]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[9]
-
For subsequent reactions requiring a neutral pH, the resulting TFA salt can be neutralized by dissolving the residue in DCM and washing carefully with a saturated NaHCO₃ solution.[4]
B. Oxime Ligation
Materials:
-
Deprotected aminooxy-functionalized molecule (TFA salt or neutralized)
-
Aldehyde or ketone-containing molecule (e.g., payload, antibody)
-
Reaction Buffer: 0.1 M sodium phosphate buffer (pH ~7.0)[9]
Procedure:
-
Dissolve the deprotected aminooxy-linker conjugate in the reaction buffer to a final concentration of 10-50 mM.[9]
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Combine the solutions, typically using a 10-50 molar excess of the aminooxy-linker conjugate relative to the carbonyl-containing molecule.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours. Reaction times may be extended for less reactive carbonyls.[9]
-
Monitor the conjugation progress by an appropriate method, such as SDS-PAGE for proteins (observing a molecular weight shift) or mass spectrometry.[9]
-
Purify the final conjugate using a method suitable for the product, such as size exclusion chromatography or dialysis for biomolecules.[9]
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate the workflow and logical structure related to the use of this compound.
Caption: Sequential workflow for synthesizing a heterobifunctional conjugate.
Caption: Logical structure of a PROTAC facilitating ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Solubility of Boc-aminooxy-PEG1-propargyl in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility profile in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies.
Core Concepts and Physicochemical Properties
This compound is a molecule designed for click chemistry applications.[1][2] Its structure incorporates three key functional components that dictate its solubility:
-
t-Boc-aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group is lipophilic, enhancing solubility in non-polar organic solvents. The aminooxy group itself provides a reactive handle for conjugation with aldehydes and ketones.
-
PEG1 Linker: The short polyethylene glycol (PEG) spacer is hydrophilic and flexible, contributing to solubility in aqueous media and a range of polar organic solvents.[1]
-
Propargyl group: This terminal alkyne is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
The interplay of these groups results in a molecule with a broad, yet nuanced, solubility profile.
Inferred Solubility Data
While precise quantitative solubility data for this compound is not extensively published, an inferred solubility profile can be constructed based on the known behavior of its constituent functional groups and data from structurally analogous PEGylated molecules.[3] The following table summarizes the expected solubility of this compound in a variety of common laboratory solvents.
| Solvent Classification | Solvent Name | Chemical Formula | Inferred Solubility | Rationale / Notes from Analogous Compounds |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Structurally similar PEG linkers, such as t-Boc-aminooxy-PEG3-alcohol and Propargyl-PEG10-Boc, are documented as being soluble in DMSO.[3][4] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | PEGylated molecules, including those with Boc protection, generally exhibit good solubility in DMF.[5] | |
| Acetonitrile (ACN) | C₂H₃N | Soluble | Acetonitrile is a common solvent for reactions involving PEGylated compounds. | |
| Polar Protic | Methanol (MeOH) | CH₃OH | Soluble | PEG itself and its derivatives are typically soluble in methanol.[3] |
| Ethanol (EtOH) | C₂H₅OH | Soluble | Similar to methanol, ethanol is generally a good solvent for PEG-containing molecules.[3] | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The lipophilic Boc group enhances solubility in chlorinated solvents. |
| Non-Polar Aromatic | Toluene | C₇H₈ | Less Soluble | PEG derivatives often have limited solubility in toluene at room temperature, which may be increased with heating.[3] |
| Non-Polar Aliphatic | Hexane | C₆H₁₄ | Insoluble | The high polarity of the PEG chain makes it generally insoluble in aliphatic hydrocarbons like hexane.[3] |
| Ether | Diethyl Ether | C₄H₁₀O | Insoluble | Similar to hexane, diethyl ether is often used to precipitate PEGylated compounds.[3] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the equilibrium solubility of this compound in a solvent of interest, such as DMSO. This method relies on the creation of a saturated solution and subsequent analysis of the supernatant.
Materials:
-
This compound
-
Anhydrous DMSO (or other solvent of interest)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a microcentrifuge tube.
-
Add a precise volume of the chosen solvent (e.g., 500 µL of DMSO).
-
Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a suspension.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the suspension to equilibrate for a minimum of 24 hours to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample by HPLC-UV or another quantitative method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: A simplified diagram illustrating the role of the linker in PROTAC synthesis.
References
Methodological & Application
Application Notes and Protocols for Boc-aminooxy-PEG1-propargyl Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker essential for the precise construction of complex bioconjugates. This linker is particularly valuable in the fields of targeted therapeutics, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The unique structure of this compound, which includes a tert-butyloxycarbonyl (Boc) protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group, enables a powerful and controlled two-step conjugation strategy.[2][4] The aminooxy group facilitates the formation of a stable oxime bond with an aldehyde or ketone, while the propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][4] The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[2][4]
Principle of the Reaction
The conjugation process using this compound is a sequential, two-stage chemical modification:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free, reactive aminooxy group.[4][5]
-
Oxime Ligation: The deprotected aminooxy-PEG1-propargyl reacts with a molecule containing an aldehyde or ketone functional group to form a stable oxime linkage.[4][6] This reaction is chemoselective and can be performed in aqueous buffers, often with a nucleophilic catalyst like aniline to improve reaction kinetics, especially at neutral pH.[4][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group of the linker is then available to react with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye, or an E3 ligase ligand) via click chemistry to form a stable triazole ring.[2][8][9]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Rotary evaporator
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask under an inert atmosphere.[4]
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM).[4][10]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the complete removal of the Boc group (a mass decrease of 100.12 g/mol ).[4]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[4][5]
-
For applications sensitive to residual acid, the residue can be re-dissolved in DCM and washed carefully with a saturated NaHCO₃ solution to neutralize any remaining TFA.[5] The organic layer should then be dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The resulting deprotected aminooxy-PEG1-propargyl (as a TFA salt if neutralization is omitted) should be used immediately in the subsequent oxime ligation step.
Protocol 2: Oxime Ligation to an Aldehyde- or Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG1-propargyl to a molecule of interest (e.g., a protein with an engineered aldehyde handle).
Materials:
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Aldehyde- or ketone-functionalized substrate (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 4.5-5.0 or 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.[4] The optimal pH for uncatalyzed oxime ligation is typically 4 to 5.[7]
-
Aniline (optional, as catalyst)
-
Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)
Procedure:
-
Dissolve the aldehyde- or ketone-functionalized substrate in the appropriate reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[10]
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the same reaction buffer.
-
Add the deprotected aminooxy-PEG1-propargyl solution to the substrate solution. A 1.5 to 50-fold molar excess of the aminooxy reagent over the substrate is recommended to drive the reaction to completion.[4][5]
-
If the reaction is performed at neutral pH (e.g., pH 7.4), a catalyst such as aniline can be added to accelerate the reaction. Prepare a stock solution of aniline and add it to the reaction mixture to a final concentration of 10-100 mM.[4][7]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4] The reaction time will depend on the reactivity of the carbonyl group, reactant concentrations, and the presence of a catalyst.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE for protein conjugates (observing a shift in molecular weight).[5][10]
-
Upon completion, purify the conjugate to remove excess linker and other reagents using a suitable method such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules.[11][]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an azide-containing molecule to the propargyl-functionalized molecule from Protocol 2.
Materials:
-
Propargyl-functionalized conjugate (from Protocol 2)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas supply)
Procedure:
-
In a reaction vial, dissolve the propargyl-functionalized conjugate and the azide-functionalized molecule in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. A typical final concentration for CuSO₄ is 0.1 to 1 mM, and for sodium ascorbate is 1 to 5 mM.[9]
-
Add the copper ligand to the reaction mixture. The ligand is typically used at a concentration 5 times that of CuSO₄.[9]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.[13]
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C with a potentially longer reaction time.[9][14]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).
-
Purify the final conjugate to remove the catalyst and unreacted reagents using a suitable chromatography technique.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Conjugation
| Parameter | Boc Deprotection | Oxime Ligation | CuAAC (Click Chemistry) |
| Reagents | This compound, TFA, DCM | Deprotected linker, Aldehyde/Ketone-molecule | Propargyl-conjugate, Azide-molecule, CuSO₄, Sodium Ascorbate, Ligand |
| Solvent/Buffer | Anhydrous DCM | Aqueous Buffer (e.g., Phosphate, Acetate) | Aqueous Buffer (e.g., PBS) |
| pH | N/A (Acidic) | 4.5 - 7.4 (Optimal uncatalyzed: 4.5-5.0)[4][7] | ~7.4 |
| Catalyst | N/A | Aniline (optional, for neutral pH) | Copper(I) (generated in situ) |
| Temperature | Room Temperature | Room Temperature or 37°C | Room Temperature or 4°C |
| Reaction Time | 30 - 60 minutes[4] | 2 - 24 hours[4] | 1 - 4 hours[14] |
| Molar Excess | N/A | 1.5 - 50x of aminooxy-linker over substrate[4][5] | 1.5 - 5x of one reactant over the other[9] |
Table 2: Analytical Techniques for Monitoring and Characterization
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitor Boc deprotection.[4] |
| Mass Spectrometry (MS / LC-MS) | Confirm Boc deprotection, monitor ligation and click reactions, determine molecular weight of conjugates.[4][5][15] |
| SDS-PAGE | Monitor protein conjugation by observing molecular weight shift.[5][9] |
| HPLC (SEC, RP-HPLC, IEX) | Purify and analyze the purity of intermediates and final conjugates.[11][][16] |
| NMR Spectroscopy | Structural characterization of small molecule conjugates.[15][16] |
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Chemical reaction pathway for the three-step conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. enovatia.com [enovatia.com]
- 16. benchchem.com [benchchem.com]
Step-by-Step Guide to Boc Deprotection Using Trifluoroacetic Acid (TFA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its popularity is due to its stability under a variety of reaction conditions and its efficient removal under acidic conditions.[2][3] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[2][4] These application notes provide a comprehensive, step-by-step guide to the TFA-mediated deprotection of Boc-protected amines, covering the reaction mechanism, detailed experimental protocols, and critical safety considerations.
Reaction Mechanism
The cleavage of the Boc group with TFA is an acid-catalyzed process that occurs in four main steps:[2][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][4]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[2][4]
It is crucial to perform this reaction in a well-ventilated fume hood and in an open or vented vessel, as the evolution of carbon dioxide can cause a significant pressure buildup.[4][5][6]
Quantitative Data on Reaction Conditions
The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following table summarizes typical conditions for TFA-mediated Boc deprotection in solution phase.
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in Dichloromethane (DCM) | Higher concentrations may be used, but solubility can become a limiting factor.[2] |
| TFA Concentration | 20% - 100% (v/v in DCM) | A 25-50% solution is common for many substrates.[2] Neat TFA may be required for more resistant substrates.[2] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to manage any exothermic effects and then allowed to warm to room temperature.[2] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS. For many substrates, the reaction is complete in under an hour.[2][3] |
In solid-phase peptide synthesis (SPPS), a study comparing 55% TFA in DCM for 30 minutes and 100% TFA for 5 minutes for Boc removal found that the 55% TFA/DCM mixture resulted in peptides with an average purity that was 9% higher.[7] The lower purity with 100% TFA was attributed to incomplete Boc removal due to insufficient swelling of the resin.[7]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.[4]
Materials:
-
Boc-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.[2][3]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[4]
-
TFA Addition: Slowly add TFA to the stirred solution to the desired final concentration (typically 20-50% v/v).[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] Co-evaporation with a solvent like toluene or DCM can help in removing residual TFA.[2][8]
-
Work-up (to obtain the free amine): a. Dissolve the residue in an organic solvent such as ethyl acetate.[3] b. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] Caution: CO₂ evolution may cause pressure buildup.[3] c. Wash the organic layer with brine.[3] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] e. Filter and concentrate the solution in vacuo to obtain the deprotected amine.[1]
-
Note: If the amine TFA salt is the desired product, the basic work-up (step 6) should be omitted.[2] The crude product can be purified directly or used in the subsequent step.[9]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the deprotection of an N-terminal Boc group on a peptide attached to a solid support.[4]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM) for washing
-
TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane (TIS))[4]
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
-
Centrifuge or filtration apparatus
Procedure:
-
Resin Washing: Wash the peptide-resin with DCM to remove any residual solvents from the previous coupling step.[4]
-
Deprotection: Add the pre-prepared TFA cleavage cocktail to the resin.[2]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[2][4]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[2][4]
-
Resin Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[2][4]
-
Precipitation: Precipitate the peptide by adding the combined filtrate to cold diethyl ether.[2]
-
Isolation: Isolate the peptide by centrifugation and decantation or by filtration.[2]
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[2][4]
-
Drying: Dry the peptide under vacuum.[2]
Mandatory Visualizations
Caption: A typical experimental workflow for TFA-mediated Boc removal in solution.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[4] The deprotection reaction produces carbon dioxide gas; therefore, the reaction vessel must not be sealed to avoid pressure buildup.[4][6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[4]- Insufficient reaction time or temperature.[4] | - Increase the concentration of TFA.[4]- Extend the reaction time or gently warm the reaction (if the substrate is stable).[4] |
| Side Product Formation | - Alkylation of sensitive residues by the tert-butyl cation.[10] | - Add appropriate scavengers to the reaction mixture (e.g., triisopropylsilane, water).[4] |
| Difficulty Removing Residual TFA | - TFA can be difficult to remove completely by rotary evaporation alone. | - Co-evaporate with a solvent like toluene.[8]- For the free amine, perform a basic work-up.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. rsc.org [rsc.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Boc-aminooxy-PEG1-propargyl in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the precise covalent linkage of molecules for applications in drug delivery, diagnostics, and proteomics. The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage, while the Boc-protected aminooxy group offers a versatile handle for subsequent orthogonal conjugation to molecules containing aldehydes or ketones.
The protocols provided herein are intended as a starting point and may require optimization for specific applications.
Introduction to CuAAC with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility.[1][][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, proceeding under mild conditions and tolerating a wide variety of functional groups.[3][4]
This compound is a trifunctional linker featuring:
-
A terminal propargyl group: Readily participates in the CuAAC reaction with azide-functionalized molecules.[5][6]
-
A Boc-protected aminooxy group: Following the CuAAC reaction, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to aldehydes or ketones to form a stable oxime linkage.[7][8]
-
A PEG1 spacer: A single ethylene glycol unit that enhances hydrophilicity and provides a short, flexible spacer, which can be beneficial in reducing steric hindrance between conjugated molecules.[7][9]
This unique combination of functionalities makes this compound particularly useful in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][7]
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Solvent | t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMSO, DMF | Co-solvents are often necessary to dissolve all reactants.[1][10] |
| Alkyne Concentration | 1 - 10 mM | [1] |
| Azide:Alkyne Molar Ratio | 1:1 to 1:1.5 | An excess of the alkyne can help drive the reaction to completion.[7] |
| Copper Source | CuSO₄ (in situ reduction) | Typically used due to its stability and solubility in water.[4] |
| Copper Concentration | 0.1 - 1 mM (0.05 - 0.25 equivalents) | [1][5] |
| Reducing Agent | Sodium Ascorbate | Should be prepared fresh.[1] |
| Reducing Agent Concentration | 1 - 5 mM (5-10 times the copper concentration) | [5][7] |
| Copper Ligand | THPTA, TBTA | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[10][11] |
| Ligand:Copper Ratio | 2:1 to 5:1 | [1][10] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[1][7] |
Table 2: Typical Boc Deprotection Conditions
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) | [7][8] |
| Solvent | Dichloromethane (DCM) | [7][8] |
| TFA:DCM Ratio | 1:1 (v/v) | This may need to be optimized.[7] |
| Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS.[7] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
EDTA solution for work-up
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or THF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the same solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before use.[1]
-
Prepare a 50 mM stock solution of the ligand. THPTA is water-soluble; TBTA should be dissolved in a co-solvent like DMSO/t-butanol.[1]
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the azide-functionalized molecule (1.0 equivalent).
-
Add this compound (1.0 - 1.5 equivalents).
-
Add the reaction solvent to achieve a final alkyne concentration in the range of 1-10 mM.[1]
-
Add the CuSO₄ solution (0.1-0.2 equivalents).
-
Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[1]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[1]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with an aqueous solution of EDTA to remove copper ions, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.[1]
-
Protocol 2: Boc Deprotection of the CuAAC Product
This protocol describes the removal of the Boc protecting group to reveal the reactive aminooxy functionality.
Materials:
-
Boc-protected CuAAC product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution (e.g., 1 mL of TFA for every 1 mL of DCM solution).[7]
-
-
Reaction Incubation:
-
Work-up:
-
Method A (Direct Evaporation): Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected product as a TFA salt can often be used directly in the next step.
-
Method B (Aqueous Work-up): Carefully add the reaction mixture to a stirred, chilled solution of saturated sodium bicarbonate to neutralize the TFA. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Mandatory Visualization
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for bioconjugation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxime Ligation Using Deprotected Boc-Aminooxy-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction essential in modern chemical biology, drug development, and materials science.[1] This reaction facilitates the stable conjugation of molecules through the formation of an oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1] The bifunctional linker, Boc-aminooxy-PEG1-propargyl, is a versatile tool in this context. It incorporates a Boc-protected aminooxy group for controlled oxime ligation and a terminal propargyl group, enabling further modifications via click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The short polyethylene glycol (PEG1) spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules.[1][3]
These application notes provide a comprehensive guide for the deprotection of this compound and its subsequent application in oxime ligation with a carbonyl-containing substrate. This methodology is particularly relevant for the site-specific modification of peptides, the development of Antibody-Drug Conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Principle of the Reaction
The overall process involves two primary steps:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free, reactive aminooxy group.[1][5]
-
Oxime Ligation: The deprotected aminooxy-PEG1-propargyl readily reacts with an aldehyde or ketone functionalized molecule in a mildly acidic buffer to form a stable oxime linkage.[1] The reaction can be accelerated by a nucleophilic catalyst, such as aniline.[1][6]
Data Presentation
Table 1: Common Conditions for Boc Deprotection of Aminooxy-PEG Linkers
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid widely used for Boc deprotection.[7] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred to prevent side reactions.[7] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can expedite deprotection but may impact other acid-sensitive groups.[7] |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[7] |
| Reaction Time | 30 - 120 minutes | Progress should be monitored to ensure complete deprotection while minimizing side reactions.[3][4][7] |
Table 2: Effect of pH and Catalyst on Oxime Ligation Rate
| pH | Catalyst | Catalyst Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | Aniline | 100 mM | ~400-fold[6] |
| 7.0 | Aniline | 100 mM | ~40-fold[6] |
| 7.0 | m-phenylenediamine (mPDA) | 100 mM | ~100-fold (approx. 2.5x more efficient than aniline)[8] |
Data compiled from studies by Dawson and co-workers and Rashidian et al.[6][8]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol details the removal of the Boc protecting group to generate the reactive aminooxy functionality.[3][7]
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)[7]
-
Trifluoroacetic acid (TFA)[3]
-
Dry nitrogen or argon gas[3]
-
Rotary evaporator[3]
-
Saturated sodium bicarbonate solution[9]
-
Brine[9]
-
Anhydrous sodium sulfate or magnesium sulfate[9]
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.[3][9]
-
Cool the solution to 0°C using an ice bath.[7]
-
Slowly add an equal volume of TFA to the stirred solution to achieve a 1:1 (v/v) mixture of TFA:DCM.[1][7]
-
Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1-2 hours.[7]
-
Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and thus have a lower Rf value on TLC.[7]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator or under a stream of dry nitrogen.[3][9]
-
For neutralization, dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.[4][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminooxy-PEG1-propargyl as a TFA salt or free amine.[4][9]
-
Note: The resulting free aminooxy group is highly reactive and should be used promptly in the subsequent oxime ligation step.[9]
Protocol 2: Oxime Ligation with an Aldehyde or Ketone-Containing Substrate
This protocol describes the conjugation of the deprotected aminooxy-PEG1-propargyl to a carbonyl-containing molecule.[1]
Materials and Reagents:
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Aldehyde or ketone-functionalized substrate (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer (pH 4.5-5.0) or 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)[1]
-
Aniline (optional, as catalyst)[1]
-
Solvents for analysis and purification (e.g., acetonitrile, water, appropriate buffers)
-
Analytical and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolve the aldehyde or ketone-containing substrate in the appropriate reaction buffer.
-
Dissolve the deprotected aminooxy-PEG1-propargyl (from Protocol 1) in the same reaction buffer.
-
Add the deprotected aminooxy-PEG1-propargyl solution to the substrate solution. A 1.5 to 10-fold molar excess of the aminooxy reagent over the substrate is recommended to drive the reaction to completion.[1]
-
For reactions at acidic pH (e.g., pH 4.5-5.0): The reaction can proceed without a catalyst, although aniline can still be used to accelerate it.
-
For reactions at neutral pH (e.g., pH 7.4): To accelerate the reaction, a catalyst such as aniline is highly recommended.[1][6] Prepare a stock solution of aniline in an organic solvent like DMSO or DMF and add it to the reaction mixture to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.[1][10] The reaction time will depend on the reactivity of the carbonyl group, the concentrations of the reactants, and the presence of a catalyst.[1]
-
Monitor the reaction progress by analytical RP-HPLC or LC-MS.
-
Upon completion, the conjugated product can be purified by preparative RP-HPLC or other suitable chromatographic techniques like size-exclusion chromatography (SEC).[10]
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation.[3]
Mandatory Visualizations
Caption: Experimental workflow for oxime ligation.
Caption: Chemical reaction of oxime bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation with Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific conjugation of antibodies using the heterobifunctional linker, Boc-aminooxy-PEG1-propargyl. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted bioconjugates, enabling precise control over the conjugation site and stoichiometry.[]
The methodology leverages a two-stage bioorthogonal strategy:
-
Oxime Ligation: A highly selective reaction between the aminooxy group of the linker and a carbonyl (aldehyde or ketone) group introduced onto the antibody.[2]
-
Click Chemistry: The terminal propargyl group of the linker allows for the efficient and specific attachment of an azide-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]
This sequential approach, facilitated by the Boc protecting group on the aminooxy moiety, ensures a controlled and stepwise assembly of the final antibody conjugate.[5] The short PEG1 spacer provides a defined distance between the antibody and the payload.
Principle of the Reaction
The core of this conjugation strategy involves three main phases:
-
Antibody Modification: Introduction of a reactive aldehyde group onto the antibody, typically through the mild oxidation of carbohydrate moieties in the Fc region. This site-selective modification preserves the integrity of the antigen-binding sites.[5]
-
Linker Conjugation: Following the deprotection of the Boc group, the linker's aminooxy group is conjugated to the aldehyde-modified antibody via a stable oxime bond.[6]
-
Payload Attachment: The propargyl group on the antibody-linker construct is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) using CuAAC to form the final conjugate.[7][8]
Data Presentation
The following tables summarize the key quantitative parameters and expected outcomes for the site-specific conjugation of antibodies using this compound. The data are representative of typical results obtained under optimized conditions.[9]
Table 1: Reaction Conditions for Antibody Modification and Conjugation
| Parameter | Antibody Oxidation | Boc Deprotection | Oxime Ligation | CuAAC Reaction |
| Key Reagent | Sodium periodate (NaIO₄) | Trifluoroacetic acid (TFA) | Deprotected Linker | Azide-Payload, CuSO₄, Ligand, Reducing Agent |
| Typical Concentration | 1-10 mM[5] | 20-50% (v/v) in DCM[4] | 10-20 fold molar excess[4] | 5-10 fold molar excess (payload)[4] |
| Buffer/Solvent | 0.1 M Sodium Acetate, pH 5.5[5] | Dichloromethane (DCM)[6] | 0.1 M Sodium Acetate, pH 4.5[4] | Phosphate Buffer, pH 7.0 |
| Temperature | 4°C | Room Temperature[6] | Room Temperature[4] | Room Temperature[7] |
| Reaction Time | 30-60 minutes[4] | 1-2 hours[10] | 2-16 hours[4] | 1-4 hours[4] |
Table 2: Expected Outcomes and Quality Attributes
| Parameter | Typical Value | Method of Analysis |
| Conjugation Efficiency | > 90%[9] | HIC, LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 (glycan-based) | HIC, LC-MS, UV-Vis |
| Purity of Final Conjugate | > 95% | SEC, SDS-PAGE |
| Aggregation | < 5% | SEC |
| Retention of Antigen Binding | > 90% | ELISA, SPR |
Experimental Protocols
This section provides detailed step-by-step protocols for the site-specific conjugation of an antibody with a payload using this compound.
Protocol 1: Generation of Aldehyde Groups on the Antibody
This protocol describes the oxidation of the antibody's N-linked glycans to introduce aldehyde functionalities.[4][5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Propylene glycol
-
Desalting column
-
Reaction Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Buffer Exchange: Equilibrate the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Oxidation: Prepare a fresh solution of sodium periodate in the Reaction Buffer. Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
Quenching: Add propylene glycol to a final concentration of 20 mM to quench any excess periodate. Incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, 150 mM NaCl, pH 4.5).
-
Determine the concentration of the purified oxidized antibody via spectrophotometry at 280 nm.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy group.[6][11]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound in anhydrous DCM (10-20 mg/mL).
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). The deprotected linker (as a TFA salt) is typically used immediately in the next step.
Protocol 3: Oxime Ligation of the Linker to the Antibody
This protocol details the conjugation of the deprotected linker to the aldehyde-modified antibody.[4]
Materials:
-
Oxidized monoclonal antibody (from Protocol 1)
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 2)
-
Conjugation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 4.5
-
Desalting column or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve the deprotected linker in the Conjugation Buffer.
-
Add the linker solution to the oxidized antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-16 hours.
-
Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol describes the "click" reaction to attach an azide-functionalized payload to the propargyl-modified antibody.[4][7]
Materials:
-
Antibody-linker conjugate (from Protocol 3)
-
Azide-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO (for dissolving the payload)
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
SEC system for purification
Procedure:
-
Prepare stock solutions: Azide-payload in DMSO, CuSO₄ in water, THPTA in water, and Sodium Ascorbate in water (prepare fresh).
-
In a reaction vessel, combine the antibody-linker conjugate with the azide-functionalized payload (typically at a 5-10 fold molar excess).
-
Prepare the copper-ligand complex by adding the THPTA solution to the CuSO₄ solution.
-
Add the copper-ligand complex to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final antibody-drug conjugate (ADC) using SEC or other suitable chromatography methods to remove unreacted payload and other small molecules.
-
Characterize the final ADC for DAR, purity, and aggregation.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker that enables the precise and versatile labeling of peptides. This reagent is a valuable tool in drug discovery and development, proteomics, and diagnostics. It incorporates three key functional elements:
-
A Boc-protected aminooxy group : This allows for the chemoselective formation of a stable oxime bond with an aldehyde or ketone functional group on a target peptide. The tert-butyloxycarbonyl (Boc) protecting group provides stability and is readily removed under acidic conditions to unmask the reactive aminooxy group.
-
A Propargyl group : This terminal alkyne facilitates covalent modification through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][2] This allows for the attachment of a wide variety of molecules, such as fluorophores, affinity tags, or cytotoxic drugs, that bear an azide group.
-
A short PEG1 spacer : The single polyethylene glycol unit enhances the solubility of the linker and the resulting peptide conjugate in aqueous media, which can be beneficial for biological applications.
These application notes provide detailed protocols for the use of this compound in a dual-labeling strategy, where a peptide is first modified via oxime ligation and then subsequently conjugated to another molecule via click chemistry.
Principle of the Method
The labeling strategy is a two-step process that leverages two orthogonal bio-conjugation reactions: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Peptide Modification with an Aldehyde or Ketone: To utilize the aminooxy functionality of the linker, the target peptide must first be modified to contain a carbonyl group (an aldehyde or ketone). This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an unnatural amino acid containing a carbonyl group, or post-synthetically by the oxidation of an N-terminal serine or threonine residue.
-
Boc Deprotection and Oxime Ligation: The Boc protecting group on the this compound is removed using an acid, such as trifluoroacetic acid (TFA), to expose the reactive aminooxy group. The deprotected linker is then reacted with the carbonyl-containing peptide in a slightly acidic buffer to form a stable oxime bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the now peptide-conjugated linker is then used to attach a molecule of interest that has been functionalized with an azide group. This "click" reaction is catalyzed by a copper(I) source and results in the formation of a stable triazole linkage.
Quantitative Data Summary
The following tables provide a summary of the materials required and the expected outcomes for the peptide labeling protocols described below.
Table 1: Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| This compound | >95% Purity | BroadPharm, MedChemExpress |
| Peptide with Aldehyde/Ketone | Sequence-specific, >95% Purity | Custom Synthesis |
| Azide-functionalized Molecule | e.g., Azide-fluorophore | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Ammonium Acetate Buffer | 0.1 M, pH 4.5 | Prepare in-house |
| Aniline | Reagent Grade | Sigma-Aldrich |
| Copper(II) Sulfate (CuSO₄) | Pentahydrate, >98% | Sigma-Aldrich |
| Sodium Ascorbate | >98% | Sigma-Aldrich |
| THPTA | >95% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
| RP-HPLC Column | C18, 5 µm, 100 Å | Waters, Agilent |
Table 2: Expected Experimental Outcomes
| Parameter | Protocol 1: Boc Deprotection | Protocol 2: Oxime Ligation | Protocol 3: CuAAC |
| Reaction Time | 30-60 minutes | 2-16 hours | 1-4 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% | 70-90% | >90% |
| Purity after Purification | >98% | >95% | >95% |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG1-propargyl.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Dissolve this compound in DCM at a concentration of 10-20 mg/mL.
-
Add an equal volume of TFA to the solution (a 1:1 ratio of DCM to TFA).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the removal of the Boc group.
-
Upon completion, remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
The resulting deprotected aminooxy-PEG1-propargyl (as a TFA salt) can be used directly in the next step.
Protocol 2: Oxime Ligation to an Aldehyde/Ketone-Containing Peptide
This protocol details the conjugation of the deprotected linker to a peptide containing a carbonyl group.
Materials:
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Aldehyde/Ketone-containing peptide
-
Ammonium acetate buffer (0.1 M, pH 4.5)
-
Aniline (optional catalyst)
Procedure:
-
Dissolve the aldehyde/ketone-containing peptide in the ammonium acetate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the same buffer and add it to the peptide solution to achieve a 1.5 to 5-fold molar excess.
-
For catalysis (optional, but recommended to increase reaction rate), add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the propargyl-modified peptide by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the propargyl-modified peptide.
Materials:
-
Propargyl-modified peptide (from Protocol 2)
-
Azide-functionalized molecule (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (500 mM in water, prepare fresh)
-
THPTA stock solution (100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
Procedure:
-
Dissolve the propargyl-modified peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the azide-functionalized molecule to the peptide solution. A 1.5 to 3-fold molar excess of the azide is recommended.
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst solution to the peptide-azide mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light if using a light-sensitive azide.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final labeled peptide by RP-HPLC or size-exclusion chromatography (SEC).
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Signaling pathway of the dual-labeling strategy.
References
Application Notes and Protocols for Surface Functionalization of Biomaterials using Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker molecule integral to the advanced surface functionalization of biomaterials. Its unique chemical architecture, featuring a Boc-protected aminooxy group, a short polyethylene glycol (PEG) spacer, and a terminal propargyl group, offers a versatile platform for covalent modification of surfaces. This linker is particularly valuable in the development of targeted drug delivery systems, advanced diagnostics, and functionalized scaffolds for tissue engineering.
The primary advantage of this linker lies in its capacity for sequential and orthogonal conjugation reactions. The Boc-protected aminooxy group, upon deprotection, readily reacts with aldehyde or ketone functionalities to form a stable oxime bond. This "oxime ligation" is a highly efficient and bioorthogonal reaction. The terminal propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes. The short PEG1 spacer enhances water solubility and provides a flexible connection to the biomaterial surface.
These application notes provide a comprehensive overview of the utility of this compound in the surface functionalization of biomaterials, complete with detailed experimental protocols, representative quantitative data, and visual diagrams to facilitate reproducible and efficient implementation in your research.
Data Presentation
The functionalization of biomaterial surfaces with this compound and subsequent conjugation of desired moieties can be characterized by various analytical techniques. The following tables provide representative quantitative data for the functionalization of nanoparticles and the characterization of antibody-drug conjugates (ADCs) using analogous aminooxy-PEG-propargyl linkers. These values serve as a general guide and may vary depending on the specific biomaterial, reaction conditions, and conjugated molecules.
Table 1: Representative Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Type | Modification Status | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Polymeric Nanoparticles | Amine-functionalized (Initial) | 150 ± 10 | +25.5 ± 2.0 |
| Polymeric Nanoparticles | PEGylated with Aminooxy-PEG-propargyl | 165 ± 12 | +12.1 ± 1.8 |
| Gold Nanoparticles (AuNPs) | Uncoated (Initial) | 20 ± 2 | -30.8 ± 2.5 |
| Gold Nanoparticles (AuNPs) | PEGylated with Aminooxy-PEG-propargyl | 35 ± 3 | -10.2 ± 2.1 |
Table 2: Representative In Vitro Performance of an Antibody-Drug Conjugate (ADC) Synthesized using an Aminooxy-PEG-Linker
| Parameter | Method | Representative Value |
| Conjugation Efficiency | HPLC, Mass Spectrometry | >90% |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 3.5 - 4.0 |
| Plasma Half-life (t1/2) | In vivo animal model | 80 - 120 hours |
| Cell Viability (IC50) | In vitro cytotoxicity assay | 10 - 50 nM |
| Off-target Toxicity | In vivo animal model | Low to Moderate |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involved in using this compound for surface functionalization.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM at a concentration of 10-20 mg/mL in a clean, dry flask.
-
Slowly add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the complete removal of the Boc group.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected aminooxy-PEG1-propargyl (as a TFA salt) can be used directly in the next step or stored under an inert atmosphere at -20°C.
Protocol 2: Surface Functionalization of Aldehyde-Modified Biomaterials via Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG1-propargyl to a biomaterial surface presenting aldehyde or ketone groups.
Materials:
-
Aldehyde- or ketone-functionalized biomaterial (e.g., nanoparticles, hydrogel, or tissue scaffold)
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 4.5-5.0
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., centrifugation for nanoparticles, dialysis for hydrogels)
Procedure:
-
Disperse or immerse the aldehyde-functionalized biomaterial in the Reaction Buffer.
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the Reaction Buffer.
-
Add the deprotected linker to the biomaterial suspension/solution. A 1.5 to 10-fold molar excess of the linker over the available aldehyde/ketone groups is recommended.
-
To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.
-
Purify the functionalized biomaterial to remove excess linker and catalyst. For nanoparticles, this can be achieved by repeated centrifugation and resuspension. For hydrogels or scaffolds, dialysis is recommended.
-
Characterize the functionalized biomaterial to confirm successful conjugation (e.g., using FTIR, XPS, or a relevant colorimetric assay).
Protocol 3: Conjugation of Azide-Modified Molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule (e.g., a drug, peptide, or fluorescent dye) onto the propargyl-functionalized biomaterial surface.
Materials:
-
Propargyl-functionalized biomaterial (from Protocol 2)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the propargyl-functionalized biomaterial to the degassed buffer.
-
Add the azide-functionalized molecule to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the propargyl groups) is recommended.
-
Add the THPTA solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., fluorescence if using a fluorescent azide).
-
-
Purification:
-
Purify the final functionalized biomaterial to remove unreacted molecules, copper catalyst, and other reagents using an appropriate method (e.g., centrifugation, dialysis, or size-exclusion chromatography).
-
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the use of this compound for biomaterial surface functionalization.
Caption: Experimental workflow for biomaterial surface functionalization.
Caption: Logical progression of surface functionalization.
Caption: Signaling pathway for targeted drug delivery.
References
Application Notes and Protocols for the Synthesis of Targeted Drug Delivery Systems using Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker designed for the precise construction of targeted drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key functional elements: a Boc-protected aminooxy group, a single polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique architecture enables a sequential and chemoselective conjugation strategy.
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3][4] This allows for the stable attachment of an azide-modified payload, such as a cytotoxic agent. The Boc-protected aminooxy group, following deprotection under mild acidic conditions, can react with an aldehyde or ketone to form a stable oxime bond.[5][6] This functionality is often used to conjugate the linker to a targeting protein, such as a monoclonal antibody, where an aldehyde handle has been introduced.[1] The short PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.[5][7]
These application notes provide detailed protocols for the use of this compound in the synthesis of targeted bioconjugates.
Data Presentation
The following tables summarize typical reaction conditions and components for the key steps in the synthesis of a targeted drug delivery system using this compound.
Table 1: Boc Deprotection Reaction Parameters
| Parameter | Recommended Conditions |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Monitoring | Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Recommended Conditions |
| Reactants | Deprotected aminooxy-linker, Aldehyde/Ketone-modified protein |
| Molar Excess of Linker | 10 - 20 fold |
| Buffer | 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5 |
| Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours |
| Purification Method | Size-Exclusion Chromatography (SEC) or Desalting Column |
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Conditions |
| Reactants | Propargyl-functionalized molecule, Azide-functionalized payload |
| Molar Excess of Payload | 5 - 10 fold |
| Catalyst | Copper(II) sulfate (CuSO₄) |
| Reducing Agent | Sodium Ascorbate |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Purification Method | Size-Exclusion Chromatography (SEC) or Dialysis |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM to the flask while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting aminooxy-PEG1-propargyl TFA salt can often be used directly in the subsequent oxime ligation step after thorough drying.[1][8]
Protocol 2: Oxime Ligation to an Aldehyde-Modified Antibody
This protocol details the conjugation of the deprotected linker to a monoclonal antibody that has been modified to present an aldehyde group.
Materials:
-
Deprotected aminooxy-PEG1-propargyl (from Protocol 1)
-
Aldehyde-modified monoclonal antibody
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Reaction vessel
-
Desalting column or SEC purification system
Procedure:
-
Prepare a solution of the aldehyde-modified antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Dissolve the deprotected aminooxy-PEG1-propargyl in the Conjugation Buffer.
-
Add the linker solution to the antibody solution to achieve a 10-20 fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 2-16 hours.
-
Monitor the conjugation progress by analyzing small aliquots via SDS-PAGE, where a shift in the molecular weight of the antibody will be observed.
-
Purify the antibody-linker conjugate using a desalting column or SEC to remove the excess, unreacted linker.[1]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol describes the "clicking" of an azide-functionalized cytotoxic payload onto the propargyl group of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate (from Protocol 2)
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water or DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Reaction vessel
-
SEC purification system or dialysis equipment
Procedure:
-
In a reaction vessel, combine the antibody-linker conjugate with the azide-functionalized payload. A 5-10 fold molar excess of the payload is recommended.
-
In a separate tube, add the THPTA solution to the CuSO₄ solution to pre-form the copper-ligand complex. A 5-fold molar excess of ligand to copper is often used.
-
Add the copper-ligand complex to the antibody-payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[9]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the drug-to-antibody ratio (DAR).
-
Purify the final antibody-drug conjugate (ADC) using SEC or dialysis to remove the catalyst, excess payload, and other small molecules.[4][9]
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Logical flow of the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis and Application of Fluorescent Probes using Boc-aminooxy-PEG1-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker designed for the precise and efficient construction of molecular probes. This linker possesses two key reactive moieties: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal propargyl group. This unique architecture enables a versatile, two-step orthogonal conjugation strategy. The aminooxy group, after deprotection, allows for the highly chemoselective formation of a stable oxime bond with an aldehyde or ketone functionality on a target molecule.[1][2][3] Concurrently, the propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and bioorthogonal "click chemistry" reaction, for the attachment of an azide-modified fluorescent reporter dye.[4][5]
The integrated short polyethylene glycol (PEG1) spacer enhances aqueous solubility and provides flexibility, minimizing steric hindrance between the conjugated molecules. These features make this compound an invaluable tool for creating custom fluorescent probes for a wide array of applications, including cellular imaging, flow cytometry, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
This document provides detailed protocols for the synthesis of a fluorescent probe using this compound, its subsequent conjugation to a target biomolecule, and a comparison of the key ligation chemistries involved.
Key Features and Benefits:
-
Orthogonal Reactivity: The protected aminooxy and propargyl groups allow for controlled, stepwise conjugations.
-
Stable Linkages: Forms robust oxime and triazole bonds, ensuring the integrity of the final conjugate under physiological conditions.
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the linker and the final conjugate in aqueous buffers.
-
Versatility: Applicable in a wide range of bioconjugation scenarios, including protein modification, peptide labeling, and surface functionalization.
Data Presentation
Comparison of Ligation Chemistries
The synthesis of fluorescent probes utilizing this compound relies on two powerful bioorthogonal reactions: oxime ligation and click chemistry (CuAAC). The choice of ligation strategy is critical and depends on the specific application. Below is a comparison of their key performance metrics.
| Parameter | Oxime Ligation | Click Chemistry (CuAAC) |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)[8] | ~10² - 10³ M⁻¹s⁻¹[8] |
| Reaction Partners | Aldehyde/Ketone + Aminooxy[8] | Terminal Alkyne + Azide[8] |
| Catalyst Required | Aniline-based (optional, but significantly enhances rate)[8] | Copper(I)[8] |
| Biocompatibility | Generally high; catalyst can have some toxicity.[8] | Catalyst toxicity is a concern for live-cell applications.[8] |
| pH Range | Mildly acidic to neutral (optimal with catalyst at neutral pH).[8] | Wide pH range (4-11).[8] |
| Bond Stability | High | Very High |
Characterization of a Hypothetical Fluorescent Probe
The following table presents hypothetical characterization data for a fluorescent probe synthesized using this compound and an azide-modified cyanine dye.
| Property | Value | Method |
| Molecular Weight (linker-dye) | ~950 Da | MALDI-TOF MS |
| Purity | >95% | RP-HPLC |
| Excitation Maximum (λex) | 650 nm | Fluorescence Spectroscopy |
| Emission Maximum (λem) | 670 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | ~0.25 | Comparative Method |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting crude product, aminooxy-PEG1-propargyl TFA salt, is typically a viscous oil and is used in the next step without further purification.
Protocol 2: Conjugation to an Aldehyde- or Ketone-Containing Biomolecule via Oxime Ligation
This protocol details the conjugation of the deprotected linker to a biomolecule containing an aldehyde or ketone group.
Materials:
-
Aminooxy-PEG1-propargyl TFA salt (from Protocol 1)
-
Aldehyde- or ketone-modified biomolecule (e.g., protein, peptide)
-
100-300 mM Sodium Phosphate Buffer, pH 7.0
-
Aniline stock solution (e.g., 1 M in DMSO) (Optional, as catalyst)
-
Desalting column or dialysis system for purification
Procedure:
-
Dissolve the aldehyde- or ketone-modified biomolecule in the sodium phosphate buffer to a concentration of 10-100 µM.
-
Dissolve the crude aminooxy-PEG1-propargyl TFA salt in the same buffer.
-
Add the deprotected linker to the biomolecule solution to achieve a 10-50 molar excess.
-
To enhance the reaction rate, add the aniline catalyst to a final concentration of 10-100 mM.[8]
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time will depend on the reactivity of the carbonyl group and the concentrations of the reactants.
-
Monitor the reaction progress by SDS-PAGE (a shift in the molecular weight of the protein will be observed), mass spectrometry, or HPLC.
-
Upon completion, purify the biomolecule-PEG1-propargyl conjugate by passing it through a desalting column or by dialysis to remove excess linker and catalyst.
Protocol 3: Attachment of a Fluorescent Dye via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step of attaching an azide-modified fluorescent dye to the propargyl-functionalized biomolecule.
Materials:
-
Biomolecule-PEG1-propargyl conjugate (from Protocol 2)
-
Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a solution of the biomolecule-PEG1-propargyl conjugate in degassed PBS.
-
In a reaction tube, add the azide-modified fluorescent dye to the conjugate solution. A 1.5 to 5-fold molar excess of the dye over the conjugate is typically used.
-
Add the copper ligand to the mixture (e.g., THPTA to a final concentration of 1 mM).
-
In a separate tube, pre-mix the CuSO₄ and sodium ascorbate.
-
Initiate the click reaction by adding the CuSO₄/sodium ascorbate mixture to the conjugate-dye solution. Final concentrations are typically in the range of 50-200 µM for copper and 1-5 mM for sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by fluorescence spectroscopy or SDS-PAGE with in-gel fluorescence scanning.
-
Purify the final fluorescent probe using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagents and unreacted dye.
-
Characterize the final fluorescently labeled biomolecule by mass spectrometry and fluorescence spectroscopy to determine the degree of labeling and confirm its spectral properties.
Visualizations
Caption: Overall experimental workflow for fluorescent probe synthesis.
Caption: Conceptual application in visualizing a signaling pathway.
Caption: Experimental workflow for cellular labeling and imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Boc-aminooxy-PEG1-propargyl with Azides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for reacting the heterobifunctional linker, Boc-aminooxy-PEG1-propargyl, with azide-functionalized molecules. This versatile linker is a valuable tool in bioconjugation and drug development, particularly for the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
The linker possesses two key functional groups that allow for sequential or orthogonal conjugation strategies:
-
A Terminal Propargyl Group: This group readily participates in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1][2]
-
A Boc-Protected Aminooxy Group: Following deprotection, this group can react with aldehydes or ketones to form a stable oxime bond.[5][6]
This document outlines the protocols for the primary reaction of the propargyl group with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, a protocol for the deprotection of the Boc group and subsequent oxime ligation is provided to illustrate the linker's dual functionality.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between a terminal alkyne (the propargyl group) and an azide.[2][7] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source and a reducing agent.[8][9]
Quantitative Data Summary for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne (this compound) | 1.0 equivalent | Starting reagent. |
| Azide-containing Molecule | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[2] |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 mM | Final concentration in the reaction mixture.[10] |
| Sodium Ascorbate | 1.0 - 5.0 mM | Freshly prepared solution is crucial. Acts as the reducing agent.[10] |
| Copper(I) Ligand (e.g., THPTA, TBTA) | 5x the concentration of CuSO₄ | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[8][10] |
| Solvent | DMF, THF, t-butanol/water (1:1) | Choice depends on the solubility of the reactants.[2][11] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient.[2][11] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion.[2][11] |
Experimental Protocol: CuAAC
This protocol describes a general procedure for the conjugation of this compound to an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Degassed buffer (e.g., PBS, pH 7.4) for aqueous reactions
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMF).[2]
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).[10]
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[12]
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or TBTA in DMSO).[10]
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution.
-
Add the azide-functionalized molecule (1.0-1.2 equivalents).
-
Add the reaction solvent to achieve a final alkyne concentration typically in the range of 1-10 mM.[2]
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-12 hours.[11]
-
Protect the reaction from light if using fluorescently labeled molecules.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, the product can be purified from the catalyst and excess reagents using appropriate chromatographic techniques (e.g., silica gel chromatography, HPLC, or size-exclusion chromatography for biomolecules).[11]
-
Diagram: CuAAC Experimental Workflow
Caption: General workflow for CuAAC using this compound.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern.[][14] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. Therefore, to use this compound in a SPAAC reaction, it must be reacted with an azide-functionalized strained cyclooctyne. The propargyl group itself is not suitable for SPAAC. However, for the purpose of reacting with an azide, if the azide is part of a strained ring system, this section becomes relevant. For clarity, this section will describe the general principles and conditions for SPAAC, assuming the azide is the component to be conjugated to a strained alkyne.
Quantitative Data Summary for SPAAC
| Parameter | Recommended Range | Notes |
| Cyclooctyne-modified molecule | 1.0 equivalent | E.g., DBCO, BCN, or DIFO-modified molecules.[14] |
| Azide-containing Molecule | 1.0 - 5.0 equivalents | Molar excess can increase reaction rate. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO | Highly dependent on the nature of the reactants.[14] |
| Reaction Temperature | Room Temperature to 37°C | The reaction proceeds efficiently at physiological temperatures.[14] |
| Reaction Time | 30 minutes - 24 hours | Dependent on the specific cyclooctyne and reactant concentrations.[14] |
| pH | 6.0 - 8.0 | The reaction is tolerant to a range of physiological pH values.[14] |
Experimental Protocol: SPAAC
This protocol provides a general workflow for conjugating an azide-functionalized linker to a protein modified with a strained cyclooctyne.
Materials:
-
Cyclooctyne-modified molecule (e.g., DBCO-protein)
-
Azide-functionalized linker (e.g., N-Azido-PEG)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed for solubility)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized linker in anhydrous DMSO (e.g., 10 mM).[14]
-
Ensure the cyclooctyne-modified molecule is in an appropriate amine-free buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the cyclooctyne-modified molecule to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL for a protein).[14]
-
Add the stock solution of the azide-linker. A molar excess is often used to ensure complete labeling of the cyclooctyne-modified molecule.
-
-
Reaction Incubation:
-
Gently mix the components.
-
Incubate at room temperature or 37°C. Reaction times can vary significantly based on the cyclooctyne's reactivity.[14]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from excess linker using a suitable method like size-exclusion chromatography (SEC) or dialysis.[14]
-
Diagram: SPAAC Signaling Pathway Analogy
Caption: Bioorthogonal SPAAC reaction in a biological context.
Part 3: Boc Deprotection and Oxime Ligation
To utilize the aminooxy functionality of the linker, the Boc protecting group must first be removed. The resulting free aminooxy group can then be ligated to an aldehyde or ketone.[6]
Experimental Protocol: Boc Deprotection
Materials:
-
This compound conjugate (from Part 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.[6]
-
Acid Treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM).[6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.[6][11]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.[6]
-
The resulting deprotected amine is often obtained as a TFA salt. For some applications, neutralization may be necessary by slowly adding a saturated sodium bicarbonate solution.
-
Experimental Protocol: Oxime Ligation
Materials:
-
Deprotected aminooxy-PEG1-propargyl conjugate
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5 or 0.1 M Sodium Phosphate, pH 7.0)[5]
-
Aniline (optional catalyst)[5]
Procedure:
-
Dissolution: Dissolve the aldehyde/ketone-containing molecule in the appropriate reaction buffer.
-
Reaction Setup:
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 2-16 hours.[5]
-
Purification: Purify the resulting oxime-linked conjugate using an appropriate chromatographic method.
Diagram: Two-Step Conjugation Strategy
Caption: Sequential CuAAC and oxime ligation using the bifunctional linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-aminooxy-PEG5-propargyl | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Comparative Reactivity of Deprotected Aminooxy Groups with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a powerful and versatile bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or a ketone.[1] This chemoselective reaction is widely employed in chemical biology, drug development, and materials science for applications such as peptide and protein modification, cell surface labeling, and the synthesis of complex biomolecular conjugates.[2][3] A key feature of oxime ligation is the differential reactivity of the aminooxy group towards aldehydes and ketones, with aldehydes generally exhibiting significantly faster reaction kinetics.[4][5] This application note provides a detailed overview of the factors governing this reactivity difference, quantitative data to guide experimental design, and detailed protocols for performing and analyzing these conjugation reactions.
Reaction Mechanism and Kinetics
The formation of an oxime bond is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the dehydration of the resulting hemiaminal intermediate to form the stable oxime linkage.[1][2] The overall reaction is an equilibrium process, but the formation of the highly stable oxime product is strongly favored.[2]
The rate of oxime formation is influenced by several factors, including the intrinsic electrophilicity of the carbonyl group, steric hindrance, pH, temperature, and the presence of catalysts.[6][7] Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance around the carbonyl carbon and electronic effects.[5] This leads to faster rates of both the initial nucleophilic attack and the subsequent dehydration step.
The reaction is most efficient under slightly acidic conditions (pH 4-5), which facilitates the rate-limiting dehydration step.[1][8] However, for applications involving sensitive biological molecules, the reaction can be performed at neutral pH, often with the aid of a nucleophilic catalyst.[2][8] Aniline and its derivatives are commonly used catalysts that can significantly accelerate the rate of oxime formation, particularly at neutral pH.[6][8]
Quantitative Comparison of Reaction Rates
The following tables summarize quantitative data on the reaction rates of deprotected aminooxy groups with various aldehydes and ketones. This data highlights the generally superior reactivity of aldehydes.
Table 1: Second-Order Rate Constants (k₁) for Oxime Ligation with Various Carbonyls
| Nucleophile | Electrophile | Catalyst (Concentration) | pH | Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Aminooxy-dansyl | Dodecanal | Aniline (50 mM) | 7.4 | ~90 | [9] |
| Aminooxy-dansyl | Citral | Aniline (50 mM) | 7.4 | 48.6 | [9] |
| Aminooxy-dansyl | 2-Pentanone | Aniline (100 mM) | 7.4 | 0.082 | [9] |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [4][5] |
Table 2: Activation Energies (Ea) for Oximation Reactions
| Aminooxy Compound | Carbonyl Compound | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| ADMH | Propanal | < 75 | [10][11] |
| ADMH | Acetone | < 75 | [10][11] |
| ATM | Propanal | < 75 | [10][11] |
| ATM | Acetone | < 75 | [10][11] |
| AMAH | Propanal | < 75 | [10][11] |
| AMAH | Acetone | < 75 | [10][11] |
Note: ADMH, ATM, and AMAH are different aminooxy compounds with varying β-ammonium ion substitution. The data indicates that oximation reactions, in general, have low activation energies.[10][11]
Signaling Pathways and Experimental Workflows
Reaction Mechanism
Caption: General mechanism of oxime bond formation.
Experimental Workflow for Comparing Reactivity
Caption: Workflow for kinetic analysis of oxime ligation.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes a general method for the conjugation of an aminooxy-containing molecule to a protein bearing an aldehyde or ketone group.
Materials:
-
Protein with an accessible aldehyde or ketone group (1-10 mg/mL)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-PEG)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 (for catalyzed reactions) or 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reactions)
-
Aniline stock solution (1 M in DMSO, for catalyzed reactions)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the appropriate Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the aminooxy-functionalized molecule in the Reaction Buffer to the desired stock concentration.
-
Ligation Reaction:
-
Add the aminooxy-reagent stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.[1]
-
For catalyzed reactions at neutral pH, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[2]
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-24 hours.[1][6] The reaction progress can be monitored by RP-HPLC or SDS-PAGE.
-
-
Purification: Once the reaction is complete, purify the conjugated protein using a desalting column or size-exclusion chromatography to remove excess reagents.[2]
Protocol 2: Generation of an Aldehyde on a Protein via Periodate Oxidation of N-terminal Serine
This protocol details the creation of an aldehyde group at the N-terminus of a protein with a serine residue, making it available for subsequent oxime ligation.[1]
Materials:
-
Protein with an N-terminal serine residue
-
Oxidation Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Sodium meta-periodate (NaIO₄) solution: 100 mM in Oxidation Buffer (prepare fresh)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Oxidation Buffer to a concentration of 1-5 mg/mL.[1]
-
Oxidation Reaction: Add the freshly prepared sodium meta-periodate solution to the protein solution to a final concentration of 1-2 mM.[2]
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.[2]
-
Purification: Purify the aldehyde-modified protein using a desalting column to remove excess periodate.[2] The protein is now ready for oxime ligation as described in Protocol 1.
Protocol 3: Comparative Kinetic Analysis of Aldehyde vs. Ketone Reactivity
This protocol provides a method for comparing the reaction rates of an aminooxy-containing molecule with an aldehyde and a ketone.
Materials:
-
Aminooxy-functionalized probe (e.g., aminooxy-fluorophore)
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Aniline stock solution (1 M in DMSO)
-
Quenching solution (e.g., excess acetone or trifluoroacetic acid)
-
RP-HPLC system with a suitable column
Procedure:
-
Prepare Reaction Mixtures:
-
Incubation and Sampling:
-
Incubate the reactions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture.[12]
-
-
Quench Reaction: Immediately quench the reaction in the aliquot by adding an excess of the quenching solution.[12]
-
Analysis:
-
Analyze each quenched sample by RP-HPLC to determine the concentration of the product and remaining reactants.
-
Plot the concentration of the product formed over time for both the aldehyde and ketone reactions.
-
-
Data Analysis:
-
Determine the initial reaction rates from the slopes of the concentration vs. time plots.
-
Calculate the second-order rate constants (k₁) to quantitatively compare the reactivity of the aldehyde and ketone.
-
Conclusion
The reaction of deprotected aminooxy groups with aldehydes and ketones is a cornerstone of bioconjugation chemistry. Aldehydes consistently demonstrate faster reaction kinetics compared to ketones, a factor that is critical in the design of efficient labeling and ligation strategies.[5][9] By understanding the underlying reaction mechanism and the influence of experimental parameters such as pH and catalysis, researchers can effectively harness the chemoselectivity of oxime ligation for a wide array of applications in research and drug development. The provided protocols offer a starting point for the successful implementation and quantitative analysis of these powerful reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Boc-aminooxy-PEG1-propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-aminooxy-PEG1-propargyl is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure incorporates a Boc-protected aminooxy group for conjugation to carbonyl-containing molecules, a single polyethylene glycol (PEG) unit to enhance solubility, and a terminal propargyl group for click chemistry reactions.[1][4][5] Following a conjugation reaction, the desired product is often present in a complex mixture containing unreacted starting materials, side-products, and other impurities.[6][7] Therefore, a robust and efficient purification strategy is paramount to obtaining a final conjugate of high purity for downstream applications.
This document provides detailed application notes and protocols for the purification of conjugates synthesized using this compound. It covers common purification techniques, potential impurities, and analytical methods for purity assessment.
Potential Impurities in Conjugation Reactions
A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities in the synthesis of this compound conjugates include:
-
Unreacted Starting Materials: Excess this compound linker and the unreacted substrate molecule are the most common impurities.[6]
-
Side-Products from the Aminooxy Group: The highly reactive aminooxy group can react with trace carbonyl impurities (e.g., acetone) present in solvents.[6]
-
Oxidation of the Propargyl Group: The terminal alkyne may be susceptible to oxidation, leading to the formation of propynal or propargylic acid.[6]
-
PEG-related Impurities: The starting PEG linker may contain impurities from its synthesis, such as PEGs of varying lengths.[6]
-
Products of Boc Deprotection: If the Boc group is prematurely removed, the free aminooxy group can lead to undesired side reactions.[8]
Purification Strategies
The choice of purification method is dictated by the physicochemical properties of the target conjugate, including its size, charge, and hydrophobicity. Chromatographic techniques are the most powerful and commonly employed methods for purifying PEGylated conjugates.[7]
Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound conjugates.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is highly effective for purifying PEGylated compounds.[7][9]
Methodology:
-
System Preparation: Equilibrate the HPLC system and a preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.[8][9]
-
Injection and Elution: Inject the filtered sample onto the column and elute using a linear gradient of Mobile Phase B.[9]
-
Fraction Collection: Collect fractions as peaks elute from the column, monitoring the separation by UV absorbance at an appropriate wavelength (e.g., 220 nm for peptide bonds or 254/280 nm for aromatic moieties).[9][10]
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product. Pool the pure fractions.[9]
-
Solvent Removal: Remove the solvent from the pooled fractions by lyophilization or rotary evaporation.[9]
Quantitative Data for RP-HPLC Purification:
| Parameter | Recommended Conditions | Notes |
| Column | Preparative Reversed-Phase C18 (e.g., 10 x 250 mm, 5-10 µm) | Column dimensions and particle size may be adjusted based on sample load.[7][9] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Formic acid (0.1%) can be used as an alternative.[6] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Methanol can be used as an alternative to ACN, which may alter selectivity.[9] |
| Flow Rate | 4-5 mL/min (for 10 mm ID column) | Adjust based on column diameter and length. |
| Gradient | 5-95% Mobile Phase B over 30-60 minutes | A shallower gradient can improve the resolution of closely eluting peaks.[9] |
| Detection | UV at 220 nm and/or 280 nm | Wavelength depends on the chromophores present in the conjugate.[6][10] |
Flash Column Chromatography
For larger-scale purifications where the resolution of RP-HPLC is not required, flash column chromatography is a viable option.[8]
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product.[8] A common mobile phase for PEGylated compounds is a gradient of methanol in dichloromethane or ethyl acetate.[11]
-
Column Packing: Pack a silica gel column with the chosen initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the selected solvent system, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data for Flash Chromatography:
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | |
| Mobile Phase | Gradient of Methanol in Dichloromethane or Ethyl Acetate | The specific gradient should be optimized based on TLC analysis.[11] |
| TLC Analysis | Silica gel plates | Visualize spots using UV light and/or a potassium permanganate stain. |
Thin-Layer Chromatography (TLC) for Monitoring
TLC is an indispensable tool for monitoring reaction progress and analyzing fractions from column chromatography.[12][13] Due to the oxygen atoms in the PEG chain, PEGylated compounds can interact strongly with the silica gel, often resulting in streaking or low mobility.[11]
Methodology:
-
Plate Preparation: Spot a small amount of the reaction mixture or fraction onto a silica gel TLC plate.
-
Development: Develop the plate in a chamber containing an appropriate solvent system (e.g., Ethyl Acetate/Methanol, 4:1).[11]
-
Visualization: Visualize the separated spots under UV light (if applicable) and/or by staining with an appropriate reagent such as potassium permanganate.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Co-elution of product and impurities (RP-HPLC) | Hydrophobicity of the product and impurities are too similar. | Optimize the gradient by making it shallower to increase separation.[9] Try a different organic modifier (e.g., methanol instead of acetonitrile).[9] Switch to a column with different chemistry (e.g., C8 or Phenyl-Hexyl).[9] |
| Product is an oil and cannot be precipitated | Inherent property of many PEGylated compounds. | Utilize chromatographic techniques like RP-HPLC or flash chromatography.[9] |
| Poor solubility in purification solvent | The overall solubility is dictated by the conjugated molecule. | Dissolve the sample in a small amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase.[8] |
| Low mobility or streaking on TLC | Strong interaction of PEG's oxygen atoms with silica. | Use a more polar eluent system, such as a higher percentage of methanol.[11] |
Conclusion
The purification of this compound conjugates requires a systematic approach tailored to the specific properties of the target molecule. RP-HPLC is generally the method of choice for achieving high purity, while flash chromatography can be employed for larger-scale preparations. Effective purification is underpinned by a good understanding of potential impurities and the use of analytical techniques like TLC and LC-MS to monitor the process and confirm the purity of the final product. The protocols and data presented in this document serve as a guide for researchers to develop robust and efficient purification strategies for their specific conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 5. This compound | 1895922-72-1 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A study on activation of polyethylene glycol and its characterization by infrared spectroscopy and thin layer chromatography | Journal of Agriculture and Forestry University [nepjol.info]
- 13. benchchem.com [benchchem.com]
Application Note: Characterization of Reaction Products by Mass Spectrometry in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fast-paced environment of drug discovery and development, the rapid and accurate characterization of chemical reaction products is paramount. Understanding the kinetics, mechanisms, and outcomes of chemical syntheses is crucial for lead optimization, process development, and the identification of potential impurities. Mass spectrometry (MS) has emerged as an indispensable analytical technique, offering unparalleled speed, sensitivity, and specificity for the analysis of complex reaction mixtures.[1] When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful platform for both qualitative and quantitative analysis of reaction components.[2]
This application note provides detailed protocols and methodologies for the characterization of reaction products by mass spectrometry, with a focus on applications in drug discovery and development. It covers experimental workflows from sample preparation to data analysis and showcases the utility of this technique in monitoring reaction progress and understanding complex biological systems, such as kinase signaling pathways.
Key Applications in Drug Discovery
Mass spectrometry is a versatile tool applied throughout the drug discovery pipeline:
-
High-Throughput Screening (HTS): Rapidly identifying "hit" compounds with potential therapeutic effects.
-
Lead Optimization: Guiding the chemical modification of hit compounds to improve their efficacy and safety profiles.
-
Metabolite Identification: Characterizing the metabolic fate of drug candidates in biological systems.[3]
-
Impurity Profiling: Detecting and identifying reaction byproducts and degradation products, which is critical for regulatory submissions.[3]
-
Quantitative Bioanalysis: Measuring the concentration of drugs and their metabolites in biological fluids to assess pharmacokinetic properties.[4][5]
Methodologies and Protocols
General Sample Preparation Protocol for Reaction Monitoring
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination. The goal is to prepare a clean, diluted sample in a solvent compatible with the chosen ionization technique.
Materials:
-
Reaction mixture
-
Quenching agent (e.g., ice-cold solvent, chemical quencher)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
LC-MS or GC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
0.2 µm syringe filters
-
Autosampler vials
Protocol:
-
Sampling: At specified time points, withdraw a small aliquot (e.g., 10-100 µL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a vial containing a quenching agent to stop the reaction. This ensures that the sample composition accurately reflects the reaction state at the time of sampling.
-
Extraction (if necessary): If the reaction solvent is incompatible with the mass spectrometer (e.g., contains high concentrations of non-volatile salts), perform a liquid-liquid extraction. Add an immiscible organic solvent, vortex the mixture, and allow the layers to separate. Transfer the organic layer to a clean vial.
-
Drying: Dry the extracted sample over anhydrous sodium sulfate to remove residual water.
-
Dilution: Dilute the sample to a final concentration suitable for mass spectrometry analysis (typically in the range of 1-10 µg/mL). The dilution solvent should be compatible with the initial mobile phase conditions of the LC method or the GC injection solvent.
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.
-
Transfer: Transfer the filtered sample to an autosampler vial for analysis.
LC-MS Protocol for Monitoring a Suzuki Coupling Reaction
This protocol describes the use of LC-MS to monitor the progress of a Suzuki coupling reaction, a widely used carbon-carbon bond-forming reaction in medicinal chemistry.
Reaction: Synthesis of 4-aminobiphenyl from 4-bromoaniline and phenylboronic acid.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
LC-MS Conditions:
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 172.0 (4-bromoaniline), m/z 170.1 (4-aminobiphenyl) |
Experimental Workflow:
-
Set up the Suzuki coupling reaction in a round-bottom flask.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes), withdraw a 2 µL aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate and allow the solvent to evaporate.
-
Elute the compounds from the TLC plate using a solvent mixture (e.g., 0.1% formic acid in methanol) directly into the mass spectrometer using a TLC-MS interface.
-
Alternatively, for a more quantitative approach, follow the general sample preparation protocol above and inject the diluted samples into the LC-MS system.
-
Monitor the ion chromatograms for the reactant (m/z 172.0) and the product (m/z 170.1).
Data Presentation:
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
| Time (minutes) | Reactant Peak Area (Arbitrary Units) | Product Peak Area (Arbitrary Units) |
| 0 | 1.2 x 10^6 | 0 |
| 15 | 8.5 x 10^5 | 3.2 x 10^5 |
| 30 | 5.1 x 10^5 | 6.8 x 10^5 |
| 60 | 2.3 x 10^5 | 9.5 x 10^5 |
| 120 | 5.0 x 10^4 | 1.1 x 10^6 |
| 180 | Not Detected | 1.2 x 10^6 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
GC-MS Protocol for the Analysis of Volatile Reaction Products
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. This protocol outlines a general approach for analyzing such reaction products.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Experimental Workflow:
-
Follow the general sample preparation protocol, ensuring the final sample is dissolved in a volatile solvent compatible with GC analysis (e.g., dichloromethane, hexane).
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the reaction components by comparing their mass spectra to a reference library (e.g., NIST).
Data Analysis Workflow
A typical data analysis workflow for reaction monitoring by mass spectrometry involves several steps:
-
Data Acquisition: Collect mass spectral data over the course of the reaction. This can be done in full scan mode to identify all ions present or in a targeted mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantitative accuracy.[6]
-
Peak Integration: Integrate the chromatographic peaks corresponding to the reactants, intermediates, and products to determine their respective peak areas.
-
Compound Identification: Identify the chemical entities based on their mass-to-charge ratio (m/z) and fragmentation patterns (in MS/MS experiments).
-
Quantification: Generate a calibration curve using standards of known concentrations to convert peak areas into concentrations.
-
Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine reaction rates and kinetics.
Visualizing Complex Biological Systems and Workflows
In drug discovery, it is often necessary to understand the broader biological context in which a drug will function. Mass spectrometry-based proteomics is a powerful tool for studying signaling pathways that are often targeted in drug development.[1][4]
MAP Kinase Signaling Pathway
The Mitogen-Activated Protein (MAP) Kinase pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for cancer therapeutics.
Experimental Workflow for Reaction Monitoring
The overall process of monitoring a chemical reaction using mass spectrometry can be visualized as a clear workflow.
Drug Discovery and Development Process
Mass spectrometry plays a critical role at various stages of the lengthy and complex drug discovery and development process.
Conclusion
Mass spectrometry is a powerful and versatile analytical technique that is integral to modern drug discovery and development. Its ability to provide rapid, sensitive, and specific characterization of reaction products enables researchers to make informed decisions, optimize synthetic routes, and ensure the quality and safety of potential drug candidates. The protocols and workflows outlined in this application note provide a solid foundation for the successful implementation of mass spectrometry in the characterization of reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Optimizing Boc deprotection reaction time and temperature
Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for incomplete or slow Boc deprotection?
Incomplete or slow Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of the acidic reagent, such as trifluoroacetic acid (TFA). The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1]
-
Inadequate Reaction Time: The duration of the deprotection step may be too short. While many deprotections are complete within 30 minutes to 2 hours, substrates with steric hindrance may require longer reaction times.[2][3]
-
Low Reaction Temperature: Performing the reaction at a reduced temperature, such as 0°C, will significantly decrease the reaction rate.[4]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the cleavage reaction.[1][2]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase synthesis, if the resin does not swell sufficiently in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete removal of the Boc group.[1][5] Interestingly, 100% TFA can sometimes cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[5][6]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[4][7] Staining the TLC plate with ninhydrin can help visualize the free amine, which often appears as a distinct spot.[7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective method for monitoring the reaction. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting material peak and the appearance of the product peak.[5][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, confirming the conversion of the starting material to the product by observing the expected mass change.[1][8]
-
Kaiser Test (for Solid-Phase Peptide Synthesis): The Kaiser test is a sensitive qualitative colorimetric assay used to detect free primary amines on the resin.[5] A positive result (intense blue color) indicates successful Boc deprotection, while a negative result (yellow or colorless) suggests that the Boc group is still attached.[2][5]
Q3: What are scavengers, and when should I use them during Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[9][10] This carbocation can lead to side reactions by alkylating nucleophilic residues, particularly in peptides.[9][11] Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" these reactive carbocations before they can modify your molecule of interest.[9][12]
You should use scavengers when your substrate contains sensitive amino acid residues such as:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[10][12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[10][12]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[10][12]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[10][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during Boc deprotection in a question-and-answer format.
Issue 1: My Boc deprotection is incomplete, as confirmed by TLC/LC-MS.
-
Question: I still see a significant amount of starting material after the standard reaction time. What should I do?
-
Answer:
-
Increase Reaction Time: Continue the reaction and monitor its progress at regular intervals (e.g., every 30-60 minutes).[7] Some sterically hindered substrates may require several hours for complete deprotection.[1]
-
Increase Acid Concentration: If extending the time is ineffective, consider increasing the acid concentration. For example, if you are using 20% TFA in DCM, you can increase it to 50%.[13][14]
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40°C) can increase the reaction rate.[1] However, be aware that this may also promote side reactions, so careful monitoring is essential.[9]
-
Use a Stronger Acid System: For particularly resistant substrates, switching to a stronger acidic system like 4M HCl in dioxane may be necessary.[1][10]
-
Issue 2: I'm observing unexpected side products in my HPLC/LC-MS analysis.
-
Question: My reaction seems to have worked, but I have significant impurity peaks. What could be the cause?
-
Answer: The most likely cause is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction.[11][13]
-
Solution: Add a scavenger to the reaction mixture. The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.[13] Refer to the scavenger cocktail table below for common options. For general purposes, a cocktail of TFA/H₂O/TIS (95:2.5:2.5) is often effective.[12][13]
-
Issue 3: My compound is degrading under the acidic deprotection conditions.
-
Question: My starting material or product is not stable to strong acids like TFA or HCl. What are my alternatives?
-
Answer: For acid-sensitive substrates, several milder deprotection methods can be employed:[4][15]
-
Milder Protic Acids: Consider using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[4][13]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions.[4]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can remove the Boc group without any added acid.[4][16]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been shown to be effective and tolerate acid-labile esters.[13][17]
-
Data Presentation
Table 1: Typical Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[14] | Room Temperature | 30 min - 2 h[3] | A common and effective method. Excess TFA and DCM are removed by rotary evaporation.[18] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[13] | Room Temperature | 1 - 4 h[3] | Good alternative to TFA; the product often precipitates as the HCl salt.[13] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temperature | Variable[13] | A milder alternative for acid-sensitive substrates. |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85% | 50°C | 1 - 6 h[13] | An environmentally benign option. |
| Thermal | Water or TFE | N/A | 100-240°C[16][19] | Variable | Catalyst-free method suitable for some substrates. |
Table 2: Common Scavenger Cocktails for TFA Deprotection
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Standard | TFA / H₂O / TIS (95:2.5:2.5)[13] | General purpose, effective for most sequences. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[13] | For peptides with multiple sensitive residues. |
| Simple | TFA / TIS (95:5)[13] | Effective for Trp, Met, and Tyr. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[14]
-
Cooling: Cool the solution to 0°C using an ice bath.[13]
-
Addition of Reagents: If required, add the appropriate scavenger(s) (e.g., triisopropylsilane (TIS), 2.5-5% v/v).[14] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[13][14]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13][14] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13][14]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[13]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[13][14]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Reaction Setup: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Work-up:
-
Isolation of Salt: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine. The solid can often be collected by filtration and washed with a solvent like diethyl ether.[3]
-
Neutralization (Optional): If the free amine is needed, a basic work-up can be performed.[1]
-
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Decision workflow for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Side Reactions During TFA-Mediated Boc Deprotection
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of TFA-mediated Boc deprotection. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated Boc deprotection?
A1: The principal cause of side product formation is the generation of a highly reactive tert-butyl cation upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on your target molecule.[1][2][3][4][5][6]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][5][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][5][6][7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylation.[1][2][3][5][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][2][3][6][7]
Q3: How do scavengers prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[2][3] They are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocation before it can react with your molecule of interest.[2][3][6]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?
A4: A widely used and highly effective cleavage cocktail for many routine peptides is a mixture of TFA, Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 (v/v/v) ratio.[6][8] TIS is an excellent scavenger for carbocations.[8]
Q5: How can I prevent the oxidation of Methionine during cleavage?
A5: To prevent the oxidation of Methionine to its sulfoxide, it is recommended to use degassed solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[7][8] The addition of thioanisole to the cleavage cocktail is also effective in suppressing Met oxidation.[7][8]
Q6: Are there alternatives to TFA for Boc deprotection if my compound is particularly acid-sensitive?
A6: Yes, for highly sensitive substrates, several milder deprotection methods can be employed. These include using milder acidic conditions with reagents like aqueous phosphoric acid, Lewis acid-mediated deprotection with zinc bromide (ZnBr₂), or non-acidic methods such as using oxalyl chloride in methanol.[4][9][10]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. | Alkylation (tert-butylation) of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3][5] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][3] |
| Incomplete or slow deprotection. | 1. Insufficient acid strength or concentration.[3][4] 2. Low reaction temperature.[4] 3. Steric hindrance around the Boc-protected amine.[3][4] | 1. Gradually increase the concentration of TFA or use a stronger acid system like 4M HCl in dioxane.[3][4][6] 2. Allow the reaction to warm to room temperature.[4] 3. Increase reaction time and consider gentle heating, ensuring a scavenger cocktail is used.[3][5] |
| Detection of oxidized species (e.g., methionine sulfoxide, +16 Da). | Oxidation of sensitive residues like Methionine and Tryptophan.[3][5][7] | Use scavengers with reducing properties like 1,2-Ethanedithiol (EDT) or thioanisole, and perform the reaction under an inert atmosphere.[7][8] Adding dimethyl sulfide (DMS) and ammonium iodide can also prevent oxidation.[3][11] |
| Formation of aspartimide. | Cyclization of the aspartic acid side-chain with the peptide backbone, particularly in Asp-Gly or Asp-Asn sequences.[5] | Employ a bulkier side-chain protecting group on the aspartic acid residue to sterically hinder cyclization.[1][5] |
| Reattachment of the peptide to the resin. | The carbocation generated from the resin linker alkylates a nucleophilic residue in the peptide.[8] | The use of appropriate scavengers, such as TIS, will minimize this by trapping the linker-derived cation.[8] |
Data Presentation
Table 1: Recommended Scavengers for Specific Amino Acid Residues
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 2.5 - 5 |
| Methionine (Met) | Thioanisole | 5 |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5 |
| Tyrosine (Tyr) | Phenol, Anisole | 5 |
Table 2: Comparison of Common Scavenger Cocktails
| Cocktail Name | Composition (v/v) | Application |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose, for peptides without highly sensitive residues.[6][8] |
| Trp-Containing | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | For peptides containing Tryptophan to prevent indole ring alkylation.[8] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues, including Met, Cys, and Tyr.[6][8][12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed for preventing Methionine oxidation.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.[14][15]
-
Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[2][14]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of TFA:DCM.[15] If necessary, add the appropriate scavenger(s) (e.g., TIS at 2.5-5% v/v).[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][14]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][14] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2]
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to swell the resin and remove residual solvents from the previous step.[7][14]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers based on the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[14] Gently agitate the mixture at room temperature for 2-4 hours.[14]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[15] Wash the resin with a small amount of fresh TFA to ensure complete recovery.[15][16]
-
Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[14]
-
Isolation and Drying: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[14] Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[7][14] Dry the purified peptide under vacuum.[7][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Use of scavengers in Boc deprotection to avoid t-butyl cation side reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group through the effective use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during Boc deprotection is the formation of a highly reactive tert-butyl cation (t-Bu+) intermediate.[1][2][3] This occurs when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[4][5] This electrophilic carbocation can then attack any nucleophilic sites on the deprotected molecule, leading to unwanted alkylation and other modifications.[1][3]
Q2: Which amino acid residues are most susceptible to t-butyl cation side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass shift.[1][2][3] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming S-tert-butylated Cys residues.[1][2][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the t-butyl cation.[1][2][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[1][2][3] They are typically nucleophilic compounds that are either more reactive towards the carbocation or present in a much higher concentration than the sensitive residues of the molecule.[1][2] By intercepting the t-butyl cations, scavengers prevent the formation of undesired alkylated side products.[1][3]
Q4: What are some common scavengers and what do they target?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide. Common scavengers include:
-
Triisopropylsilane (TIS) and Triethylsilane (TES): Highly effective scavengers for general carbocations, particularly for protecting Tryptophan.[1][6]
-
Thioanisole: Useful for protecting Methionine and Tryptophan residues.[2][6]
-
1,2-Ethanedithiol (EDT): Commonly used for protecting Cysteine residues and is also effective at preventing the acid-catalyzed oxidation of Tryptophan.[1][6]
-
Phenol, Anisole, m-Cresol: These phenolic compounds act as decoys for the tert-butyl cation, protecting residues like Tyrosine.[1]
-
Water: Can act as a scavenger by hydrating the t-butyl cation to form tert-butanol.[2][6]
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, which can be monitored by techniques like TLC or LC-MS.[1] Potential causes include insufficient acid concentration, short reaction times, or steric hindrance around the Boc-protected amine.[1][3][4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4] The +56 Da mass shift is characteristic of tert-butylation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[4] The choice of scavenger depends on the specific residues present in your peptide (see table below for recommendations). For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[3][4] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[4][6] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[3][4]
Issue 2: Incomplete Boc deprotection is observed.
-
Possible Cause 1: Insufficient acid concentration or reaction time. The rate of Boc cleavage can show a second-order dependence on acid concentration.[1]
-
Solution 1: Increase the concentration of TFA (e.g., use neat TFA instead of a solution in DCM).[1] Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[1][7]
-
Possible Cause 2: Steric hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1]
-
Solution 2: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be necessary.[1][3] It is critical to use an effective scavenger cocktail under these more forceful conditions.[1]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]
-
Solution 3: Ensure the chosen solvent system (e.g., TFA/DCM) promotes good resin swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[1]
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage/deprotection step, especially if reagents are not fresh or are exposed to air.[1]
-
Solution: Add reducing agents to the cleavage cocktail. Ammonium iodide (NH₄I) and dimethyl sulfide (DMS) are effective in preventing oxidation and can also reduce any Met(O) that has already formed.[1][3]
Data Presentation
Table 1: Common Scavengers and Their Applications in Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[6] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[6] |
| Thioanisole | Met, Trp | 5% (v/v) | Effective in preventing S-alkylation of methionine.[2][6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues and preventing Trp oxidation.[6] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and aids in the hydrolysis of some side-chain protecting groups.[6][7] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[6] |
| Phenol | Tyr, general carbocations | 5% (v/v) | Acts as a decoy for t-butyl cations, protecting tyrosine.[8] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| TFA/H₂O (95:5) | 75 | 25 |
| TFA/TIS/H₂O (95:2.5:2.5) | 92 | 8 |
| TFA/EDT/H₂O (95:2.5:2.5) | 95 | 5 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) | >98 | <2 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[6]
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][6] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[4]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase)
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4][9] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2][3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[8]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[8]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]
Visualizations
Caption: Boc deprotection mechanism and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and efficient deprotection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can result from several factors, often related to reaction conditions, the substrate itself, or reagent quality. The primary reasons include:
-
Insufficient Acid Concentration or Reaction Time: The most common cause is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA), or an insufficient reaction time.[1][2][3] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[2]
-
Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing the cleavage reaction and requiring longer reaction times or stronger conditions for complete removal.[1][2][3]
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): For the deprotection reagents to effectively access the peptide chains on a solid support, the resin must be adequately swollen.[1][3] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[1][4]
-
Problematic Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions, which can lead to the formation of deletion peptides.[1][3][5]
-
Reagent Degradation: The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3] Always use fresh, high-quality reagents.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Monitoring the reaction is crucial for determining completion and avoiding unnecessary exposure to harsh acidic conditions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected amine, which will have a lower Rf value.[3][6] Staining with ninhydrin can be effective for visualizing the primary amine product.[2][6]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product.[1][2] They can also help identify any side products that may have formed.[2]
-
¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[3][7]
-
Kaiser Test (for SPPS): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[1][3] A positive result (blue color) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests the Boc group is still attached.[1][3]
Q3: What are scavengers and when should I use them during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[1][8] This cation can lead to side reactions, particularly with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][8][9] Scavengers are added to the deprotection solution to "trap" these carbocations and prevent unwanted side reactions.[8][9]
Troubleshooting Guide
If you observe incomplete Boc deprotection, as indicated by analytical methods like TLC, HPLC, or LC-MS showing significant remaining starting material, consider the following troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time.[1][2][3] | Increase the TFA concentration (e.g., from 20% to 50% in DCM) or prolong the reaction time.[10][11] Monitor the reaction closely. |
| Steric hindrance.[1][2][3] | Increase the reaction temperature gently (e.g., to 40°C).[2] Alternatively, switch to a stronger acidic system, such as 4M HCl in dioxane.[2][9] | |
| Poor resin swelling (SPPS).[1][3] | Ensure the resin is adequately swollen in the reaction solvent before deprotection. A solution of 55% TFA in DCM may promote better swelling than 100% TFA.[1][4] | |
| Side Product Formation | Alkylation by tert-butyl cation.[8][9] | Add scavengers to the deprotection cocktail. The choice of scavenger depends on the sensitive residues present.[8][9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general procedure for the removal of the Boc group in solution.
-
Preparation: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[11][12]
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction rate.[11][12]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[10][11]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7][11] Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[7]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[7][11]
-
The resulting TFA salt of the deprotected amine can often be used directly.[7] Alternatively, to obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2][13]
-
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an alternative for substrates that may be sensitive to TFA.
-
Preparation: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[2]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2] If the free amine is required, a basic work-up can be performed.[2]
Protocol 3: Monitoring Boc Deprotection in SPPS using the Kaiser Test
This protocol is for the qualitative detection of free primary amines on a resin support.
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and wash thoroughly with DCM.
-
Reagent Preparation:
-
Procedure:
-
Interpretation:
Data Presentation
Table 1: Common Conditions for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[10] | 0°C to Room Temp. | 30 min - 2 hours[10] | A 55% TFA solution in DCM may improve resin swelling in SPPS.[1][4] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[10] | 0°C to Room Temp. | 30 min - 2 hours[10] | Good alternative to TFA.[2] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[10] | Room Temp. | Varies | Milder alternative. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Protects Against Alkylation of | Notes |
| Triisopropylsilane (TIS) | 1-5% (v/v)[10] | Tryptophan, Methionine[10] | Highly effective carbocation scavenger.[8] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v)[10] | Tryptophan, Cysteine[8][9] | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[8] |
| Anisole | 2.5-5% (v/v)[10] | Tryptophan[10] | General scavenger. |
| Water | 2.5-5% (v/v)[10] | General | Can act as a scavenger for the tert-butyl cation.[10] |
| Phenol | 5%[11] | Tyrosine[8] | Acts as a decoy for the tert-butyl cation.[8] |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Low yield in copper-catalyzed click chemistry with Boc-aminooxy-PEG1-propargyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on substrates like Boc-aminooxy-PEG1-propargyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when my CuAAC reaction shows low or no yield?
A1: When encountering low or no product yield, the first steps should be to assess the fundamental components of your reaction.[1] Key areas to investigate include the activity of the copper catalyst, the purity of your reagents (both the azide and the alkyne), and the reaction environment itself.[1][2] It is crucial to ensure that the catalyst is in its active Cu(I) state and that the reagents are free from impurities that could inhibit the reaction.[2][3]
Q2: How can I ensure my copper catalyst is active?
A2: The active catalyst in CuAAC is Copper(I). If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it is essential to have a reducing agent present to generate Cu(I) in situ.[4][5] Sodium ascorbate is the most commonly used reducing agent for this purpose.[5] A primary cause of reaction failure is the oxidation of the active Cu(I) to the inactive Cu(II) state by dissolved oxygen.[2][6] To prevent this, it is critical to use degassed solvents and to prepare solutions of sodium ascorbate fresh for each reaction, as it can degrade over time.[1][5] The use of a stabilizing ligand is also highly recommended to protect the Cu(I) from oxidation and disproportionation.[6][7]
Q3: Could the purity of my this compound be the source of the low yield?
A3: Absolutely. The purity of both the alkyne and the azide starting materials is critical for a successful reaction.[1][5] Impurities can act as inhibitors, interfering with the catalyst and significantly reducing the yield.[3][8] It is advisable to verify the purity of your this compound and your azide counterpart using methods such as NMR or mass spectrometry before setting up the reaction.[5]
Q4: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
A4: Ligands are crucial for stabilizing the Cu(I) catalyst, which prevents its oxidation to the inactive Cu(II) state and accelerates the reaction rate.[5][6] For reactions conducted in aqueous environments, which are common for bioconjugation with PEGylated molecules, water-soluble ligands are the preferred choice.[5] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand for such applications.[6][9]
Q5: Can the PEG linker in my substrate affect the reaction outcome?
A5: Yes, the PEG linker can influence the reaction. While PEG chains generally enhance aqueous solubility, they can also introduce steric hindrance around the reactive alkyne terminus, which may slow down the reaction rate.[10] Additionally, issues with the solubility of the PEGylated reactant in the chosen solvent system can lead to a heterogeneous reaction mixture and consequently, a lower yield.[6]
Q6: Are there specific concerns related to the Boc protecting group in my alkyne?
A6: While the Boc protecting group itself is generally stable under standard CuAAC conditions, bulky protecting groups near the reaction site can contribute to steric hindrance.[11] If steric hindrance is suspected to be a major issue, increasing the reaction time or temperature may be necessary to drive the reaction to completion.[1]
Troubleshooting Guide
If you are experiencing low yields with your copper-catalyzed click chemistry reaction involving this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A step-by-step workflow to diagnose and resolve common causes of low yield in CuAAC reactions.
Data Presentation: Optimizing Reaction Parameters
To achieve a high yield, it may be necessary to systematically vary key reaction parameters. The following tables provide recommended starting concentrations and ratios for optimization experiments.
Table 1: Recommended Starting Concentrations and Ratios for Key Components
| Component | Recommended Starting Concentration/Ratio | Notes |
| Copper(II) Sulfate | 50 µM to 500 µM | Higher concentrations may be needed for complex biological substrates that can sequester copper.[1][4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) is often recommended for bioconjugation to protect biomolecules.[1] |
| Sodium Ascorbate | 1 mM to 10 mM | Should always be prepared fresh.[1] |
| Azide:Alkyne Ratio | 1:1 to 2:1 | A slight excess of the less precious reagent can help drive the reaction to completion.[1] |
Table 2: Example Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | Room Temperature | 4°C (overnight) | 37°C | 60°C |
| Reaction Time | 1 hour | 4 hours | 12 hours | 24 hours |
| Solvent System | Water | t-BuOH/Water (1:1) | DMF/Water (1:1) | DMSO |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol is designed for a small-scale reaction to test and optimize conditions.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a mixture of t-BuOH and water)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water).[11]
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in degassed water) and THPTA (e.g., 250 mM in degassed water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the this compound (1.0 equivalent) and the azide-containing molecule (1.1-2.0 equivalents) in the chosen degassed solvent.[1][11]
-
Add the THPTA solution to the reaction mixture (to a final ligand:copper ratio of 1:1 to 5:1).[1]
-
Add the CuSO₄ solution to the desired final concentration (e.g., 100 µM).[1]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[11]
-
-
Reaction Initiation and Monitoring:
-
Workup and Analysis:
Diagram: General Experimental Workflow for CuAAC
Caption: A generalized workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oxime Ligation with Sterically Hindered Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of oxime ligation reactions, particularly with challenging sterically hindered ketone substrates. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common issues and optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my oxime ligation with a sterically hindered ketone low or non-existent?
Answer: Low or no yield in oxime ligations involving sterically hindered ketones is a common challenge. Several factors can contribute to this issue:
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Steric Hindrance: The primary reason for low reactivity is the physical obstruction around the carbonyl group of the ketone by bulky substituents. This bulkiness impedes the approach of the aminooxy nucleophile, slowing down or preventing the reaction.[1]
-
Suboptimal pH: The rate of oxime ligation is highly dependent on the pH of the reaction medium. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal because it facilitates the rate-determining dehydration of the tetrahedral intermediate.[1][2] At neutral pH (around 7), this step is significantly slower.[1][2]
-
Inadequate Catalysis: For reactions at or near neutral pH, a nucleophilic catalyst is often essential to achieve a reasonable reaction rate, especially with less reactive ketones.[1] Aniline is a traditional catalyst, but more efficient options are available for challenging substrates.[3][4][5]
-
Low Reactant Concentration: The kinetics of the ligation are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion.[1][2]
-
Reactant Instability: The aminooxy group can be unstable and may degrade over time. It is also highly reactive and can be quenched by impurities, such as acetone, that may be present in solvents.[2]
Question: My reaction is proceeding, but it's extremely slow. How can I accelerate the ligation?
Answer: Several strategies can be employed to increase the rate of a slow oxime ligation reaction:
-
Optimize Reaction Conditions: Increasing the reaction time and/or temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of the stability of your biomolecules at elevated temperatures.
-
Adjust the pH: If your molecules are stable in acidic conditions, lowering the pH to 4.5 can significantly increase the reaction rate.[1]
-
Increase Reactant Concentration: If solubility allows, increasing the concentration of one or both reactants will favor product formation.[1][3]
-
Utilize a More Efficient Catalyst: For reactions at neutral pH, switching from aniline to a more potent catalyst like m-phenylenediamine (mPDA) can dramatically accelerate the reaction.[4][5][6] Due to its higher aqueous solubility, mPDA can be used at higher concentrations than aniline, leading to a significant rate enhancement.[4][5][6]
Question: I am observing significant side product formation. What could be the cause and how can I minimize it?
Answer: Side product formation can arise from the reactivity of the starting materials or catalyst with other functional groups present in the reaction mixture. To minimize side reactions:
-
Ensure Reagent Purity: Use fresh, high-purity reagents and high-grade solvents to avoid contaminants that could lead to unwanted reactions.
-
Optimize Catalyst Concentration: While a higher catalyst concentration can increase the reaction rate, an excessive amount may lead to side reactions. It is crucial to find the optimal concentration for your specific system.
-
Control Reaction Time and Temperature: Prolonged reaction times or high temperatures, while sometimes necessary to drive the main reaction, can also promote the formation of side products. Monitor the reaction progress to determine the optimal endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with sterically hindered ketones?
A1: The optimal pH is a balance between protonating the carbonyl group to activate it for nucleophilic attack and maintaining the aminooxy group in its unprotonated, nucleophilic state. For uncatalyzed reactions, a pH of approximately 4.5 is generally considered optimal.[3] However, for many biological applications requiring physiological pH (~7.4), the reaction is notoriously slow without a catalyst.[3]
Q2: Which catalyst is most effective for ligating sterically hindered ketones?
A2: While aniline is a commonly used catalyst, it often proves inefficient for sterically hindered ketones, especially at neutral pH.[4][5] m-Phenylenediamine (mPDA) has been shown to be a significantly more efficient catalyst.[4][5][6] Although only modestly more effective than aniline at the same concentration (~2-fold), its much greater aqueous solubility allows it to be used at higher concentrations, resulting in a much more significant catalytic effect.[4][5][6] p-Phenylenediamine (pPDA) is also a highly effective catalyst at neutral pH.[3]
Q3: Are aldehydes or ketones more reactive in oxime ligation?
A3: Aldehydes are generally more reactive than ketones in oxime ligation.[3] This is primarily due to the lower steric hindrance around the carbonyl carbon in aldehydes compared to ketones. Consequently, reactions with ketones are often slower and may require more forcing conditions or more efficient catalysts.[3]
Q4: How stable is the resulting oxime bond?
A4: The oxime bond is generally very stable under physiological conditions, which is one of the key advantages of this ligation chemistry.[1] While the formation is reversible through hydrolysis, the equilibrium strongly favors the oxime product.[3]
Data Presentation
The following tables summarize quantitative data to aid in the selection of reaction conditions and catalysts.
Table 1: Impact of Steric Hindrance on Oxime Ligation
| Carbonyl Substrate | Relative Reactivity | Typical Yield (Optimized Conditions) | Key Challenges |
| Unhindered Aldehyde | High | > 90% | Fast kinetics may require careful monitoring to avoid side reactions. |
| Hindered Aldehyde | Moderate | 70-90% | Steric bulk slows the reaction rate.[1] |
| Unhindered Ketone | Moderate to Low | 60-80% | Less reactive than aldehydes; often requires a catalyst at neutral pH.[1] |
| Sterically Hindered Ketone | Very Low | Variable (< 50%) | Significant steric hindrance severely impedes the reaction, necessitating optimized conditions, prolonged reaction times, or highly efficient catalysts. [1] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Relative Efficiency | Notes |
| Uncatalyzed | N/A | Baseline (Very Slow) | Often requires acidic pH or harsh conditions for reasonable yields. |
| Aniline | 10-100 mM | Good | The traditional catalyst, but can be slow for hindered ketones at neutral pH.[1] |
| p-Phenylenediamine (pPDA) | 2-10 mM | Excellent | Highly effective at neutral pH, even at low concentrations.[3] |
| m-Phenylenediamine (mPDA) | 10-750 mM | Excellent | Up to 15 times more efficient than aniline, largely due to its higher aqueous solubility allowing for use at high concentrations.[4][5][6][7] |
Experimental Protocols
Protocol 1: mPDA-Catalyzed Oxime Ligation of a Protein Containing p-Acetyl Phenylalanine
This protocol provides a general method for the efficient labeling of a protein containing the sterically hindered ketone of p-acetyl phenylalanine using the highly efficient catalyst m-phenylenediamine (mPDA).
Materials:
-
Protein containing p-acetyl phenylalanine
-
Aminooxy-functionalized molecule (e.g., a fluorescent probe or PEG)
-
Phosphate buffer (100 mM, pH 7.0)
-
m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in water)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the ketone-functionalized protein in the phosphate buffer to a final concentration of 10-50 µM.
-
Dissolve the aminooxy-functionalized molecule in the same buffer to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In the reaction vessel, combine the protein solution with the aminooxy-functionalized molecule. A 10- to 100-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.
-
Add the mPDA stock solution to the reaction mixture to the desired final concentration (e.g., 200 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific reactants and concentrations. For particularly challenging substrates, longer incubation times may be necessary. For instance, PEGylation of a protein containing p-acetyl phenylalanine has been efficiently achieved using mPDA.[5][6]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as RP-HPLC or mass spectrometry to confirm the formation of the desired oxime conjugate.
-
-
Purification:
-
Once the reaction is complete, the labeled protein can be purified from excess reagents and catalyst using standard methods like size-exclusion chromatography or dialysis.
-
Visualizations
The following diagrams illustrate the key chemical and experimental processes involved in oxime ligation.
Caption: Mechanism of oxime ligation with a sterically hindered ketone.
Caption: Experimental workflow for oxime ligation and monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Boc-aminooxy-PEG1-propargyl solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-aminooxy-PEG1-propargyl in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: The solubility of this compound is influenced by its amphiphilic nature. It contains both a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic polyethylene glycol (PEG) spacer.[1] At high concentrations in aqueous solutions, the hydrophobic Boc group can lead to aggregation or the formation of an oily film, limiting its solubility.
Q2: How does the PEG chain length affect the solubility of a molecule?
A2: Generally, a longer PEG chain increases the hydrophilicity and aqueous solubility of a conjugated molecule.[2][3] However, for the PEG polymer itself, as the molecular weight increases, the solubility in water can decrease due to the larger polymer backbone relative to the terminal hydroxyl groups.[2] this compound has a very short PEG chain (n=1), so its hydrophilic contribution is limited.
Q3: Can pH adjustment improve the solubility of this compound?
A3: The solubility of some PEGylated compounds can be influenced by pH, especially if the conjugated molecule has ionizable groups.[1][4] However, it is crucial to note that the Boc protecting group is labile and can be cleaved under acidic conditions (pH < 4).[5] Therefore, it is recommended to maintain the pH of your buffer in the neutral to slightly basic range (pH 6.0 - 8.0) to ensure the stability of the molecule.[5] Within this stable range, pH adjustments are unlikely to significantly impact the solubility of this non-ionizable molecule.
Q4: Is it advisable to heat the solution to dissolve this compound?
A4: Gentle warming can aid in the dissolution of some PEGylated compounds.[1] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the molecule. If you choose to warm the solution, do so carefully and for a minimal amount of time.
Q5: Can surfactants be used to increase the solubility of this compound?
A5: Yes, in some cases, a low concentration of a non-ionic surfactant, such as Tween 20 or Tween 80, can help to solubilize PEGylated compounds by forming micelles that encapsulate the hydrophobic regions.[1][4] However, the compatibility of the surfactant with your downstream application must be verified.
Troubleshooting Guide
Issue 1: Oily Film or Precipitate Formation in Aqueous Buffer
-
Possible Cause: The concentration of this compound is too high for the chosen aqueous buffer, exceeding its solubility limit. The hydrophobic Boc group promotes aggregation and phase separation.[1]
-
Solutions:
-
Lower the Concentration: Start by attempting to dissolve a lower concentration of the compound in your buffer.
-
Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5][6] Then, add this stock solution dropwise to the vigorously stirring aqueous buffer to reach the final desired concentration.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).[6]
-
Sonication: After dilution into the aqueous buffer, use a bath sonicator to break up any aggregates and promote dissolution.[1][5]
-
Issue 2: Solution is Cloudy or Turbid
-
Possible Cause: The compound may be forming a colloidal suspension rather than a true solution, or it could be slowly precipitating over time.
-
Solutions:
-
Co-solvent Screening: Test different water-miscible organic co-solvents to prepare your stock solution.
-
Add a Surfactant: Introduce a low concentration of a non-ionic surfactant to your aqueous buffer before adding the compound's stock solution.[1]
-
Issue 3: Inconsistent Results in Downstream Applications
-
Possible Cause: Poor solubility or aggregation of this compound can lead to variability in your experiments. Undissolved particles can interfere with assays and lead to inaccurate quantification.
-
Solutions:
-
Confirm Complete Dissolution: Before use, visually inspect your solution for any particulates. If the solution is not clear, try the troubleshooting steps above (e.g., sonication, using a co-solvent).
-
Fresh Preparations: Prepare the solution fresh before each experiment to minimize the chances of precipitation over time.
-
Data Presentation
Table 1: Inferred Solubility of this compound in Common Solvents
| Solvent | Type | Inferred Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally similar compounds are soluble in DMSO.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Structurally similar compounds are soluble in DMF.[7] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The hydrophobic Boc group enhances solubility in chlorinated solvents.[7] |
| Methanol | Polar Protic | Soluble | PEG is generally soluble in methanol.[7] |
| Ethanol | Polar Protic | Soluble | Often used as a co-solvent for PEGylated molecules.[5] |
| Water | Aqueous | Sparingly Soluble | The hydrophobic Boc group limits solubility in purely aqueous solutions.[1][6] |
| Aqueous Buffers (e.g., PBS) | Aqueous | Sparingly Soluble | Similar to water; solubility is concentration-dependent. |
Table 2: Recommended Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (for cell-based assays) | Notes |
| DMSO | 1 - 5% | 10% | A highly effective solubilizing agent. Ensure final concentration is compatible with your experimental system.[5] |
| Ethanol | 1 - 5% | 15% | A less harsh organic solvent, often well-tolerated in biological assays.[5] |
Experimental Protocols
Protocol 1: Dissolution Using a Co-solvent
Objective: To prepare an aqueous solution of this compound using a water-miscible organic co-solvent to avoid precipitation.
Materials:
-
This compound
-
High-purity DMSO or ethanol
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.[5]
-
Place the desired volume of the final aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-by-drop to achieve the final desired concentration.[5]
-
Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy, sonication may be required.
Protocol 2: General Method for Solubility Determination
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Desired aqueous buffer
-
Vials with caps
-
Analytical balance
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if the molecule has a chromophore, or a more universal method like HPLC with a suitable detector).
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that buffer at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for quantitative solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Stability of the propargyl group under different pH conditions
Welcome to the technical support center for the stability of the propargyl group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of propargyl-containing molecules under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the propargyl group under different pH conditions?
A1: The stability of the terminal alkyne in a propargyl group is significantly influenced by pH. Generally, it is stable under neutral to slightly basic conditions, which are common for bioconjugation reactions.[1] However, under strongly acidic conditions, the propargyl group can undergo degradation.[1] It is also susceptible to degradation in the presence of certain transition metals.[1]
Q2: What happens to the propargyl group under acidic conditions?
A2: Under strongly acidic conditions, the propargyl group can undergo several degradation pathways. Propargyl alcohols are known to undergo acid-catalyzed rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which can lead to the formation of α,β-unsaturated aldehydes or ketones. Additionally, the alkyne moiety can undergo hydration in the presence of strong acids and certain metal catalysts, resulting in the formation of a methyl ketone.[2] Studies on propargyl alcohol have shown that its hydrolysis half-life decreases with increasing concentrations of hydrochloric acid.[3]
Q3: Is the propargyl group stable under basic conditions?
A3: The terminal alkyne of the propargyl group is generally considered stable under neutral and basic conditions.[2] These conditions are often employed for reactions such as the Williamson ether synthesis to introduce the propargyl group.[4]
Q4: I am observing unexpected side products in my reaction involving a propargyl group. What could be the cause?
A4: The formation of side products can be attributed to several factors depending on your reaction conditions. If you are working under acidic conditions, consider the possibility of Meyer-Schuster or Rupe rearrangements for propargyl alcohols.[5] In the presence of copper catalysts, particularly with terminal alkynes, oxidative homocoupling (Glaser coupling) can occur, leading to dimerized byproducts.[6] Another potential side reaction is the isomerization of the propargyl group to an allenyl isomer, which can be influenced by heat or specific catalysts.[5]
Q5: How can I minimize the degradation of the propargyl group in my experiments?
A5: To minimize degradation, it is crucial to control the pH of your reaction medium. Avoid strongly acidic conditions if possible.[1][2] If acidic conditions are necessary, consider using milder acids or protecting the alkyne group. For copper-catalyzed reactions, using a reducing agent can help prevent oxidative coupling.[6] When performing reactions with propargyl halides, careful selection of the base and solvent system is critical to avoid side reactions like di-propargylation.[5] Whenever feasible, preparing solutions of propargyl-containing compounds fresh for each experiment is recommended to avoid degradation in solution.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Degradation of the propargyl group due to acidic conditions. | Buffer the reaction to a neutral or slightly basic pH. If acidic conditions are required, use the mildest possible acid and lowest effective temperature. |
| Formation of dimeric byproduct | Glaser coupling (oxidative homodimerization) of the terminal alkyne, often catalyzed by copper. | Add a reducing agent (e.g., sodium ascorbate) to the reaction mixture to keep copper in the Cu(I) state. Alternatively, protect the terminal alkyne with a protecting group like a silyl group.[6] |
| Appearance of α,β-unsaturated ketone/aldehyde | Meyer-Schuster or Rupe rearrangement of a propargyl alcohol under acidic conditions.[5] | Perform the reaction under neutral or non-acidic conditions.[5] If acid is necessary, explore alternative catalysts that do not promote rearrangement. |
| Isomerization to an allene | Propargyl-allenyl tautomerization, which can be promoted by heat or certain catalysts.[5] | Conduct the reaction at a lower temperature. Screen different catalysts to find one that does not favor isomerization. |
| Multiple products in propargylation with primary amines | Di-propargylation of the primary amine.[5] | Use a larger excess of the amine relative to the propargyl halide or consider protecting the amine to ensure mono-propargylation.[5] |
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of propargyl-containing molecules under different conditions. It is important to note that the stability can be highly dependent on the specific molecular structure and the experimental environment.
| Compound | pH Condition | Medium | Temperature (°C) | Half-life |
| Propargyl alcohol | 4.8 | Acidic sandy loam | Not specified | 13 days |
| Propargyl alcohol | 7.8 | Alkaline sandy silt loam | Not specified | 12.6 days |
| Propargyl alcohol | Highly Acidic (3.6–10.8 M HCl) | Aqueous HCl | 20–95 | Half-life decreases with increasing HCl concentration and temperature.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Propargyl Group Stability
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a propargyl-containing compound under various pH conditions.
1. Materials:
-
Propargyl-containing compound of interest
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-purity water
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
-
pH meter
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a specific volume of the stock solution to a 0.1 M HCl solution. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a specific volume of the stock solution to a 0.1 M NaOH solution. Incubate at a controlled temperature (e.g., 60°C).
-
Neutral Conditions: Add a specific volume of the stock solution to PBS (pH 7.4). Incubate at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Troubleshooting workflow for propargyl group instability.
Caption: Experimental workflow for pH stability testing.
References
Technical Support Center: Post-Deprotection Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess trifluoroacetic acid (TFA) following Boc deprotection, a critical step in peptide synthesis and other organic chemistry applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of TFA.
Issue 1: The final product is an oil or sticky solid after ether precipitation.
-
Possible Cause 1: Inherent Peptide Properties. Highly hydrophobic or very short peptides may not readily precipitate and can remain soluble in the TFA/ether mixture.[1][2]
-
Troubleshooting Steps:
-
Increase Anti-Solvent Volume: Add more cold diethyl ether to the mixture.
-
Use a Less Polar Anti-Solvent: Consider adding a non-polar solvent like hexane to the ether to decrease the polarity of the mixture.
-
Concentrate the Solution: If the product remains soluble, carefully reduce the volume of the TFA/ether mixture using a gentle stream of nitrogen or a rotary evaporator, then attempt precipitation again with fresh, cold ether.[1]
-
Alternative Method: Bypass precipitation by directly evaporating the TFA and purifying the crude product via HPLC.[1]
-
-
Possible Cause 2: Residual Solvents. Solvents from the synthesis, such as DMF or NMP, can hinder efficient precipitation.[1]
-
Troubleshooting Steps: Ensure the peptide-resin is washed thoroughly with a solvent like dichloromethane (DCM) before the cleavage step.[1]
-
Possible Cause 3: Incomplete Removal of Protecting Groups. Bulky, hydrophobic protecting groups that are not fully cleaved can alter the product's solubility.[1]
-
Troubleshooting Steps: Review the deprotection protocol, ensuring sufficient time and appropriate scavenger concentrations for complete cleavage.
Issue 2: Low recovery of the final product.
-
Possible Cause 1: Peptide Loss During Transfers. Multiple transfer steps can lead to significant loss of product.
-
Troubleshooting Steps:
-
Minimize the number of vial-to-vial transfers.
-
Rinse vials with an appropriate solvent to recover any adhered product.[3]
-
-
Possible Cause 2: Incomplete Precipitation. The peptide may be partially soluble in the ether, leading to loss in the supernatant.
-
Troubleshooting Steps:
-
Possible Cause 3: Adhesion to Chromatography Media. During ion-exchange chromatography, the peptide may bind too strongly to the resin.
-
Troubleshooting Steps: Optimize the elution buffer by increasing its ionic strength or adjusting the pH to disrupt the interaction between the peptide and the resin.[5]
Issue 3: The peptide fails to precipitate from the ether.
-
Possible Cause: The peptide is highly soluble in the TFA/ether mixture, which can be a characteristic of short or hydrophobic sequences.[2]
-
Troubleshooting Steps:
-
Do not discard the solution.[1]
-
Attempt to concentrate the solution under a stream of nitrogen or via rotary evaporation and re-precipitate with fresh cold ether.[1][2]
-
Consider using a different anti-solvent, such as a mixture of ether and hexane.[2]
-
If precipitation is consistently problematic, an alternative is to evaporate the TFA directly and proceed to HPLC purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my product?
A1: Residual TFA can have several negative effects:
-
Biological Interference: TFA can be cytotoxic, even at low concentrations, and can interfere with biological assays.[3][5]
-
Structural Alterations: As a counter-ion, TFA can bind to positively charged residues in a peptide, potentially altering its secondary structure, solubility, and aggregation properties.[3][6]
-
Analytical Interference: TFA can interfere with analytical techniques like mass spectrometry and IR spectroscopy.[5]
-
Inaccurate Quantification: The presence of TFA salts increases the total weight of the sample, leading to an overestimation of the actual peptide or compound content.[5][7] The amount of residual TFA can range from 10% to 45% by weight.[3]
Q2: What are the most common methods for removing excess TFA?
A2: The most common methods include ether precipitation, lyophilization with HCl for counter-ion exchange, ion-exchange chromatography, and reverse-phase HPLC with a TFA-free mobile phase.[8] Azeotropic removal by co-evaporation with solvents like toluene is also used.[9][10][11]
Q3: How can I determine the amount of residual TFA in my sample?
A3: Several analytical techniques can quantify residual TFA, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F-NMR)[5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR)[5]
Q4: Is it possible to completely remove all TFA?
A4: While free TFA can be removed by methods like lyophilization, TFA salts that are ionically bound to the product (especially peptides with basic residues) are more challenging to remove completely.[6][14] Techniques like repeated lyophilization from an HCl solution or ion-exchange chromatography are designed to replace these bound TFA counter-ions.[8][14]
Q5: Which method of TFA removal is best for my application?
A5: The choice of method depends on the properties of your compound, the scale of your synthesis, the required final purity, and the sensitivity of your downstream applications.[8] The diagram below provides a decision-making framework.
Caption: Decision tree for selecting a TFA removal method.
Data Presentation
| Method | Principle | Typical Use Case | Advantages | Disadvantages |
| Ether Precipitation | Decreasing solvent polarity to precipitate the product. | Initial removal of bulk TFA and scavengers post-cleavage. | Fast, simple, removes non-polar impurities.[4] | May not be effective for all compounds; can result in oily products; does not remove ionically bound TFA.[1][2] |
| Azeotropic Removal | Co-evaporation with a solvent (e.g., toluene, methanol) to remove residual TFA.[9][10] | Removing trace amounts of TFA after initial workup. | Effective for volatile traces of TFA. | May require multiple cycles; not effective for removing ionically bound TFA salts.[9] |
| Lyophilization with HCl | Counter-ion exchange by repeatedly dissolving in dilute HCl and freeze-drying. | When a chloride salt is desired and TFA must be rigorously removed for biological assays.[8][14] | Effective at replacing TFA counter-ions; results in a stable hydrochloride salt.[4] | Can be time-consuming due to multiple cycles; potential for peptide loss with each step.[8][14] |
| Ion-Exchange Chromatography | Separation based on charge; TFA is exchanged for a counter-ion from the buffer (e.g., acetate). | Rigorous TFA removal for sensitive applications; allows for specific counter-ion selection.[4][8] | Highly effective for complete TFA removal; can be automated.[4][15] | Can be complex to set up; potential for significant product loss on the column.[3] |
| Reverse-Phase HPLC | Utilizes a mobile phase with a different ion-pairing agent (e.g., acetic acid) to exchange TFA during purification. | Simultaneous purification and counter-ion exchange.[14][16] | Combines two steps into one, saving time. | May require optimization of chromatography conditions; very hydrophilic peptides may not be retained.[14] |
| Solid-Phase Extraction (SPE) | Use of a specialized cartridge (e.g., anion exchange) to bind and remove TFA. | Rapid cleanup and TFA removal for multiple samples.[17] | Fast and amenable to high-throughput applications.[17] | Capacity of the cartridge is limited; may not be as thorough as other methods for complete removal. |
Experimental Protocols
Protocol 1: Ether Precipitation and Washing
This protocol is a standard procedure for the initial isolation of a peptide after cleavage from the solid-phase resin.
-
Preparation: In a centrifuge tube, add cold diethyl ether (-20°C to -80°C). A common ratio is 10 mL of ether for every 1 mL of TFA cleavage solution.[1][4]
-
Precipitation: Slowly add the TFA solution containing the cleaved peptide into the cold ether while gently vortexing. A white precipitate should form.[18]
-
Incubation: Allow the mixture to stand at a low temperature (e.g., -20°C or on dry ice) for at least 30 minutes to maximize precipitation.[1]
-
Isolation: Centrifuge the mixture to pellet the precipitated product. Carefully decant the ether supernatant.[4]
-
Washing: Resuspend the pellet in a fresh portion of cold diethyl ether, vortex, and centrifuge again. Repeat this washing step 3-4 times to remove residual TFA and scavengers.[4]
-
Drying: After the final wash, decant the ether and dry the product under a gentle stream of nitrogen or in a vacuum desiccator.[4]
Caption: Experimental workflow for ether precipitation.
Protocol 2: TFA Removal by Lyophilization with HCl (Counter-ion Exchange)
This protocol is designed to exchange TFA counter-ions for chloride ions.[5][14][19]
-
Dissolution: Dissolve the peptide containing TFA salts in distilled water at a concentration of approximately 1 mg/mL.[19]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[14][19]
-
Incubation: Let the solution stand at room temperature for at least one minute.[14]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or a -80°C freezer.[14]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[14]
-
Final Reconstitution: After the final lyophilization, the peptide hydrochloride salt is ready to be reconstituted in the desired experimental buffer.[19]
Caption: Workflow for TFA/HCl counter-ion exchange.
Protocol 3: TFA Removal using Anion-Exchange Chromatography
This protocol exchanges TFA for acetate.[4]
-
Resin Preparation: Prepare a column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA expected in the sample.[4][5]
-
Activation/Equilibration:
-
Wash the resin with a 1M solution of sodium acetate to charge it with acetate ions.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[4]
-
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the column.
-
Elution: Elute the column with distilled water. The peptide, now associated with acetate counter-ions, will elute while the TFA ions remain bound to the resin.
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[4]
Caption: Workflow for TFA removal by anion-exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. omizzur.com [omizzur.com]
- 17. cypress-international.com [cypress-international.com]
- 18. youtube.com [youtube.com]
- 19. lifetein.com [lifetein.com]
Monitoring the progress of Boc-aminooxy-PEG1-propargyl reactions by TLC or LC-MS
Welcome to the Technical Support Center for monitoring Boc-aminooxy-PEG1-propargyl reactions. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, FAQs, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two key reactive functionalities:
-
Boc-protected aminooxy group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] After its removal, the free aminooxy group (-ONH₂) can react chemoselectively with an aldehyde or a ketone to form a stable oxime bond.[3][4]
-
Propargyl group: This terminal alkyne (HC≡C−CH₂−) serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach a molecule containing an azide group.[1][5]
Q2: Why is it crucial to monitor the progress of reactions involving this linker?
A2: Monitoring reactions is essential to ensure the desired transformation is complete and to minimize the formation of side products. For a multi-step synthesis using this linker, it is critical to confirm the completion of each step (e.g., Boc deprotection or a coupling reaction at the propargyl end) before proceeding to the next. This prevents complex purification challenges and ensures the final conjugate's identity and purity.[6][7]
Q3: What are the key differences between TLC and LC-MS for monitoring these reactions?
A3: Both are powerful techniques, but they provide different information:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative, and inexpensive method to visualize the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[8] It separates compounds based on polarity; for instance, the Boc-deprotected product is more polar and will have a lower retention factor (Rf) than the starting material.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative technique that separates the reaction mixture and provides the mass-to-charge ratio (m/z) of the components.[10] This allows for unambiguous confirmation of the product's identity by its molecular weight and can detect low-level impurities that may not be visible on TLC.[11]
Q4: What are the expected changes in polarity and mass during the Boc deprotection step?
A4: During the removal of the Boc group with an acid like trifluoroacetic acid (TFA), you should observe:
-
Polarity Change (TLC): The resulting free aminooxy compound is significantly more polar than the Boc-protected starting material. This will result in a new spot with a lower Rf value on the TLC plate.[9]
-
Mass Change (LC-MS): There will be a decrease in molecular weight corresponding to the loss of the Boc group (C₅H₉O₂), which is a neutral loss of 100.12 Da. The mass spectrometer will detect the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
Troubleshooting Guides
Troubleshooting TLC Analysis
Q: My TLC plate shows streaking or elongated spots. What could be the cause? A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction aliquot before spotting.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compounds, causing poor separation and streaking. The polarity may be too high or too low.[12]
-
Acidic/Basic Compounds: If your compound is acidic or basic, it may interact strongly with the silica gel (which is acidic), leading to tailing. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can often resolve this.
-
Insoluble Material: If the sample is not fully dissolved in the spotting solvent, it can cause streaking from the baseline.
Q: I don't see any spots on my TLC plate after developing and visualizing under UV light. What should I do? A: This can happen for a few reasons:
-
Compound is not UV-active: The propargyl group is not a strong chromophore. While the Boc group provides some UV visibility, the concentration might be too low to detect. Try using a stain. A potassium permanganate (KMnO₄) stain is effective for visualizing alkynes (the propargyl group), which will appear as a yellow spot on a purple background.
-
Sample is too dilute: The concentration of your reaction mixture may be too low for TLC detection. Try spotting the sample multiple times in the same location (allowing the solvent to dry between applications) to concentrate it.
-
Rf is zero or one: Your compound may be stuck at the baseline (Rf=0) or have run with the solvent front (Rf=1). If you suspect it's on the baseline, re-run the TLC with a more polar solvent system (e.g., increase the percentage of methanol in a DCM/MeOH mixture). If you suspect it ran with the front, use a less polar system (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes mixture).[12]
Troubleshooting LC-MS Analysis
Q: My LC-MS results show that the Boc deprotection is incomplete. How can I fix this? A: Incomplete Boc deprotection is a common issue that can be addressed by modifying the reaction conditions:
-
Insufficient Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low. A common condition is 20-50% TFA in an anhydrous solvent like dichloromethane (DCM).[5][13] You can increase the TFA concentration.
-
Inadequate Reaction Time: The reaction may not have run long enough. Continue to monitor the reaction at set intervals (e.g., every 30 minutes) by LC-MS until the starting material peak is no longer observed.[13]
-
Presence of Water: Water can interfere with the deprotection reaction. Ensure you are using anhydrous solvents.[7]
Q: I am observing unexpected peaks in my LC-MS chromatogram. What could they be? A: Unexpected peaks can originate from several sources:
-
Side Products: The propargyl group can be susceptible to side reactions under certain conditions.[14] Similarly, the PEG linker can degrade if exposed to harsh conditions for extended periods.[11]
-
Reagent Impurities: Impurities in the starting linker or other reagents can be carried through the reaction.[11]
-
Solvent Contamination: High-purity (LC-MS grade) solvents are essential, as contaminants can appear as peaks in the chromatogram.[15]
-
System Contamination: PEG compounds are known to be "sticky" and can contaminate the LC-MS system, leading to carryover peaks in subsequent runs.[16] A thorough system wash may be required.
Q: The signal intensity for my compound is very low or the peak shape is poor. A: Several factors can contribute to poor signal and peak shape:
-
Ion Suppression: Mobile phase additives can suppress the ionization of your target analyte. TFA is a known ion suppressor in positive-ion ESI-MS. If possible, switch to 0.1% formic acid, which is more MS-friendly.[17]
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of your molecule. For positive-ion mode, a slightly acidic mobile phase (e.g., with formic acid) is typically used to promote protonation.
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to peak broadening or tailing.[18]
-
Secondary Interactions: The PEG chain can have secondary interactions with the C18 stationary phase, causing peak tailing. Using a different stationary phase or optimizing the mobile phase may help.[17]
Data Presentation
Table 1: Recommended TLC Solvent Systems for Monitoring Reaction Progress
| Starting Material Polarity | Recommended Starting Solvent System (v/v) | How to Adjust Polarity |
| Non-polar to Moderately Polar | 20-50% Ethyl Acetate in Hexanes | Increase Ethyl Acetate % for higher polarity |
| Polar | 5-10% Methanol in Dichloromethane (DCM) | Increase Methanol % for higher polarity |
Table 2: Key Mass Changes for LC-MS Monitoring
| Reaction / Transformation | Reactant | Product | Expected Mass Change | Notes |
| Boc Deprotection | This compound | H₂NO-PEG1-propargyl | -100.12 Da | Look for the disappearance of [M+H]⁺ or [M+Na]⁺ of the starting material and appearance of the product's corresponding ions. |
| Oxime Ligation | H₂NO-PEG1-propargyl + R-CHO (Aldehyde) | R-CH=NO-PEG1-propargyl | + Mass of Aldehyde - 18.02 Da (H₂O) | This confirms the formation of the oxime bond. |
| CuAAC Click Reaction | This compound + R-N₃ (Azide) | Boc-aminooxy-PEG1-triazole-R | + Mass of Azide | This confirms the formation of the triazole ring. |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Prepare the TLC Chamber: Pour a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the starting line for 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[19]
-
Spot the Plate:
-
'S' Lane: Dissolve a tiny amount of the this compound starting material in a solvent like DCM and spot it on the 'S' mark using a capillary tube.
-
'C' Lane: Spot the starting material on the 'C' mark. Then, carefully spot the reaction mixture directly on top of it.[8]
-
'R' Lane: Take a small aliquot of your reaction mixture with a capillary tube and spot it on the 'R' mark.[8]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the starting line is above the solvent level.[6] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them. If needed, use a permanganate stain to visualize the spots.
-
Analyze: The reaction is complete when the starting material spot in the 'R' lane has completely disappeared and a new, lower Rf spot (the more polar product) is prominent. The 'C' lane helps confirm if the product and reactant spots are well-separated.[8]
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[10]
-
LC-MS System Setup:
-
Chromatographic Method: Run a linear gradient to elute compounds of varying polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Data Analysis: Integrate the chromatogram peaks. Identify the starting material and product peaks by their expected mass-to-charge ratios ([M+H]⁺ and [M+Na]⁺ are common). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[9]
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for incomplete Boc deprotection reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. zefsci.com [zefsci.com]
- 19. How To [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation of Protein Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the aggregation of protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein conjugate aggregation?
A1: Protein conjugate aggregation can be triggered by a variety of factors throughout the conjugation and purification process. The most common causes include:
-
Hydrophobic Interactions: The conjugation of often hydrophobic molecules (e.g., drugs, linkers) to a protein can increase the overall hydrophobicity of the protein's surface. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate and potentially precipitate out of solution.[1][2]
-
Disruption of Protein Structure: The conjugation process itself, including alterations in buffer composition, pH, or the introduction of organic co-solvents, can disrupt the delicate tertiary structure of the protein.[1] This can expose normally buried hydrophobic core residues, leading to aggregation.[1]
-
Suboptimal Buffer Conditions: Unfavorable buffer conditions, such as pH, ionic strength, and salt concentration, can significantly impact protein stability and lead to aggregation.[2][3] For instance, aggregation can occur if the pH of the system is close to the isoelectric point (pI) of the antibody, where the net charge is zero and aqueous solubility is at its minimum.[2]
-
High Protein Concentration: Increased protein concentrations can promote aggregation as it increases the likelihood of intermolecular interactions.[1][4]
-
Linker Chemistry: The physicochemical properties of the linker used to attach the payload to the protein play a crucial role. Hydrophobic linkers can increase the propensity for aggregation.[5][6] Conversely, hydrophilic linkers, such as those containing polyethylene glycol (PEG), can enhance the solubility and reduce the aggregation of the final conjugate.[1][5]
-
Over-labeling: Attaching too many payload molecules to a single protein can significantly alter its surface properties, increasing the likelihood of aggregation.[3]
Q2: How can I detect and quantify aggregation in my protein conjugate sample?
A2: Several analytical techniques can be used to detect and quantify protein conjugate aggregation. The choice of method often depends on the size range of the aggregates you are interested in. Common techniques include:
-
Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitate in the solution.[3]
-
Size Exclusion Chromatography (SEC): SEC is a widely used method to separate and quantify soluble aggregates based on their size. Larger aggregates elute before the monomeric protein.[5][7]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.[8][9][10]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high molecular weight aggregates, which will appear as bands with a higher molecular weight than the monomeric conjugate.[11]
Q3: What are some general strategies to prevent or minimize aggregation?
A3: Proactive measures can significantly reduce the risk of protein conjugate aggregation. Consider the following strategies:
-
Optimize Buffer Conditions: Carefully select the buffer pH, ionic strength, and salt concentration to maintain protein stability. It is generally advisable to work at a pH that is not close to the protein's isoelectric point.[2][4]
-
Control Protein Concentration: Whenever possible, work with lower protein concentrations to reduce the chances of intermolecular interactions.[1][4]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as PEG, can improve the solubility of the final conjugate and reduce aggregation.[1][5][6]
-
Optimize Molar Ratios: Carefully control the molar ratio of the labeling reagent to the protein to avoid over-labeling.[1][3]
-
Include Stabilizing Excipients: The addition of certain excipients, such as sugars, polyols (e.g., glycerol), or non-ionic detergents, can help stabilize the protein and prevent aggregation.[4][12]
-
Control Temperature: Perform conjugation and purification steps at optimal temperatures. For many proteins, lower temperatures (e.g., 4°C) can slow down aggregation kinetics.[3][4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues observed during protein conjugation experiments.
Issue 1: Visible Precipitation or Turbidity During the Conjugation Reaction
If you observe visible precipitation or turbidity in your reaction mixture, it is a strong indication of significant aggregation.
Troubleshooting Workflow:
Troubleshooting precipitation during conjugation.
Issue 2: High Molecular Weight (HMW) Aggregates Detected by SEC After Purification
Even if no visible precipitation is observed, soluble aggregates may have formed. Size Exclusion Chromatography (SEC) is a common method to detect these HMW species.
Troubleshooting Workflow:
Troubleshooting HMW aggregates post-purification.
Data Presentation
Table 1: Influence of Buffer Parameters on Protein Conjugate Aggregation
| Parameter | Condition | General Effect on Aggregation | Recommendations |
| pH | Close to Isoelectric Point (pI) | Increased | Adjust pH to be at least 1 unit away from the pI.[4] |
| Far from Isoelectric Point (pI) | Decreased | Maintain a buffer pH where the protein has a net charge. | |
| Ionic Strength | Too Low | Can lead to aggregation for some proteins.[2] | Optimize salt concentration (e.g., 50-200 mM).[13] |
| Too High | Can lead to "salting out" and precipitation. | Avoid excessively high salt concentrations unless required for a specific purification step. | |
| Buffer Type | Phosphate | Can sometimes increase aggregation during freeze-thaw cycles compared to other buffers.[14] | Consider using alternative buffers like Tris or HEPES.[1] |
| Citrate | Often used at a slightly acidic pH (e.g., 6.5) and can be a good choice for ADC storage.[12] | Test citrate buffers for long-term stability. |
Table 2: Impact of Linker Type on Conjugate Solubility
| Linker Type | Key Feature | Impact on Solubility | Example |
| Hydrophobic Linkers | Non-polar structure | Can decrease the overall solubility of the conjugate, increasing the risk of aggregation.[5][6] | Maleimide-based linkers without hydrophilic spacers. |
| Hydrophilic Linkers (e.g., PEG) | Contains water-soluble polymer chains | Increases the hydrophilicity and solubility of the conjugate, reducing aggregation.[1][5] | Linkers incorporating PEG chains of varying lengths (e.g., PEG4, PEG8, PEG24).[5] |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Protein Conjugates
This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to assess the successful conjugation and to detect high molecular weight aggregates.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution with the desired acrylamide percentage (e.g., 4-20% for a range of protein sizes).[15] Add APS and TEMED to initiate polymerization.
-
Pour the resolving gel and overlay with water or isopropanol. Allow it to polymerize.
-
Remove the overlay and pour the stacking gel solution on top of the resolving gel. Insert the comb and allow it to polymerize.
-
-
Sample Preparation:
-
Mix your protein conjugate sample with an equal volume of 2X sample loading buffer.[16]
-
For analyzing non-covalent aggregates, prepare a sample with non-reducing loading buffer.
-
To assess the conjugate's components, prepare a sample with reducing loading buffer.
-
Heat the samples at 95-100°C for 5 minutes (for denaturing and reducing conditions).[15][16] Do not heat samples for non-reducing gels if you want to preserve non-covalent aggregates.
-
Centrifuge the samples briefly to pellet any insoluble material.[15][16]
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis chamber and fill the inner and outer chambers with 1X running buffer.[15]
-
Carefully load the molecular weight standards and your prepared samples into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[15]
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for a specified time.
-
Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel.
-
Successful conjugation will be indicated by a shift in the molecular weight of the protein band compared to the unconjugated protein.
-
High molecular weight aggregates will appear as bands near the top of the resolving gel or in the stacking gel in non-reducing conditions.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines the use of Size Exclusion Chromatography (SEC) to separate and quantify soluble aggregates from the monomeric protein conjugate.
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column with an appropriate pore size for the expected size range of your conjugate and its aggregates.[7][13]
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.[17]
-
Protein conjugate sample, filtered through a 0.22 µm filter.
-
Molecular weight standards for column calibration (optional, for size estimation).
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[13]
-
-
Sample Injection:
-
Inject a defined volume of your filtered protein conjugate sample onto the column.
-
-
Chromatographic Separation:
-
Run the separation isocratically with the mobile phase. Aggregates, being larger, will have a shorter retention time and elute first, followed by the monomeric conjugate, and then any smaller fragments or impurities.[7]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peak(s) by the total area of all protein-related peaks and multiplying by 100.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general procedure for using Dynamic Light Scattering (DLS) to assess the size distribution and presence of aggregates in a protein conjugate solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered protein conjugate sample (0.22 µm filter)
-
Filtered buffer for baseline measurements
Procedure:
-
Sample Preparation:
-
Ensure your protein conjugate sample is free of dust and other particulates by filtering it through a 0.22 µm syringe filter directly into a clean cuvette.[18]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement parameters, including temperature and the viscosity and refractive index of your buffer.
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform a series of measurements to obtain an autocorrelation function.
-
-
Data Analysis:
-
The instrument's software will analyze the autocorrelation function to generate a size distribution profile of the particles in your sample.
-
A monomodal peak will indicate a homogenous sample, while the presence of additional peaks at larger hydrodynamic radii is indicative of aggregation. The software will typically provide the percentage of each species by intensity, volume, or number.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. efce.ch.bme.hu [efce.ch.bme.hu]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. BiochemSphere [biochemicalsci.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Scaling Up Bioconjugation with Boc-aminooxy-PEG1-propargyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-aminooxy-PEG1-propargyl. Our aim is to address common challenges encountered during the scaling up of bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1] It contains three key components:
-
A Boc-protected aminooxy group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the aminooxy functionality.[2] This protection prevents unwanted reactions during synthesis and allows for a controlled, stepwise conjugation.[3][4]
-
A single polyethylene glycol (PEG) unit (PEG1) : This short PEG spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[5]
-
A propargyl group : This terminal alkyne is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with azide-containing molecules.[1][6]
Its primary applications are in bioconjugation and drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][5]
Q2: What are the key reaction steps when using this linker?
A2: A typical workflow involves a two-step orthogonal conjugation strategy:
-
Boc Deprotection: The Boc group is removed from the aminooxy group under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8]
-
Bioconjugation: The deprotected linker can then be used in one of two ways:
The order of these reactions can be chosen based on the specific synthetic strategy.
Troubleshooting Guides
Part 1: Boc Deprotection
Problem: Incomplete or failed Boc deprotection.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% (v/v) TFA in an anhydrous solvent like Dichloromethane (DCM).[8] For resistant substrates, a higher concentration may be necessary. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the Boc group inefficiently and lead to side reactions. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The reaction is typically stirred at 0°C for 30 minutes, then warmed to room temperature for 1-2 hours.[7][8] |
| Substrate Sensitivity | If your molecule is sensitive to strong acid, consider using a milder deprotection reagent or including a scavenger like triisopropylsilane (TIS) to prevent side reactions from the tert-butyl carbocation formed during deprotection.[7] |
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
Cooling: Cool the solution to 0°C in an ice bath.[7]
-
Addition of TFA: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[7] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed.[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected aminooxy PEG linker can often be used directly in the next conjugation step.[3][7]
Diagram: Boc Deprotection Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Boc-aminooxy-PEG1-propargyl
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which co-opt the body's own cellular machinery to eliminate disease-causing proteins, is critically dependent on the design of their three core components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the connecting linker. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties. This guide provides an objective comparison of Boc-aminooxy-PEG1-propargyl with other PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's overall performance.[1] Its length, composition, and flexibility profoundly influence a PROTAC's solubility, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] This ternary complex is the essential intermediate that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, biocompatibility, and synthetic tractability.[1][6] These characteristics are crucial for optimizing PROTAC performance by:
-
Enhancing Solubility: The inherent hydrophilicity of PEG chains can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is critical for their biological activity.[6][7]
-
Modulating Cell Permeability: The physicochemical properties of the linker can influence a PROTAC's ability to traverse the cell membrane. While PEGylation can enhance solubility, it may also impact passive diffusion, creating a complex relationship that requires careful optimization.[3][8]
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in dictating the spatial orientation and proximity of the POI and the E3 ligase.[2] An optimal linker length is essential for the formation of a stable ternary complex, a prerequisite for efficient ubiquitination and degradation.[9]
This compound: A Versatile Tool for PROTAC Synthesis
This compound is a heterobifunctional linker that offers a modular and efficient approach to PROTAC synthesis.[10] Its key features include:
-
A Boc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone on one of the binding ligands, providing a specific and efficient conjugation strategy.[9]
-
A Single PEG Unit (PEG1): The short PEG spacer provides a degree of hydrophilicity to improve solubility while maintaining a relatively short linker length.[9]
-
A Terminal Propargyl Group: This alkyne handle enables highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to the other binding ligand functionalized with an azide.[10]
This combination of features makes this compound a valuable tool for rapidly generating libraries of PROTACs with varying ligands to screen for optimal degradation activity.[11]
Comparison of PEG Linker Properties
While direct head-to-head comparative studies for this compound against a wide range of other PEG linkers in a single system are not extensively available in the public domain, we can analyze representative data from various studies to illustrate the impact of linker composition and length on PROTAC performance.[6]
Impact of PEG Linker Length on Degradation Potency
The number of PEG units in a linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. Shorter linkers can lead to a more rigid PROTAC structure, which may be beneficial for pre-organizing the binding elements for ternary complex formation. Conversely, longer linkers provide greater flexibility, which can be necessary to span the distance between the POI and the E3 ligase. However, excessively long linkers may lead to non-productive ternary complex formation.[2]
Table 1: Illustrative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG3 | 50 | >90 | HeLa |
| BRD4 | PEG4 | 25 | >95 | HeLa |
| BRD4 | PEG5 | 30 | >95 | HeLa |
| BTK | PEG2 | 100 | ~80 | MOLM-14 |
| BTK | PEG4 | 20 | >90 | MOLM-14 |
| BTK | PEG6 | 50 | ~85 | MOLM-14 |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Impact of Linker Type on Cell Permeability
The ability of a PROTAC to cross the cell membrane is a key determinant of its biological activity. The physicochemical properties of the linker play a significant role in this process. While hydrophilic PEG linkers can improve solubility, they can also present a challenge for passive diffusion across the lipophilic cell membrane.
Table 2: Comparison of Permeability for Different Linker Types
| PROTAC System | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Assay |
| Generic PROTAC | Alkyl Chain | 5.2 | PAMPA |
| Generic PROTAC | PEG4 | 1.8 | PAMPA |
| Generic PROTAC | PEG8 | 0.5 | PAMPA |
| AR-Targeting | PEG-linker | Below Limit of Quantification | PAMPA |
| AR-Targeting | Alkyl-linker | 2.3 | PAMPA |
Note: Data is compiled from multiple sources and experimental conditions may vary. Papp is the apparent permeability coefficient. Lower Papp values indicate lower passive permeability.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs.
Western Blot Analysis for Protein Degradation
This assay is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.[4][5]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[13][14]
Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Preparation of Donor and Acceptor Solutions:
-
Prepare a solution of the test PROTAC in a buffer at a known concentration (the donor solution).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium)
where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
Visualizing PROTAC Mechanisms and Workflows
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A flowchart outlining the key steps in a Western blot experiment to assess PROTAC efficacy.
Conclusion
The choice of a PEG linker is a critical determinant of a PROTAC's success. This compound offers a favorable combination of properties, including a short PEG spacer to enhance solubility and versatile end functionalities that enable efficient and modular synthesis via oxime ligation and click chemistry. While direct comparative data for this specific linker against a full spectrum of alternatives is not always available in a single study, the established principles of linker design strongly support its utility. The optimal linker is ultimately target- and system-dependent, necessitating a systematic evaluation of various linker lengths and compositions, for which this compound serves as a valuable component in the PROTAC design toolkit. The provided protocols offer a framework for the synthesis and quantitative evaluation of PROTACs to guide researchers in their drug discovery efforts.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PAMPA | Evotec [evotec.com]
The Ascendancy of Oxime Ligation: A Comparative Guide to Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the efficacy of the resulting biomolecule conjugate. This guide provides an objective comparison of oxime ligation against other prevalent bioconjugation techniques, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for your specific research needs.
Oxime ligation, a chemoselective reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone, has emerged as a powerful tool in bioconjugation.[1] Its rising popularity stems from a unique combination of stability, specificity, and mild reaction conditions that offer distinct advantages over other widely used methods such as N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol coupling, and even the celebrated "click chemistry."
Key Advantages of Oxime Ligation: A Synopsis
Oxime ligation presents a compelling set of features for bioconjugation, primarily revolving around the exceptional stability of the resultant oxime bond and the bioorthogonality of the reaction.
-
Exceptional Stability: The oxime bond is significantly more stable than linkages formed by many other common bioconjugation reactions, particularly under physiological conditions.[1][2] This stability is crucial for applications requiring long-term integrity of the conjugate, such as in vivo drug delivery.
-
High Chemoselectivity: The reaction is highly specific for the targeted carbonyl (aldehyde or ketone) and aminooxy groups, which are generally absent in native biological systems. This bioorthogonality minimizes off-target reactions with other functional groups present in proteins and other biomolecules.[1]
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which is well-tolerated by most proteins and helps to preserve their native structure and function.[1][3]
-
Catalyst-Free Option: While the reaction can be accelerated by catalysts like aniline and its derivatives, it can also proceed without the need for potentially cytotoxic metal catalysts, which can be a concern in cellular and in vivo applications.[3][4]
Quantitative Comparison of Bioconjugation Methods
The following table summarizes key performance indicators for oxime ligation and other common bioconjugation chemistries, providing a quantitative basis for comparison.
| Feature | Oxime Ligation | Maleimide-Thiol Chemistry | NHS Ester-Amine Coupling | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Target Functional Group | Aldehydes & Ketones | Thiols (Sulfhydryls) | Primary Amines | Terminal Alkynes & Azides | Strained Alkynes & Azides |
| Resulting Linkage | Oxime | Thioether | Amide | Triazole | Triazole |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)[5] | ~10² - 10³ M⁻¹s⁻¹ | ~10¹ - 10² M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹[5] | ~10⁻¹ - 1 M⁻¹s⁻¹[5] |
| Linkage Stability | High[2] | Moderate to Low (susceptible to retro-Michael reaction)[2][6] | High[2] | Very High[2] | Very High[2] |
| Optimal pH Range | 4.5 - 7.0[1] | 6.5 - 7.5[5] | 7.0 - 8.5[7] | 4.0 - 11.0[5] | Physiological pH[5] |
| Catalyst Required | Aniline-based (optional)[5] | None | None | Copper(I)[5] | None[5] |
| Biocompatibility | Generally high[5] | Maleimide can react with other biological thiols[6] | High | Catalyst toxicity is a concern[5] | High[5] |
Visualizing the Chemistries
To further elucidate the processes involved, the following diagrams illustrate the reaction mechanism of oxime ligation and provide a logical workflow for selecting an appropriate bioconjugation strategy.
Detailed Experimental Protocols
To facilitate a practical comparison, detailed methodologies for performing oxime ligation, maleimide-thiol conjugation, and NHS ester chemistry are provided below.
Protocol 1: Oxime Ligation of a Protein
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an engineered aldehyde group.
Materials:
-
Protein with an accessible aldehyde or ketone group (10 µM solution)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-Alexa Fluor® 488) (13 µM solution)
-
Aniline stock solution (1 M in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Desalting column
Procedure:
-
Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).
-
Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.
-
To the protein solution, add the aminooxy-functionalized small molecule solution.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.
-
Incubate the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.
-
Once the reaction is complete, purify the labeled protein using a desalting column to remove excess reagents.
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Protein with a free thiol group (1-10 mg/mL in degassed buffer)
-
Maleimide-activated reagent
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP to the protein solution and incubating for 20-30 minutes at room temperature.[5]
-
Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[5]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[5]
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess unreacted maleimide and reducing agent.[5]
Protocol 3: NHS Ester-Amine Coupling
This protocol describes the conjugation of an NHS ester-functionalized molecule to the primary amines of a protein.
Materials:
-
Protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5)
-
NHS ester-functionalized molecule (e.g., NHS-fluorescent dye)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to prepare a stock solution.
-
Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purify the protein conjugate using a desalting column to remove unreacted NHS ester and byproducts.
Conclusion
Oxime ligation offers a powerful and versatile strategy for bioconjugation, distinguished by the exceptional stability of the resulting linkage and the bioorthogonality of the reaction. While other methods such as maleimide-thiol chemistry and NHS ester coupling have their specific applications, the robustness and reliability of oxime ligation make it an increasingly preferred choice for demanding applications, particularly in the development of therapeutics and in vivo imaging agents. For researchers seeking to create stable, well-defined bioconjugates with minimal off-target effects, oxime ligation presents a superior alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
Choosing Your Click: A Comparative Guide to Propargyl and DBCO Linkers for Azide-Alkyne Cycloaddition
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers robust methods for forging these connections. However, the choice of alkyne linker dictates the reaction mechanism, kinetics, and biocompatibility, presenting a critical decision for researchers in drug development and chemical biology.
This guide provides a head-to-head comparison of two major classes of alkyne linkers: terminal alkynes, represented by Boc-aminooxy-PEG1-propargyl , and strained alkynes, represented by Dibenzocyclooctyne (DBCO) linkers. While both react with azides to form a stable triazole ring, they operate via fundamentally different pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for propargyl and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DBCO.[1][2] Understanding these differences is key to selecting the optimal tool for your application, whether it be in vitro synthesis or live-cell imaging.
Quantitative Performance Comparison
The decision between a propargyl-based linker (for CuAAC) and a DBCO linker (for SPAAC) often involves a trade-off between reaction speed and biocompatibility.[2] The following table summarizes key quantitative and qualitative differences to guide your selection.
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3] |
| Reactive Moiety | Terminal Alkyne (Propargyl) | Strained Alkyne (Dibenzocyclooctyne) |
| Catalyst Required | Yes , Copper(I) is required.[1][2] | No , the reaction is catalyst-free.[3] |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst. This limits its use in living systems.[2][4][5] | High, the absence of a copper catalyst makes it ideal for in vivo and live-cell applications.[2][3] |
| **Reaction Kinetics (k₂) ** | Very Fast (typically 1 to 100 M⁻¹s⁻¹)[6] | Fast, but generally slower than CuAAC. Rates depend on the specific DBCO derivative (typically ~0.24 - 0.90 M⁻¹s⁻¹)[2][7] |
| Typical Conditions | Aqueous or organic solvents, broad pH range (4-12), room temperature.[2][8] | Physiological conditions (aqueous buffer, neutral pH, ambient to 37°C).[3][9] |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules like proteins.[1][8][10] | Some DBCO derivatives may react with thiols (e.g., on cysteine residues), leading to off-target labeling.[1][11][12] |
| Orthogonal Handles | The Boc-aminooxy group provides a second handle for conjugation to aldehydes/ketones after acidic deprotection.[13][14][15] | Bifunctional DBCO linkers are available, but this specific linker's primary functionality is the alkyne. |
Visualizing the Reaction Pathways
The fundamental difference in mechanism between CuAAC and SPAAC dictates their applications. CuAAC relies on a copper catalyst to activate the terminal alkyne, while SPAAC uses the stored energy in the strained ring of DBCO to drive the reaction spontaneously.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. medkoo.com [medkoo.com]
A Comparative Guide to Alternatives for Boc-aminooxy-PEG1-propargyl in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugate (ADC) development is continually evolving, with the linker technology connecting the antibody to the cytotoxic payload playing a pivotal role in the efficacy, stability, and therapeutic index of these targeted therapies. While Boc-aminooxy-PEG1-propargyl, which facilitates oxime ligation and subsequent click chemistry, is a valuable tool, a diverse array of alternative strategies has emerged, offering distinct advantages in terms of reaction kinetics, stability, and payload release mechanisms. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal conjugation strategy for next-generation ADCs.
Overview of Alternative Linker Technologies
The choice of linker technology profoundly impacts the performance of an ADC. Key alternatives to the this compound system can be broadly categorized based on their conjugation chemistry and cleavage properties. These include advanced bioorthogonal "click chemistry" methods and various cleavable and non-cleavable systems, often incorporating hydrophilic spacers like polyethylene glycol (PEG) to enhance pharmacokinetic properties.[1][2]
Bioorthogonal Ligation Chemistries
Bioorthogonal chemistries refer to reactions that can occur in complex biological environments without interfering with native biochemical processes.[3] These methods offer high specificity and efficiency, leading to more homogeneous ADC products with controlled drug-to-antibody ratios (DAR).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide to form a stable triazole linkage.[4][5] Its key advantage is the absence of a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][4]
-
Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO).[6][7] It is renowned for its exceptionally fast reaction kinetics, allowing for efficient conjugation at low concentrations.[6]
-
Oxime Ligation: This reaction forms a stable oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone).[8][9] While the reference molecule utilizes this chemistry, various linkers with different PEG lengths and functionalities employing this ligation are available.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within cancer cells.[10][11]
-
Enzyme-Cleavable Linkers: These are the most widely used cleavable linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit) that is cleaved by lysosomal proteases (e.g., cathepsin B).[12]
-
pH-Sensitive Linkers (Hydrazones): These linkers incorporate a hydrazone bond that is stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[][14]
-
Reduction-Sensitive Linkers (Disulfides): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.[15]
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its linking amino acid.[10][16] This generally leads to higher plasma stability and a potentially wider therapeutic window.[10][16]
Quantitative Performance Comparison
The selection of a linker technology should be driven by quantitative data comparing key performance indicators. The following tables summarize experimental data for various linker alternatives.
Table 1: Comparison of Conjugation Chemistries
| Feature | Oxime Ligation | SPAAC (Click Chemistry) | Tetrazine Ligation | Maleimide-Thiol |
| Reaction Principle | Formation of an oxime bond between an aminooxy and a carbonyl group.[8] | Strain-promoted azide-alkyne cycloaddition to form a triazole ring.[1] | Inverse-electron-demand Diels-Alder reaction.[6] | Michael addition between a maleimide and a thiol.[1][15] |
| Reaction Speed | Generally slower (hours to days).[1] | Typically faster than oxime ligation.[1] | Exceptionally fast (minutes to hours).[6] | Fast (minutes to hours).[1] |
| Reaction Conditions | Mildly acidic (pH ~4.5-5.0) often optimal.[8] | Bioorthogonal, catalyst-free, physiological pH.[1][4] | Bioorthogonal, catalyst-free, physiological pH.[6] | Near-neutral pH (6.5-7.5).[1] |
| Linkage Stability | Generally stable under physiological conditions.[8] | Exceptionally stable.[1] | Stable.[6] | Susceptible to retro-Michael reaction, leading to premature payload release.[15] |
| Typical Ligation Efficiency | >90% | >95%[17] | >95%[17] | >90% |
| Resulting DAR | Controlled and homogeneous.[8] | Precise control, leading to homogeneous ADCs.[18] | Precise control, leading to homogeneous ADCs.[6] | Can result in heterogeneous mixtures.[18] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Val-Cit (Enzyme-cleavable) | MMAE | HER2-positive | 14.3 | [19] |
| β-galactosidase-cleavable | MMAE | HER2-positive | 8.8 | [19] |
| Silyl Ether (Acid-cleavable) | MMAE | HER2-positive | ~20 | [19] |
| Non-cleavable (SMCC) | DM1 | HER2-positive | ~100 | [19] |
Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers
| Linker Feature | ADC | Half-life (t½) | Clearance (CL) | Reference |
| CX-DM1 (Enzyme-cleavable) | Trastuzumab-DM1 | 9.9 days | 0.7 mL/h/kg | [19] |
| SMCC-DM1 (Non-cleavable) | Trastuzumab-DM1 | 10.4 days | 0.7 mL/h/kg | [19] |
| PEGylated (mPEG24) Val-Lys linker | RS7-MMAE | Significantly prolonged vs. non-PEGylated | Reduced vs. non-PEGylated | [20] |
| Non-PEGylated Val-Cit linker | Trastuzumab-MMAE | ~4 days | ~1 mL/h/kg | [19] |
Table 4: Stability of Different Linker Types in Human Plasma
| Linker Type | Cleavage Mechanism | Half-life (t½) in Human Plasma | Reference |
| Silyl Ether | Acid Hydrolysis | > 7 days | [19][21] |
| Traditional Hydrazone | Acid Hydrolysis | ~2 days | [19] |
| Carbonate | Acid Hydrolysis | ~36 hours | [19] |
| Val-Cit Dipeptide | Enzymatic | Generally stable | [12] |
| Non-cleavable (Thioether) | - | High stability | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of ADC conjugation strategies.
Protocol for ADC Synthesis via SPAAC
This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[4]
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation: Perform a buffer exchange for the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Drug-Linker Preparation: Prepare a stock solution (e.g., 10-30 mM) of the DBCO-drug linker in DMSO.
-
Conjugation Reaction:
-
To the azide-conjugated antibody in PBS, add the DBCO-drug linker stock solution to achieve a 5- to 20-fold molar excess.
-
Ensure the final concentration of DMSO is below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC using a protein concentrator.
-
-
Characterization: Determine the drug-to-antibody ratio (DAR) and purity of the final ADC using HIC-HPLC and/or mass spectrometry.[3]
Protocol for ADC Formation via Tetrazine Ligation
This protocol describes the conjugation of a tetrazine-modified antibody with a TCO-containing drug-linker.[6]
Materials:
-
Tetrazine-modified antibody
-
TCO-drug-linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4.
-
The final antibody concentration should be in the range of 1-5 mg/mL.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.
-
Characterization: Determine the final ADC concentration (A280) and calculate the DAR using UV-Vis spectroscopy or HIC.
Protocol for In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC on target cancer cells.[22]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Appropriate cell culture media and supplements
-
96-well plates
-
Serially diluted ADC
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the cells.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable colorimetric or fluorescence-based assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Diagrams illustrating key pathways and workflows are provided below using Graphviz (DOT language).
Caption: General workflow for the development and evaluation of an ADC.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Logical relationship comparing cleavable and non-cleavable linkers.
Conclusion
The development of novel linker technologies has significantly expanded the toolkit for creating safer and more effective antibody-drug conjugates. While this compound remains a viable option, alternatives based on advanced click chemistries like SPAAC and tetrazine ligation offer superior reaction kinetics and the formation of highly stable linkages. Furthermore, the choice between cleavable and non-cleavable linkers allows for the fine-tuning of the payload release mechanism to suit the specific target biology and tumor microenvironment. A thorough evaluation of quantitative performance metrics, such as conjugation efficiency, DAR, plasma stability, and in vitro cytotoxicity, is paramount for selecting the optimal linker strategy. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Unveiling the Impact of PEG Linker Length on Hydrophobicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers is a cornerstone in the development of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter that profoundly influences the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of a bioconjugate. A key property modulated by PEG linker length is hydrophobicity, which in turn affects solubility, aggregation, and systemic clearance. This guide provides an objective comparison of the hydrophobicity of different discrete PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapies.
The Balancing Act: Hydrophilicity and its Impact
The inherent hydrophilicity of the PEG polymer, derived from the repeating ethylene oxide units, is a primary reason for its widespread use in bioconjugation.[1] This property imparts several key advantages:
-
Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drug payloads, which is crucial for their formulation and administration.[2]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, PEG linkers can minimize non-specific hydrophobic interactions between conjugate molecules, thereby reducing the propensity for aggregation.[3]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce renal clearance, leading to a prolonged plasma half-life.[2][4]
However, the length of the PEG linker must be carefully optimized. While longer PEG chains generally lead to increased hydrophilicity, there can be a point of diminishing returns, and in some cases, excessively long linkers might negatively impact the potency of the conjugate due to steric hindrance.[4]
Quantitative Comparison of PEG Linker Hydrophobicity
The hydrophobicity of molecules can be experimentally assessed using various chromatographic techniques, primarily Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In HIC, more hydrophobic molecules exhibit longer retention times, while in RP-HPLC, the opposite is generally true for PEGylated compounds, where longer PEG chains can lead to increased retention times.
Hydrophobic Interaction Chromatography (HIC) Data
HIC separates molecules based on their surface hydrophobicity. The following table summarizes the relative hydrophobicity of antibody-drug conjugates (ADCs) constructed with different PEG linker lengths. A higher retention time indicates greater hydrophobicity.
| Linker Length | HIC Retention Time (minutes) | Relative Hydrophobicity |
| No PEG | ~1 (relative value) | High |
| PEG2 | ~10 | Low |
| PEG4 | ~10 | Low |
| PEG8 | ~10 | Low |
| PEG12 | Not explicitly available in direct comparison | Presumed Low |
| PEG24 | Lower than PEG12 conjugate (in a separate study) | Very Low |
Data adapted from multiple sources. The "~10" minute retention time for PEG2, PEG4, and PEG8 indicates a significant decrease in hydrophobicity compared to the non-PEGylated conjugate, though the granularity between these short linkers is not fully resolved in this particular dataset.[5] A separate study comparing PEG12 and PEG24 linkers on an ADC showed that the PEG24 conjugate had a shorter retention time, indicating lower hydrophobicity.
Systemic Clearance Data as an Indicator of Hydrophilicity
The systemic clearance of an ADC is influenced by its overall hydrophilicity. More hydrophilic conjugates tend to have slower clearance rates. The following data on ADC clearance in rats provides an indirect but valuable comparison of the hydrophilicity imparted by different PEG linker lengths.
| Linker Length | Clearance (mL/day/kg) | Inferred Relative Hydrophilicity |
| No PEG | ~15 | High |
| PEG2 | ~10 | Moderate |
| PEG4 | ~7 | Low |
| PEG8 | ~5 | Very Low |
| PEG12 | ~5 | Very Low |
| PEG24 | ~5 | Very Low |
Data adapted from Burke et al. This data suggests that increasing the PEG linker length up to PEG8 significantly decreases clearance, indicating a substantial increase in hydrophilicity. Beyond PEG8, the effect on clearance appears to plateau.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the hydrophobicity of PEGylated molecules.
Protocol 1: Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the relative hydrophobicity of bioconjugates with varying PEG linker lengths.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
-
Bioconjugate samples (e.g., ADCs with different PEG linkers)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the bioconjugate sample (e.g., 50 µg) onto the column.
-
Elution Gradient: Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analysis: Compare the retention times of the main peaks for the different samples. A longer retention time corresponds to greater hydrophobicity.
Protocol 2: Hydrophobicity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the hydrophobicity of PEG linkers or PEGylated peptides.
Materials:
-
RP-HPLC column (e.g., C18 column, 5 µm, 4.6 x 250 mm)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Samples of interest (e.g., PEGylated peptides with different PEG linker lengths)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Sample Injection: Inject the sample dissolved in Mobile Phase A.
-
Elution Gradient: Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).
-
Data Acquisition: Monitor the elution profile using the appropriate detector.
-
Analysis: Compare the retention times of the different PEGylated species. For PEGylated peptides, an increase in retention time is generally observed with increasing PEG chain length.[6]
Visualizing the Workflow: ADC Development and Evaluation
The selection and characterization of a PEG linker is a critical part of the overall workflow for developing an antibody-drug conjugate. The following diagram illustrates the key stages involved.
Caption: A typical workflow for the development and evaluation of an antibody-drug conjugate (ADC).
Signaling Pathway Consideration: ADC with a Microtubule Inhibitor Payload
Many ADCs utilize payloads that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates this general signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Oxime Bond Formation with Various Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of oxime bond formation with different aldehydes, supported by experimental data. Understanding these kinetics is crucial for applications ranging from bioconjugation and drug delivery to materials science, where the rate and efficiency of this ligation reaction are paramount.
Key Findings on Aldehyde Reactivity
The rate of oxime bond formation is significantly influenced by the structure of the aldehyde. Aromatic aldehydes are generally more reactive than aliphatic aldehydes. This increased reactivity is attributed to the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the aromatic ring.
Furthermore, the substitution pattern on the aromatic ring of benzaldehyde derivatives plays a critical role in modulating the reaction rate. Electron-withdrawing groups, such as a nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, electron-donating groups, like a methoxy group (-OCH₃), decrease the reaction rate. One study on the related reaction with arylhydrazines found that 4-nitrobenzaldehyde reacted 4.5 times faster than 4-methoxybenzaldehyde, illustrating the significant impact of electronic effects.[1]
Ketones, in general, are significantly less reactive than aldehydes in oxime formation, with reaction rates that can be orders of magnitude slower.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the oxime formation reaction with various aldehydes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. Where possible, data from aniline-catalyzed reactions at or near neutral pH are presented to provide a more standardized comparison.
| Aldehyde | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Benzaldehyde | C₆H₅CHO | 8.2 ± 1.0[2][3] | Aniline-catalyzed, with aminooxyacetyl-peptide, pH 7 |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | Faster than Benzaldehyde | General trend: Electron-withdrawing groups accelerate the reaction.[1] |
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | Slower than Benzaldehyde | General trend: Electron-donating groups decelerate the reaction.[1] |
| Acetaldehyde | CH₃CHO | Data not available in a directly comparable format | Generally less reactive than aromatic aldehydes. |
| Formaldehyde | HCHO | Data not available in a directly comparable format | Generally less reactive than aromatic aldehydes. |
Reaction Mechanism and Experimental Workflow
The formation of an oxime bond proceeds via a two-step mechanism: nucleophilic addition of the hydroxylamine to the aldehyde to form a tetrahedral hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the oxime.
Caption: General reaction pathway for oxime formation.
A typical experimental workflow for the kinetic analysis of oxime bond formation is outlined below. This process is crucial for determining the reaction rates and understanding the factors that influence them.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable when the formation of the oxime results in a change in the UV-Vis absorbance spectrum.
a. Materials:
-
Aldehyde of interest
-
Hydroxylamine hydrochloride
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Catalyst (e.g., aniline)
-
Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
b. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, hydroxylamine hydrochloride, and aniline in the chosen buffer.
-
Wavelength Selection: Record the UV-Vis spectra of the starting aldehyde and the purified oxime product to identify a wavelength with a significant change in absorbance upon reaction completion.
-
Reaction Initiation: In a quartz cuvette, mix the buffer, aniline, and hydroxylamine solution. Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature.
-
Data Acquisition: Initiate the reaction by adding a small volume of the aldehyde stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the chosen wavelength over time.
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) of the product needs to be determined independently.
-
For a second-order reaction, plot 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product at time t.
-
The slope of the resulting linear plot will be equal to the second-order rate constant (k₂).
-
Kinetic Analysis using ¹H NMR Spectroscopy
This protocol is useful for reactions that can be monitored by the appearance of new proton signals corresponding to the oxime product or the disappearance of reactant signals.
a. Materials:
-
Aldehyde of interest
-
Hydroxylamine hydrochloride
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7)
-
Catalyst (e.g., aniline)
-
NMR spectrometer
-
NMR tubes
b. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, hydroxylamine hydrochloride, and aniline in the deuterated buffer.
-
Reaction Initiation: In an NMR tube, combine the deuterated buffer, aniline, and hydroxylamine solution.
-
Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire an initial spectrum. Initiate the reaction by adding a small volume of the aldehyde stock solution, mix thoroughly, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Identify characteristic signals for a proton on the aldehyde reactant and the oxime product that do not overlap with other signals.
-
Integrate these signals in each spectrum to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration data as described for the UV-Vis analysis to determine the second-order rate constant (k₂).
-
References
The Unwavering Strength of Triazole Linkages: A Comparative Stability Analysis
In the landscape of bioconjugation and drug development, the stability of the chemical linkage is paramount to the efficacy, safety, and overall success of a therapeutic candidate. Among the arsenal of conjugation chemistries, the 1,2,3-triazole linkage, forged through the highly efficient and bioorthogonal "click chemistry," has emerged as a gold standard. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage against other common chemical linkages, supported by established experimental data and detailed protocols to inform the selection of the most robust conjugation strategies.
The exceptional stability of the 1,2,3-triazole ring is a key attribute, ensuring that conjugated molecules remain intact under a wide range of experimental and physiological conditions. This stability is conferred by the aromaticity and high degree of resonance stabilization within the triazole ring. The linkage is remarkably resistant to hydrolysis across a broad pH range, enzymatic degradation, and redox conditions, making it a superior choice for applications demanding long-term stability in biological environments.
Comparative Stability of Common Bioconjugation Linkages
The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently employed linkages in bioconjugation. This data underscores the robust nature of the triazole linkage in environments relevant to drug delivery and in vivo applications.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Key Considerations |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages. |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often utilized for prodrug strategies requiring controlled release. |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm. |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent. |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo retro-Michael reaction and exchange with serum proteins like albumin, leading to payload loss. |
Experimental Protocols for Stability Assessment
To ensure reproducible and directly comparable stability data, the adoption of standardized experimental protocols is essential. The following sections detail methodologies for key experiments designed to rigorously assess the stability of chemical linkages in bioconjugates.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the linkage in aqueous solutions across a range of physiologically relevant pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.
-
The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound.
Protocol 2: Stability in Human Serum
Objective: To evaluate the stability of the linkage in a complex biological matrix containing a multitude of enzymes and other proteins.
Materials:
-
Bioconjugate of interest
-
Pooled human serum (or plasma)
-
Incubator set to 37°C
-
Protein precipitation solution (e.g., ice-cold acetonitrile or methanol)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the human serum to 37°C.
-
Add the bioconjugate to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding 3 volumes of the ice-cold protein precipitation solution.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
Protocol 3: Stability to Reducing Agents
Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.
Materials:
-
Bioconjugate of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.
-
Incubate the mixture at room temperature or 37°C.
-
At specified time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analyze the samples immediately by HPLC or LC-MS/MS to monitor the degradation of the bioconjugate.
-
Compare the degradation profile to a control sample without the reducing agent.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the stability of a bioconjugate in human serum, as detailed in Protocol 2.
Caption: Workflow for a typical serum stability assay.
Stability Showdown: A Comparative Guide to ADCs Synthesized with Boc-aminooxy-PEG1-propargyl
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity, while a linker that is too stable may hinder efficacy. This guide provides an objective comparison of the in vitro and in vivo stability of ADCs synthesized using the site-specific Boc-aminooxy-PEG1-propargyl linker technology against other common ADC platforms.
The this compound linker facilitates a "click chemistry" approach to ADC manufacturing, enabling precise control over the drug-to-antibody ratio (DAR) and the location of conjugation. This results in a more homogeneous ADC product compared to traditional methods that rely on stochastic conjugation to lysine or cysteine residues. This guide will delve into the stability profiles of these next-generation ADCs, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The stability of an ADC is primarily influenced by the chemical nature of the linker connecting the antibody to the cytotoxic payload. The this compound linker is utilized in a two-step conjugation process. First, the aminooxy group forms a stable oxime bond with a carbonyl group (aldehyde or ketone) engineered into the antibody. Second, the propargyl group is used for the attachment of an azide-modified payload via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), forming a stable triazole ring. This results in a non-cleavable linker system.
In Vitro Stability
The in vitro stability of an ADC is typically assessed by incubating the conjugate in plasma from different species and monitoring for payload deconjugation over time. ADCs constructed with oxime linkages generally exhibit high stability in plasma.[1][2] The oxime bond is significantly more stable than hydrazone linkages, particularly at physiological pH.[1]
In contrast, traditional maleimide-based linkers, commonly used for conjugation to cysteine residues, can be susceptible to a retro-Michael reaction, leading to premature payload release.[3][4] This can result in the transfer of the payload to other circulating proteins, such as albumin, leading to off-target toxicity.[4]
| Linker Type | Conjugation Site | Resulting Bond | In Vitro Plasma Stability | Key Considerations |
| Aminooxy-Propargyl | Engineered Carbonyl | Oxime & Triazole | High | The stable oxime and triazole bonds contribute to minimal payload loss in plasma. |
| Maleimide (Traditional) | Cysteine | Thioether | Moderate to Low | Susceptible to retro-Michael reaction, leading to payload deconjugation.[3][4] |
| Maleimide (Self-Stabilizing) | Cysteine | Thioether (ring-opened) | High | Designed to undergo rapid hydrolysis of the succinimide ring, preventing the retro-Michael reaction.[3] |
| NHS Ester | Lysine | Amide | High | The resulting amide bond is very stable. |
In Vivo Stability
The in vivo stability of an ADC is evaluated through pharmacokinetic (PK) studies that measure the concentration of the intact ADC, total antibody, and free payload in circulation over time. Site-specific conjugation, as enabled by the this compound linker, has been shown to improve the pharmacokinetic profile of ADCs compared to heterogeneously conjugated counterparts.[5][6][7]
Homogeneous ADCs with a defined DAR often exhibit lower clearance and a longer half-life in vivo.[7] In contrast, heterogeneous ADCs, particularly those with a high DAR, can be cleared more rapidly from circulation.[8] While direct comparative in vivo stability data for the this compound linker is limited, the enhanced stability of the oxime linkage and the improved pharmacokinetics associated with site-specific conjugation suggest a favorable in vivo stability profile.
| Conjugation Strategy | Key Pharmacokinetic Parameters | In Vivo Performance |
| Site-Specific (e.g., Aminooxy-Propargyl) | Lower clearance, longer half-life | Generally more favorable pharmacokinetics and potentially a wider therapeutic window.[5][7] |
| Traditional (Lysine Conjugation) | Can have faster clearance, especially with high DAR | More heterogeneous mixture can lead to less predictable pharmacokinetics.[9][10] |
| Traditional (Cysteine Conjugation) | Variable, can be affected by linker instability | Prone to in vivo deconjugation with traditional maleimide linkers.[3] |
Experimental Protocols
ADC Synthesis with this compound
This protocol outlines the general steps for synthesizing a site-specific ADC using the this compound linker.
1. Introduction of a Carbonyl Handle on the Antibody:
-
An aldehyde or ketone group is introduced into the antibody at a specific site. This can be achieved through enzymatic or chemical methods, such as the oxidation of glycans in the Fc region.
2. Deprotection of the Linker:
-
The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy moiety of the linker is removed under mild acidic conditions (e.g., using trifluoroacetic acid).
3. Oxime Ligation:
-
The deprotected aminooxy-PEG1-propargyl linker is reacted with the carbonyl-containing antibody in a slightly acidic buffer (pH 4.5-5.5) to form a stable oxime bond.[11]
4. Payload Conjugation via Click Chemistry:
-
An azide-functionalized cytotoxic payload is attached to the propargyl group of the antibody-linker conjugate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12]
5. Purification and Characterization:
-
The final ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload and linker.
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the ADC from the plasma matrix using, for example, protein A magnetic beads.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
The percentage of payload loss over time is calculated relative to the initial DAR.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and clearance of the ADC.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to a suitable animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours) post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentrations of total antibody and intact ADC in the plasma samples using methods such as ELISA or LC-MS.
-
Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated from the concentration-time data.
Visualizing ADC Mechanisms
The following diagrams illustrate the general mechanism of action of an ADC and the experimental workflow for its synthesis and stability assessment.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and stability assessment.
Conclusion
The use of the this compound linker represents a significant advancement in ADC technology, enabling the production of homogeneous, site-specific conjugates. The resulting stable oxime and triazole linkages are expected to confer high in vitro and in vivo stability, minimizing premature payload release and associated off-target toxicities. Compared to traditional, heterogeneous ADCs, particularly those employing maleimide-based linkers, this next-generation approach offers the potential for improved pharmacokinetic properties and a wider therapeutic window. Further head-to-head studies with identical antibody and payload combinations are warranted to fully quantify the stability advantages of this promising technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Boc Deprotection Reagents for Amine Protection
In the landscape of organic synthesis, particularly within peptide synthesis and the development of novel therapeutics, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of chemical conditions and its susceptibility to cleavage under acidic environments. The selection of an appropriate deprotection reagent is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. This guide offers an objective comparison of common Boc deprotection reagents, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed choices for their synthetic strategies.
Mechanism of Boc Deprotection
The removal of the Boc group is typically an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3]
A primary challenge in Boc deprotection is the reactivity of the liberated tert-butyl cation, a potent electrophile. This cation can react with nucleophilic residues in the substrate, particularly in peptide synthesis, leading to undesirable side products. Amino acids with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are especially susceptible to alkylation by the tert-butyl cation.[4][5] To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species, like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), that are more reactive towards the carbocation than the sensitive residues of the substrate, effectively trapping it before it can cause unwanted modifications.[1][6][7]
View Diagram: General Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Comparative Analysis of Deprotection Reagents
The choice of deprotection reagent is dictated by several factors, including the acid lability of other functional groups within the molecule, the desired reaction time, and the scale of the synthesis. The following table summarizes the performance of common deprotection reagents for a model substrate, Boc-L-Valine, to provide a standardized comparison.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 30 min - 2 hours | >95 (Typical) | High | Advantages: Fast, efficient, and volatile, making it easy to remove. Disadvantages: Corrosive, can cause side reactions with sensitive residues if scavengers are not used.[3] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 4 hours | >95 (Typical) | High | Advantages: Often yields a crystalline hydrochloride salt, which can aid in purification. Can be more selective than TFA for certain substrates.[3][8] Disadvantages: Dioxane is a hazardous solvent.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in a deep eutectic solvent or by mechanochemical grinding | 10 min - 1 hour | 90-98 | High | Advantages: Milder and more environmentally friendly ("green") alternative to strong acids.[9][10][11] Disadvantages: May require specific conditions like microwave irradiation or specialized solvents for optimal performance.[12] |
| Lewis Acids (e.g., AlCl₃) | AlCl₃ in a suitable organic solvent | 15 min - 1 hour | 85-96 | High | Advantages: Can offer high selectivity, especially in the presence of other acid-sensitive groups.[3][13] Disadvantages: Stoichiometric amounts of the Lewis acid are often required. Work-up can be more complex.[13] |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., water) or neat | Minutes to hours | Variable (≥90) | Good | Advantages: Avoids the use of acidic reagents, which is beneficial for highly acid-sensitive substrates.[14][15][16] Disadvantages: High temperatures may not be suitable for all substrates and can lead to other side reactions.[16] |
Experimental Protocols
Detailed methodologies for the deprotection of a generic Boc-protected amine are provided below. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar. If the substrate contains acid-sensitive residues, add an appropriate scavenger (e.g., 5-10 equivalents of Triisopropylsilane).
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4][17]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the amine as its TFA salt. For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or add the HCl/dioxane solution directly if the substrate is soluble.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate.
-
Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[4][17]
-
Work-up: Upon completion, the deprotected amine often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.[3]
Protocol 3: Deprotection using p-Toluenesulfonic Acid (Mechanochemical)
-
Preparation: In a ball mill, combine the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate.
-
Reaction: Grind the mixture at room temperature for approximately 10 minutes.[9][10]
-
Work-up: Suspend the crude mixture in dichloromethane. The deprotected amine tosylate salt will typically precipitate and can be collected by filtration.[9][10]
Protocol 4: Thermal Deprotection in Water
-
Preparation: Dissolve the Boc-protected amine in deionized water in a sealed vessel.
-
Reaction: Heat the solution to 100-150°C for the appropriate amount of time (can range from minutes to hours).[16][18]
-
Work-up: After cooling, the product can be extracted with an organic solvent. Further purification may be required.
Reaction Monitoring
Thin Layer Chromatography (TLC):
-
Spotting: On a silica gel TLC plate, spot the starting material (Boc-protected amine) as a reference, and the reaction mixture.
-
Elution: Develop the plate using a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol).
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Alternatively, stain the plate with a suitable reagent. For amines, a ninhydrin stain is effective, which will stain the deprotected amine (primary or secondary) but not the Boc-protected starting material. A potassium permanganate stain can also be used to visualize both the starting material and the product.[19]
-
Analysis: The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), spot corresponding to the free amine indicates the progress of the deprotection.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase for injection.[2]
-
Analysis: Inject the sample onto an appropriate LC column (e.g., C18). The deprotected amine will typically have a shorter retention time than the more non-polar Boc-protected starting material.
-
Mass Spectrometry: The mass spectrometer will confirm the identity of the product by its mass-to-charge ratio (m/z). A successful deprotection will show a peak corresponding to the molecular weight of the free amine. The disappearance of the peak corresponding to the Boc-protected starting material confirms the reaction is complete.[2] It is important to note that the Boc group can sometimes cleave in the mass spectrometer source, so careful interpretation of the data is necessary.[20]
Visualization of Workflows
View Diagram: Experimental Workflow for Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of novel therapeutic development. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A critical component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of the efficacy of PROTACs synthesized with different length PEG linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes.
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with varying PEG linker lengths against several key protein targets.
Table 1: Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Composition | DC50 | Dmax (%) |
| PROTAC 1 | Estrogen Receptor α (ERα) | VHL | 12-atom PEG linker | Less Potent | Suboptimal |
| PROTAC 2 | Estrogen Receptor α (ERα) | VHL | 16-atom PEG linker | More Potent | Optimal |
| PROTAC 3 | Estrogen Receptor α (ERα) | VHL | >16-atom PEG linker | Less Potent | Suboptimal |
Data synthesized from multiple sources for illustrative comparison.[1][2][3][4]
Table 2: Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | Bruton's Tyrosine Kinase (BTK) | CRBN | 2 PEG units | >1000 | Reduced |
| BTK Degrader 2 | Bruton's Tyrosine Kinase (BTK) | CRBN | 4-5 PEG units | <500 | Potent |
| BTK Degrader 3 | Bruton's Tyrosine Kinase (BTK) | CRBN | Longer PEG Linkers | Low nM | >90 |
Data synthesized from multiple sources for illustrative comparison.[1][5][6][7][8]
Table 3: Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | Bromodomain-containing protein 4 (BRD4) | VHL | PEG3 | 55 | 85 |
| BRD4 Degrader 2 | Bromodomain-containing protein 4 (BRD4) | VHL | PEG4 | 20 | 95 |
| BRD4 Degrader 3 | Bromodomain-containing protein 4 (BRD4) | VHL | PEG5 | 15 | >98 |
| BRD4 Degrader 4 | Bromodomain-containing protein 4 (BRD4) | VHL | PEG6 | 30 | 92 |
Data synthesized from multiple sources for illustrative comparison.[4][9][10]
Table 4: Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | Inactive | 0 |
| TBK1 Degrader 2 | TANK-binding kinase 1 (TBK1) | VHL | 21 atoms | 3 | 96 |
| TBK1 Degrader 3 | TANK-binding kinase 1 (TBK1) | VHL | 29 atoms | 292 | 76 |
Data synthesized from multiple sources for illustrative comparison.[1][2][3][7][11]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Boc-aminooxy-PEG1-propargyl
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. Boc-aminooxy-PEG1-propargyl, a bifunctional linker used in bioconjugation and the development of PROTACs, requires careful handling and disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial before handling and disposal. The key functional groups of this compound inform its potential risks:
-
Boc (tert-Butyloxycarbonyl) Group: This protecting group is generally stable but can be cleaved by acids, potentially introducing new hazards during disposal if mixed with acidic waste.[2]
-
PEG (Polyethylene Glycol) Spacer: PEG compounds are typically of low toxicity.[2]
-
Propargyl Group: The terminal alkyne of the propargyl group can be reactive, particularly with certain metals, and may pose a fire or explosion hazard under specific conditions.[2] The propargyl group is also associated with potential flammability and toxicity if ingested, inhaled, or in contact with skin.[3]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[4] | To protect against splashes and potential eye irritation.[5] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] | To prevent skin contact with the potentially irritating substance.[3] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[6] | To avoid inhalation of any potential vapors or aerosols.[3] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the chemical.[4] | To remove any residual chemical from the skin. |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular solid waste.[3]
Experimental Protocol for Waste Collection:
-
Personal Protective Equipment (PPE): Before beginning any disposal activities, ensure you are wearing the appropriate PPE as detailed in the table above.[2]
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[2][7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2][7]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[7]
-
Important: Do not mix this waste with other waste streams to avoid dangerous reactions.[2][7]
-
-
Containerization:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[7]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
Spill and Cleanup Procedures
In the event of a spill, follow these procedures:
| Spill Type | Cleanup Procedure |
| Small Solid Spill | Carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[4] |
| Small Liquid Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and scoop the absorbed material into the designated hazardous waste container.[4] Ventilate the area and wash the spill site after cleanup is complete.[7] |
| Contaminated Clothing | Remove contaminated clothing immediately and wash the affected skin area with copious amounts of water.[6] |
All contaminated materials used for cleanup must also be placed in the labeled hazardous waste container for disposal.[4]
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling Boc-aminooxy-PEG1-propargyl
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-aminooxy-PEG1-propargyl. The following procedural guidance is intended to ensure safe operational use and proper disposal. Given that a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guidance is based on the known characteristics of its constituent functional groups—a Boc-protected aminooxy group, a PEG linker, and a propargyl group—and general laboratory safety principles. A conservative approach to handling is strongly recommended.
Hazard Identification
This compound is a molecule that combines several reactive moieties. The propargyl group, containing a terminal alkyne, can be reactive, particularly with certain metals.[1] Aminooxy compounds can also be sensitive to moisture and air.[2] While many PEG compounds are considered to have low toxicity, some functionalized PEGs are classified with a GHS07 "Warning" pictogram, indicating potential for skin or eye irritation, being harmful if swallowed, or acting as a respiratory irritant.[3][4] Therefore, it is prudent to handle this compound with care to avoid inhalation, ingestion, and contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.[1]
| Body Part | PPE Recommendation | Purpose |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield.[5][6] | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[7] | Prevents skin contact with the chemical. |
| Body | Laboratory coat or a chemical-resistant apron.[8] | Protects skin and personal clothing from spills.[8] |
| Respiratory | NIOSH-approved respirator. | Required if working with a powder, generating aerosols, or if ventilation is inadequate.[3][4] |
| Feet | Closed-toe shoes.[8] | Protects feet from spills and falling objects.[8] |
Operational Plan: Safe Handling and Storage
Adherence to this protocol is critical to mitigate potential hazards.
Engineering Controls:
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring spill cleanup materials are readily available.
-
Weighing and Transferring: If the compound is a solid, handle it carefully to avoid creating dust.[4] Use appropriate tools for transferring the material.
-
In Use: Avoid inhalation of any dust or vapors.[4] Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory area.[4]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][7] Clean the work area and any used equipment.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
For long-term stability, storage at -20°C is often recommended for similar compounds.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan
Proper disposal is crucial to protect personnel and the environment.[1] Treat this compound as potentially hazardous waste.[1]
-
Personal Protective Equipment (PPE): Wear all recommended PPE during the disposal process.[1]
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid compound in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[1]
-
Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) should be disposed of as solid chemical waste.[1]
-
-
Waste Collection and Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
-
Final Disposal:
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Quantitative Data Summary
| Property | Value | Source Compound |
| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds[3] |
| Storage Temperature | 2-8°C or -20°C | ChemScene[3], BroadPharm[7] |
| Solubility | Soluble in water and most organic solvents | Inferred from PEG characteristics[3] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
